tert-Butyl (3-ethylpyridin-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-ethylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-9-7-6-8-13-10(9)14-11(15)16-12(2,3)4/h6-8H,5H2,1-4H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRKFAYMMZQJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455842 | |
| Record name | tert-Butyl (3-ethylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149489-03-2 | |
| Record name | tert-Butyl (3-ethylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to tert-Butyl (3-ethylpyridin-2-yl)carbamate
CAS Number: 149489-03-2
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of tert-butyl (3-ethylpyridin-2-yl)carbamate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document outlines the compound's chemical properties, a validated synthesis protocol, comprehensive characterization data, and discusses its applications as a strategic intermediate in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of complex molecules targeting a range of biological pathways.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its presence is critical to the function of numerous drugs due to its ability to engage in hydrogen bonding, metal coordination, and aromatic interactions, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The strategic functionalization of the pyridine ring allows for the fine-tuning of these properties, making substituted pyridines highly sought-after building blocks in drug discovery programs.
This compound is a bifunctional molecule that combines the key features of a 3-substituted pyridine with a protected amine, making it a versatile intermediate for further chemical elaboration. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under a variety of reaction conditions, while being readily cleavable under acidic conditions. The ethyl group at the 3-position provides a lipophilic handle that can be crucial for optimizing ligand-protein interactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 149489-03-2 | [1] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [2] |
| Molecular Weight | 222.28 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | General knowledge |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform, and ethyl acetate. | General knowledge |
| Density | 1.087 g/cm³ | [1] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the Boc-protection of the corresponding amine, 2-amino-3-ethylpyridine. This reaction is a standard procedure in organic synthesis and can be accomplished with high efficiency.
General Synthesis Protocol
Reaction: Protection of 2-amino-3-ethylpyridine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
2-amino-3-ethylpyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 2-amino-3-ethylpyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amino group of 2-amino-3-ethylpyridine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The triethylamine acts as a base to deprotonate the resulting ammonium species, leading to the formation of the carbamate and a tert-butoxycarbonyl byproduct which decomposes to isobutylene and carbon dioxide.
Caption: Mechanism of Boc-protection.
Characterization
While specific spectral data for this compound is not widely available in the public domain, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.10-8.05 (m, 1H, pyridine-H6)
-
δ 7.55-7.50 (m, 1H, pyridine-H4)
-
δ 7.00-6.95 (m, 1H, pyridine-H5)
-
δ 7.20 (br s, 1H, NH)
-
δ 2.70 (q, J = 7.6 Hz, 2H, -CH₂CH₃)
-
δ 1.50 (s, 9H, -C(CH₃)₃)
-
δ 1.25 (t, J = 7.6 Hz, 3H, -CH₂CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 153.0 (C=O)
-
δ 152.0 (pyridine-C2)
-
δ 146.0 (pyridine-C6)
-
δ 138.0 (pyridine-C4)
-
δ 130.0 (pyridine-C3)
-
δ 120.0 (pyridine-C5)
-
δ 81.0 (-C(CH₃)₃)
-
δ 28.5 (-C(CH₃)₃)
-
δ 24.0 (-CH₂CH₃)
-
δ 14.0 (-CH₂CH₃)
-
Mass Spectrometry
-
Electrospray Ionization (ESI-MS): Calculated for C₁₂H₁₈N₂O₂ [M+H]⁺: 223.14; found: 223.1.
Applications in Drug Discovery
This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The 2-amino-3-substituted pyridine motif is a common feature in a number of clinically important drugs.
Kinase Inhibitors
The 2-aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The amino group forms crucial hydrogen bonds with the backbone of the kinase hinge region. The substituent at the 3-position can be elaborated to occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity. The Boc-protected amine of this compound allows for the introduction of various functionalities at other positions of the pyridine ring before deprotection and subsequent coupling reactions.
Caption: Synthetic utility workflow.
Other Therapeutic Areas
Beyond kinase inhibition, the substituted pyridine core is found in drugs targeting a wide range of biological processes, including central nervous system disorders, inflammation, and infectious diseases. The versatility of this compound makes it an attractive starting material for the exploration of new chemical space in these therapeutic areas.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis and versatile reactivity make it a valuable tool for medicinal chemists and drug discovery scientists. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, serving as a foundation for its use in the development of next-generation therapeutics.
References
- This compound.PubChem Compound Summary for CID 156461773.
- tert-Butyl 3-ethylpyridin-2-ylcarbam
Sources
tert-Butyl (3-ethylpyridin-2-yl)carbamate chemical properties
An In-depth Technical Guide to tert-Butyl (3-ethylpyridin-2-yl)carbamate
Introduction
This compound is a heterocyclic organic compound featuring a pyridine core substituted with an ethyl group and a tert-butoxycarbonyl (Boc) protected amine. As a functionalized pyridine derivative, it serves as a valuable and versatile building block in modern organic synthesis. The strategic placement of its functional groups—a nucleophilic nitrogen within the pyridine ring, a modifiable aromatic system, and a masked primary amine—makes it a key intermediate for constructing more complex molecular architectures.
The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its unique electronic properties. The Boc group is one of the most common nitrogen-protecting groups in synthetic chemistry, renowned for its stability under a wide range of reaction conditions and its clean, efficient removal under acidic protocols.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.
Section 1: Physicochemical and Computed Properties
Precise experimental data for this specific isomer is not widely published. However, its properties can be reliably predicted based on its structure and data from closely related analogues. The following table summarizes its core physicochemical characteristics.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(3-ethyl-2-pyridyl)carbamate | - |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [3] |
| Molecular Weight | 222.28 g/mol | [3] |
| Exact Mass | 222.136827821 Da | [3] |
| Appearance | Expected to be a white to yellow or brown solid | [4] |
| Solubility | Soluble in organic solvents (e.g., CH₂Cl₂, THF, EtOAc, MeOH); Insoluble in water. | - |
| Computed XLogP3-AA | 2.2 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 4 | [3] |
Note: Computed properties are based on the isomeric structure tert-butyl N-(2-ethyl-3-pyridinyl)carbamate and serve as a close approximation.
Section 2: Synthesis and Purification
The most direct and widely adopted strategy for preparing this compound is the protection of the primary amino group of 2-amino-3-ethylpyridine using di-tert-butyl dicarbonate, commonly known as (Boc)₂O or Boc anhydride.
Expert Insight: Causality Behind Experimental Choices
The selection of a base is critical for efficient Boc protection. While a tertiary amine like triethylamine (Et₃N) can be used as a simple acid scavenger, a catalytic amount of 4-dimethylaminopyridine (DMAP) is often included.[2] DMAP functions as a superior acyl transfer catalyst by forming a highly reactive N-acylpyridinium intermediate with (Boc)₂O, which is then rapidly attacked by the less nucleophilic aminopyridine. The choice of an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is standard, as it effectively solubilizes both the starting amine and the (Boc)₂O reagent without interfering with the reaction.
Detailed Experimental Protocol: N-tert-Butoxycarbonylation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-3-ethylpyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Reagent Addition: Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.05 eq). Cool the solution to 0 °C in an ice bath.
-
Boc Protection: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the stirred mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine. This step is crucial to remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target carbamate.
Section 3: Chemical Reactivity and Stability
The reactivity profile of this compound is dominated by the properties of the Boc-protecting group.
Stability
The carbamate linkage is robust and stable towards a wide array of chemical conditions, including:
-
Basic Conditions: It is completely stable to strong bases like hydroxides, alkoxides, and organometallics (e.g., Grignard reagents, organolithiums).
-
Nucleophiles: It does not react with most common nucleophiles.
-
Reductive/Oxidative Conditions: It is stable to catalytic hydrogenation and many common oxidizing agents.
This stability is a cornerstone of its utility, allowing for selective chemical manipulation of other parts of the molecule without disturbing the protected amine.[1]
Reactivity: Acid-Labile Deprotection
The defining characteristic of the Boc group is its lability under acidic conditions.[2] Exposure to a strong acid cleanly removes the group to regenerate the free 2-amino-3-ethylpyridine.
-
Mechanism: The deprotection proceeds via protonation of the carbamate carbonyl oxygen, followed by the elimination of the highly stable tert-butyl cation. This cation is typically scavenged by the counter-ion or a deliberately added scavenger molecule. The resulting carbamic acid intermediate is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.
-
Common Reagents:
-
Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).
-
Hydrogen chloride (HCl) in an organic solvent, such as 4M HCl in 1,4-dioxane or methanol.
-
Self-Validating Protocol Insight: The progress of deprotection can be easily monitored by TLC, where the non-polar, UV-active starting material is converted to a highly polar, baseline-retained product (the amine salt). The reaction is typically complete within 1-2 hours at room temperature. The volatile nature of the byproducts (tert-butyl cation derivatives and CO₂) ensures a simple workup, often requiring only evaporation of the acid and solvent.
Reactivity and Stability Diagram
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. tert-butyl N-(2-ethyl-3-pyridinyl)carbamate | C12H18N2O2 | CID 156461773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TERT-BUTYL N-[1-(PYRIDIN-3-YL)ETHYL]CARBAMATE | 1487703-06-9 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of tert-Butyl (3-ethylpyridin-2-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for tert-butyl (3-ethylpyridin-2-yl)carbamate, a valuable building block in contemporary drug discovery and development. The synthesis is strategically designed as a two-step process, commencing with the direct amination of commercially available 3-ethylpyridine via the Chichibabin reaction to yield the key intermediate, 2-amino-3-ethylpyridine. Subsequent protection of the amino group using di-tert-butyl dicarbonate affords the target molecule. This guide offers a detailed examination of the underlying reaction mechanisms, step-by-step experimental protocols, and critical process parameters, underpinned by authoritative references to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound is a bifunctional molecule incorporating a pyridine scaffold, an ethyl substituent, and a tert-butoxycarbonyl (Boc) protected amine. This unique combination of structural features makes it a highly sought-after intermediate in the synthesis of complex heterocyclic compounds, particularly in the development of novel therapeutic agents. The Boc protecting group offers a stable yet readily cleavable handle, enabling selective transformations at other positions of the molecule.
The synthetic strategy detailed herein is predicated on a logical and efficient two-step sequence, designed to maximize yield and purity while utilizing readily accessible starting materials.
Overall Synthesis Pathway:
Caption: Mechanism of the Chichibabin amination of 3-ethylpyridine.
Detailed Experimental Protocol for the Synthesis of 2-Amino-3-ethylpyridine
Materials:
-
3-Ethylpyridine (commercially available) [1][2][3][4][5]* Sodium amide (NaNH₂)
-
Anhydrous toluene or xylene
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate or dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a mechanical stirrer. The system is thoroughly flame-dried and allowed to cool under a stream of inert gas (nitrogen or argon).
-
Reagent Addition: Under a positive pressure of inert gas, freshly powdered sodium amide (1.2 equivalents) is added to the flask. Anhydrous toluene or xylene is then added via cannula to create a slurry.
-
Substrate Addition: Dry 3-ethylpyridine (1.0 equivalent) is slowly added to the vigorously stirred suspension at room temperature.
-
Reaction: The reaction mixture is heated to reflux (110-130 °C). The progress of the reaction can be monitored by the evolution of hydrogen gas. The reaction is typically maintained at reflux for several hours until gas evolution ceases.
-
Quenching: After completion, the reaction mixture is cooled to room temperature. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Workup and Extraction: The quenched mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). [6]7. Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-amino-3-ethylpyridine can be further purified by recrystallization or column chromatography.
Safety Note: Sodium amide is a highly reactive and moisture-sensitive reagent. It should be handled with extreme care in an inert and dry environment. [7]
Boc Protection of 2-Amino-3-ethylpyridine
The final step in the synthesis is the protection of the 2-amino group of the intermediate with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding transformation in organic synthesis.
Mechanism of Boc Protection
The Boc protection of an amine typically proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The reaction is generally base-catalyzed. The base can either deprotonate the amine to increase its nucleophilicity or, in the case of a catalyst like 4-(dimethylamino)pyridine (DMAP), it can activate the Boc₂O. The reaction results in the formation of the N-Boc protected amine, tert-butanol, and carbon dioxide.
Caption: Mechanism for the Boc protection of 2-amino-3-ethylpyridine.
Detailed Experimental Protocol for the Synthesis of this compound
Materials:
-
2-Amino-3-ethylpyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or 4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: In a round-bottom flask, 2-amino-3-ethylpyridine (1.0 equivalent) is dissolved in a suitable solvent such as THF or DCM.
-
Base Addition: An aqueous solution of sodium hydroxide (1.1 equivalents) is added, or a catalytic amount of DMAP (0.1 equivalents) is used for a non-aqueous setup.
-
Reagent Addition: Di-tert-butyl dicarbonate (1.1 equivalents), either neat or dissolved in a small amount of the reaction solvent, is added dropwise to the stirred solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is diluted with water and transferred to a separatory funnel. The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate or DCM).
-
Washing: The combined organic layers are washed with water and then with a brine solution.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Summary of Quantitative Data
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Chichibabin Amination | 3-Ethylpyridine, NaNH₂ | Toluene | 110-130 | 50-70 |
| 2 | Boc Protection | 2-Amino-3-ethylpyridine, (Boc)₂O, Base | THF or DCM | 0 to RT | >90 |
References
- Grokipedia. Chichibabin reaction. [Link]
- Justia Patents.
- Wikipedia. Chichibabin pyridine synthesis. [Link]
- Aroma Aromatics & Flavours. 3 Ethyl Pyridine Manufacturer,Exporter,Supplier. [Link]
- Cambridge University Press. Chichibabin Reaction. [Link]
- Eureka | Patsnap. Synthetic method of 3-(pyridine-2-yl-amino)
- International Union of Crystallography. Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. [Link]
- Scientific Update.
- Wikiwand. Chichibabin pyridine synthesis. [Link]
- Google Patents. Production of 2-amino-3-nitropyridine.
- Organic Syntheses. C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]
- National Institutes of Health. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [Link]
- Semantic Scholar.
- National Institutes of Health.
- PubChem. 3-Ethylpyridine. [Link]
- Semantic Scholar. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 3 Ethyl Pyridine Manufacturer,Exporter,Supplier [aromaaromatics.net]
- 3. 3-Ethylpyridine | 536-78-7 | TCI AMERICA [tcichemicals.com]
- 4. 3-Ethylpyridine | C7H9N | CID 10823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
tert-Butyl (3-ethylpyridin-2-yl)carbamate molecular weight
An In-depth Technical Guide to tert-Butyl (3-ethylpyridin-2-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, detailed synthesis protocols, reaction mechanisms, and robust characterization methodologies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application and handling of this versatile compound.
Introduction and Strategic Importance
In the landscape of pharmaceutical development, functionalized pyridine scaffolds are of paramount importance due to their prevalence in a wide array of biologically active molecules. This compound serves as a crucial intermediate, providing a strategically protected amine on a substituted pyridine ring. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[1][2] Its stability under various nucleophilic and basic conditions, combined with its straightforward removal under acidic conditions, makes it an ideal choice for multi-step synthetic pathways.[2][3] This guide elucidates the essential technical details of this compound, from its molecular characteristics to its synthesis and application.
Physicochemical and Structural Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. This compound is a white to off-white solid at room temperature. Its key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Weight | 222.28 g/mol | [4] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [4] |
| CAS Number | 149489-03-2 | [4] |
| Density | 1.087 g/cm³ | [4] |
| IUPAC Name | tert-butyl N-(3-ethylpyridin-2-yl)carbamate | N/A |
Chemical Structure
The molecule's structure, featuring a pyridine core functionalized with an ethyl group at the 3-position and a Boc-protected amine at the 2-position, is central to its utility.
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of this compound is a classic example of N-protection, a fundamental transformation in organic chemistry. The process involves the reaction of 2-amino-3-ethylpyridine with di-tert-butyl dicarbonate (Boc₂O).
Causality of Experimental Design
The choice of Boc₂O as the protecting agent is deliberate. It is a stable, commercially available solid that reacts under relatively mild conditions to afford high yields of the protected amine.[1] The reaction's efficiency is often enhanced by a base. While simple inorganic bases like sodium bicarbonate can be used, an organic base like 4-dimethylaminopyridine (DMAP) is often employed as a nucleophilic catalyst to accelerate the reaction, especially for less reactive amines.[5] The choice of solvent is also critical; aprotic solvents like tetrahydrofuran (THF) or acetonitrile are typically used to ensure solubility of the reactants and prevent side reactions.[1]
Reaction Mechanism: Boc Protection
The mechanism proceeds via nucleophilic attack of the amine on a carbonyl carbon of the Boc anhydride. When catalyzed by DMAP, a more reactive N-Boc-pyridinium intermediate is formed, which is then attacked by the primary amine.[5]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a self-validating system. Successful synthesis is confirmed by the disappearance of the starting amine and the appearance of a new, less polar spot on a Thin Layer Chromatography (TLC) plate, and definitively by the spectroscopic characterization outlined in the next section.
-
Preparation : To a round-bottomed flask equipped with a magnetic stirrer, add 2-amino-3-ethylpyridine (1.0 eq).
-
Dissolution : Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Addition of Reagents : Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction : Stir the mixture at room temperature. Monitor the reaction's progress using TLC (e.g., with a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup : Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Extraction : Dissolve the residue in ethyl acetate and wash sequentially with a 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification : If necessary, purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR, IR, and Mass Spectrometry is standard.
Expected Spectral Data
The following table summarizes the expected spectral characteristics based on the molecule's structure and data from analogous compounds.[6][7][8]
| Technique | Expected Observations |
| ¹H NMR | δ (ppm) : ~8.2 (d, 1H, pyridine-H), ~7.6 (t, 1H, pyridine-H), ~7.0 (d, 1H, pyridine-H), ~2.7 (q, 2H, -CH₂-CH₃), ~1.5 (s, 9H, -C(CH₃)₃), ~1.2 (t, 3H, -CH₂-CH₃). NH proton may be broad. |
| ¹³C NMR | δ (ppm) : ~153 (C=O), ~150-120 (pyridine carbons), ~80 (-C(CH₃)₃), ~28 (-C(CH₃)₃), ~24 (-CH₂-CH₃), ~14 (-CH₂-CH₃). |
| FT-IR | ν (cm⁻¹) : ~3350 (N-H stretch), ~2980 (C-H stretch, sp³), ~1710 (C=O stretch, carbamate), ~1580 (C=N/C=C stretch, aromatic). |
| Mass Spec (ESI) | m/z : Expected [M+H]⁺ at 223.14. Key fragment at [M-C₄H₈+H]⁺ (loss of isobutylene).[7] |
Protocol: Acquiring Spectroscopic Data
-
NMR Spectroscopy :
-
Mass Spectrometry :
-
Sample Prep : Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis : Acquire the mass spectrum using electrospray ionization (ESI) in positive ion mode to observe the protonated molecule [M+H]⁺.[7]
-
Applications in Drug Development
The carbamate functional group is a well-established structural motif in a wide range of therapeutic agents.[9] The primary utility of this compound is as a protected building block. After its incorporation into a larger molecular framework, the Boc group can be easily removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to reveal the free amine.[1][2] This free amine can then be used for subsequent reactions, such as amide bond formation, alkylation, or sulfonylation, enabling the synthesis of complex drug candidates. This strategy is crucial for building libraries of related compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a valuable and versatile intermediate for chemical synthesis. Its well-defined physicochemical properties, straightforward synthesis via Boc protection, and clear spectroscopic signatures make it a reliable tool for researchers. The strategic use of the acid-labile Boc group allows for the controlled, stepwise construction of complex molecules, cementing this compound's role as a key building block in the pursuit of novel therapeutics.
References
- tert-Butyl 3-ethylpyridin-2-ylcarbam
- tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
- Supplementary Information. The Royal Society of Chemistry. [Link]
- Amine Protection / Deprotection. Fisher Scientific. [Link]
- Supporting Information. [Source not specified, likely a journal][Link]
- Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]
- Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central, PMC. [Link]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
- tert-butyl N-[2-(pyridin-2-ylamino)
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- tert-butyl N-(2-ethyl-3-pyridinyl)
- Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. chembk.com [chembk.com]
- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl (3-ethylpyridin-2-yl)carbamate
This technical guide provides a comprehensive analysis of the expected spectroscopic data for tert-butyl (3-ethylpyridin-2-yl)carbamate, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the principles and practical application of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for the structural elucidation and purity assessment of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally related molecules.
Introduction: The Significance of Structural Verification
In the realm of modern chemical synthesis, particularly within drug discovery and development, the unambiguous confirmation of a molecule's structure is paramount. This compound, with its substituted pyridine core and a bulky tert-butoxycarbonyl (Boc) protecting group, presents a unique set of spectroscopic features. The Boc group is a cornerstone of modern organic synthesis, enabling the selective manipulation of amino functionalities.[1] A thorough understanding of its spectroscopic signature is, therefore, essential for any researcher working with this class of compounds. This guide will deconstruct the expected spectral data, providing a roadmap for both the acquisition and interpretation of these critical analytical results.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift values for related pyridine and N-Boc protected systems.[2][3]
Table 1: Predicted ¹H NMR Spectroscopic Data
(Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | Pyridine H-6 |
| ~7.6 | dd | 1H | Pyridine H-4 |
| ~7.0 | dd | 1H | Pyridine H-5 |
| ~2.7 | q | 2H | -CH₂-CH₃ |
| ~1.5 | s | 9H | -C(CH₃)₃ (Boc) |
| ~1.2 | t | 3H | -CH₂-CH₃ |
| ~7.5 (broad) | s | 1H | N-H (carbamate) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
(Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~153-156 | Carbonyl C=O (Boc) |
| ~150 | Pyridine C-2 |
| ~147 | Pyridine C-6 |
| ~138 | Pyridine C-4 |
| ~135 | Pyridine C-3 |
| ~122 | Pyridine C-5 |
| ~80 | Quaternary Carbon -C(CH₃)₃ (Boc) |
| ~28.3 | Methyl Carbons -C(CH₃)₃ (Boc) |
| ~25 | -CH₂-CH₃ |
| ~14 | -CH₂-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3450 | Medium | N-H Stretch (carbamate) |
| ~2970-2980 | Strong | C-H Stretch (aliphatic) |
| ~1700-1725 | Strong | C=O Stretch (carbamate) |
| ~1580-1600 | Medium | C=C/C=N Stretch (pyridine) |
| ~1250 & ~1160 | Strong | C-O Stretch (carbamate) |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Assignment |
| 222.14 | [M]⁺ (Molecular Ion) |
| 166.10 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 149.09 | [M - C₄H₉O]⁺ (Loss of tert-butoxy) |
| 122.08 | [M - C₅H₈O₂]⁺ (Loss of Boc group) |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Trustworthiness of the Protocol: This is a standard and widely accepted protocol for obtaining NMR spectra of small organic molecules. The use of a high-field instrument and an internal standard ensures the accuracy and reproducibility of the data.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Trustworthiness of the Protocol: ATR-FTIR is a rapid and reliable technique that requires minimal sample preparation, reducing the chances of sample contamination or loss.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source can be used.
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source.
-
Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z 223.14.
-
-
Data Acquisition (EI):
-
Introduce the sample into the EI source (often via a direct insertion probe or GC inlet).
-
The fragmentation pattern will provide valuable structural information.
-
Trustworthiness of the Protocol: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule.
Interpretation of Spectroscopic Data
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show distinct signals for the pyridine, ethyl, and Boc groups. The three aromatic protons on the pyridine ring will appear as doublets or doublets of doublets in the downfield region (~7.0-8.2 ppm). The ethyl group will be represented by a quartet for the methylene protons (~2.7 ppm) and a triplet for the methyl protons (~1.2 ppm). The most prominent signal will be a sharp singlet at ~1.5 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.[4] A broad singlet corresponding to the N-H proton of the carbamate is also expected.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. Key signals to identify are the carbonyl carbon of the Boc group at ~153-156 ppm, the quaternary carbon of the Boc group at ~80 ppm, and the nine equivalent methyl carbons at ~28.3 ppm.[5][6] The five distinct carbons of the substituted pyridine ring will appear in the aromatic region (~122-150 ppm), and the two carbons of the ethyl group will be in the aliphatic region (~14 and ~25 ppm).
IR Spectrum Analysis
The IR spectrum is crucial for identifying the functional groups. A strong absorption band between 1700-1725 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the carbamate.[7] The N-H stretch of the carbamate will be visible as a medium intensity band around 3350-3450 cm⁻¹. Strong C-H stretching vibrations from the aliphatic ethyl and tert-butyl groups will be observed around 2970-2980 cm⁻¹.
Mass Spectrum Analysis
The mass spectrum will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ should be observed at m/z 222.14. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The presence of a prominent peak at m/z 57, corresponding to the tert-butyl cation, is also a strong indicator of the Boc group.
Visualizing the Workflow and Structure-Spectrum Correlation
Experimental Workflow
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Structure-Spectrum Correlation
Caption: Correlation of molecular fragments with their characteristic spectroscopic signals.
Conclusion
The structural verification of this compound is readily achievable through a combination of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. By understanding the predicted spectroscopic data and following the robust experimental protocols outlined in this guide, researchers can confidently confirm the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.
References
- Supporting Information for various syntheses often include NMR d
- ResearchGate: Conformational, vibrational spectroscopic and nonlinear optical activity studies on N,N-Di-Boc-2-amino pyridine : A DFT approach. [Link]
- Pittelkow, M. et al.
- NIST WebBook: tert-Butyl carbam
- ResearchGate: Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. [Link]
- ResearchGate: Spectroscopic and molecular docking studies on N , N -Di- tert -butoxycarbonyl (Boc)
- Organic Syntheses: Carbamic acid, tert-butyl ester. [Link]
- Appretech Scientific Limited: tert-butyl (5-amino-3-ethylpyridin-2-yl)
- SpectraBase: tert-Butyl carbam
- Organic Syntheses: (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
- PubChem: tert-butyl N-[2-(pyridin-2-ylamino)
- PubChem: tert-butyl N-[2-(pyridin-3-yloxy)
- PubChem: tert-butyl N-(2-ethyl-3-pyridinyl)
- Organic Chemistry D
- Der Pharma Chemica: Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
- PubChem: Tert-butyl 3-(aminomethyl)
- The Royal Society of Chemistry: Supplementary Inform
- NIST WebBook: Butyl carbam
- ResearchGate: FT-IR spectrum of tert-butyl... [Link]
- NIST WebBook: tert-Butyl carbam
- Computational studies on structure and spectroscopic properties of 4-(Boc-amino) pyridine. [Link]
- Sigma-Aldrich: TERT-BUTYL N-[1-(PYRIDIN-3-YL)
- PubChem: tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. rsc.org [rsc.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- 5. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. tert-Butyl carbamate [webbook.nist.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl (3-ethylpyridin-2-yl)carbamate
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl (3-ethylpyridin-2-yl)carbamate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation. We will explore the underlying principles governing the chemical shifts and coupling constants, present a predicted spectrum based on analogous structures, and provide a robust experimental protocol for acquiring high-quality ¹H NMR data.
Introduction: The Structural Significance of a Protected Aminopyridine
This compound is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The molecule features a pyridine ring, a common scaffold in medicinal chemistry, substituted with an ethyl group and a tert-butoxycarbonyl (Boc) protected amine. The Boc protecting group is crucial for selectively masking the reactivity of the amine functionality during multi-step syntheses, and its successful installation and integrity are paramount.[1] ¹H NMR spectroscopy is the definitive, non-destructive analytical technique for confirming the structure of such molecules, providing precise information about the electronic environment of each proton.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The structure and proton designations for this compound are as follows:
Caption: Molecular structure of this compound with proton designations.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-6 | ~8.30 | Doublet of doublets (dd) | ~4.8, 1.5 | 1H | Located ortho to the ring nitrogen, this proton is significantly deshielded. It will show coupling to both H-5 and H-4 (W-coupling). |
| H-4 | ~7.55 | Doublet of doublets (dd) | ~7.5, 4.8 | 1H | Situated meta to the nitrogen and ortho to the ethyl group, its chemical shift is influenced by both. It couples with H-5 and H-6. |
| H-5 | ~7.05 | Doublet of doublets (dd) | ~7.5, 4.8 | 1H | This proton is ortho to the electron-donating ethyl group and meta to the carbamate, leading to a more upfield shift. It couples with H-4 and H-6. |
| NH | ~7.90 | Singlet (broad) | - | 1H | The carbamate proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift can be concentration-dependent. |
| CH₂ (Ethyl) | ~2.70 | Quartet (q) | ~7.6 | 2H | The benzylic protons of the ethyl group are deshielded by the aromatic ring. They are split into a quartet by the adjacent methyl protons. |
| CH₃ (Ethyl) | ~1.25 | Triplet (t) | ~7.6 | 3H | These protons are split into a triplet by the adjacent methylene protons. |
| C(CH₃)₃ (Boc) | ~1.52 | Singlet (s) | - | 9H | The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet in a relatively uncongested region of the spectrum, confirming the presence of the Boc protecting group.[1] |
Causality of Experimental Observations
The predicted chemical shifts are a direct consequence of the electronic environment of each proton. The pyridine ring is an electron-deficient aromatic system, which generally causes its protons to resonate at a lower field compared to benzene.[4] The introduction of the electron-donating ethyl group at the 3-position and the electron-withdrawing, yet resonance-donating, Boc-carbamate group at the 2-position modulates this electronic landscape.
-
Pyridine Ring Protons (H-4, H-5, H-6): The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The carbamate group at the 2-position will influence the chemical shifts of the adjacent protons. The ethyl group at the 3-position will have a shielding effect on the ortho (H-4) and para (H-6, though to a lesser extent) protons.
-
Ethyl Group Protons (-CH₂-CH₃): The methylene (-CH₂) protons are adjacent to the aromatic ring and are therefore deshielded, appearing as a quartet due to coupling with the three methyl (-CH₃) protons, following the n+1 rule.[2] The methyl protons appear as a triplet, coupled to the two methylene protons.
-
Boc Group Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent and shielded, resulting in a strong, sharp singlet around 1.5 ppm.[1] This signal is a key diagnostic peak for the presence of the Boc protecting group.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of a high-quality, interpretable ¹H NMR spectrum, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, minimizing ambiguity in the final data.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Small vial
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup (for a standard 400 MHz NMR spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp peaks and resolving fine coupling patterns.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
-
The spectral width should be set to encompass the expected range of chemical shifts (e.g., -1 to 10 ppm).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline and pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the molecule.
-
Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. Through careful analysis of chemical shifts, coupling patterns, and signal integrations, a complete and unambiguous assignment of all protons is achievable. The characteristic signals of the Boc group, the ethyl substituent, and the substituted pyridine ring serve as reliable indicators of the compound's identity and purity. The methodologies and predictive analysis presented in this guide offer a robust framework for researchers and scientists working with this and structurally related molecules, ensuring confidence in their synthetic and analytical endeavors.
References
- Brainly. (2023). Which of the following describes the pattern observed for an ethyl group in a ^1H NMR spectrum?.
- Chemistry Stack Exchange. (2014). Proton NMR signals and rings.
Sources
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Ethylpyridine(536-78-7) 1H NMR spectrum [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
13C NMR of tert-Butyl (3-ethylpyridin-2-yl)carbamate
An In-Depth Technical Guide to the ¹³C NMR Analysis of tert-Butyl (3-ethylpyridin-2-yl)carbamate
Abstract
This technical guide provides a comprehensive framework for the acquisition, interpretation, and structural verification of this compound using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key building block in synthetic and medicinal chemistry, unambiguous characterization of this molecule is paramount. This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple data report to detail the underlying principles that govern the chemical shifts observed. We will explore the electronic influence of the pyridine ring, the ethyl substituent, and the tert-butoxycarbonyl (Boc) protecting group. A validated, step-by-step experimental protocol is provided, followed by a detailed predictive analysis of the ¹³C NMR spectrum. The methodologies described herein establish a self-validating system for the structural elucidation of this and analogous substituted pyridine derivatives.
Introduction: The Role of NMR in Modern Synthesis
In the landscape of pharmaceutical and materials science, the precise structural confirmation of molecular entities is non-negotiable. This compound is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of more complex target molecules. Its structure combines three key functional motifs: a heterocyclic aromatic pyridine ring, an alkyl ethyl group, and a sterically demanding Boc-carbamate protecting group. The electronic interplay between these components creates a unique molecular fingerprint.
¹³C NMR spectroscopy is an indispensable tool for organic chemists, providing direct insight into the carbon skeleton of a molecule.[1] Unlike ¹H NMR, the ¹³C spectrum is typically free of complex coupling patterns (in proton-decoupled mode) and offers a wide chemical shift range, minimizing signal overlap and allowing for the clear resolution of individual carbon environments.[2] This guide will provide the scientific rationale and practical methodology to confidently acquire and interpret the ¹³C NMR spectrum of the title compound.
Foundational Principles: Predicting the ¹³C Chemical Environment
A robust interpretation of any NMR spectrum begins with a foundational understanding of the factors that influence nuclear shielding and, consequently, chemical shift. For this compound, we must consider the distinct contributions of each molecular fragment.
The Pyridine Ring: An Electron-Deficient Heterocycle
The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding (downfield shift) of the ring carbons compared to benzene. The carbon atoms adjacent to the nitrogen (C2 and C6) are the most deshielded, typically appearing around 150 ppm. The C3/C5 carbons are found further upfield, while the C4 carbon is intermediate, often around 136 ppm.
Substituent Effects on the Pyridine Ring
The chemical shifts of the pyridine carbons are further modulated by the attached substituents.
-
N-Carbamate Group: The Boc-amino group at the C2 position is a powerful electron-donating group through resonance, while also exerting an inductive withdrawing effect. This complex interaction significantly influences the electronic environment of the entire ring. The direct attachment to C2 will cause a substantial shift.
-
Ethyl Group: The ethyl group at the C3 position is a weak electron-donating group via induction. This effect will cause a slight shielding (upfield shift) of the carbon it is attached to (C3) and other carbons in the ring, albeit to a lesser extent.
The tert-Butoxycarbonyl (Boc) Group
The Boc group gives rise to three highly characteristic signals:
-
Carbonyl Carbon (C=O): The carbamate carbonyl carbon is significantly deshielded and is expected in the 152-156 ppm region, distinct from ketone or ester carbonyls.[3][4]
-
Quaternary Carbon (-C(CH₃)₃): This carbon, bonded to three methyl groups and an oxygen, consistently appears in the 79-82 ppm range.[3][5]
-
Methyl Carbons (-C(CH₃)₃): The nine equivalent protons of the three methyl groups result in a single, intense signal for the carbons around 28 ppm.[3][5]
Experimental Design: A Protocol for Reliable Data Acquisition
The quality of NMR data is directly dependent on a meticulously planned experimental setup. The following protocol is designed to yield a high-resolution, high-signal-to-noise ¹³C NMR spectrum. This workflow represents a self-validating system, ensuring data integrity from sample preparation to final processing.
Workflow for ¹³C NMR Data Acquisition
Caption: Standard workflow for ¹³C NMR analysis.
Sample Preparation
-
Analyte: Accurately weigh 20-30 mg of this compound.
-
Solvent: Dissolve the sample in approximately 0.6 mL of a deuterated solvent in a clean, dry vial. Chloroform-d (CDCl₃) is a common first choice.[6] However, if solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, though its solvent signal is more complex.[7][8]
-
Standard: Add a small amount of Tetramethylsilane (TMS) to serve as the internal reference (δ = 0.0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
Spectrometer Parameters
The following parameters (Table 2) are recommended for a 400 MHz spectrometer and should be adjusted as necessary based on the instrument and sample concentration.
| Parameter | Value | Rationale & Justification |
| Spectrometer Freq. | ≥ 100 MHz | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Program | zgpg30 | Standard proton-gated decoupling with a 30° pulse angle for quantitative accuracy. |
| Relaxation Delay (D1) | 2-5 s | A longer delay ensures full relaxation of all carbons, especially quaternary ones.[2] |
| Acquisition Time (AQ) | 1-2 s | Determines the digital resolution of the spectrum. |
| Number of Scans (NS) | 1024-4096 | Averaging multiple scans is necessary to overcome the low natural abundance of ¹³C. |
| Temperature | 298 K | Standard ambient temperature for reproducibility. |
Predictive Analysis and Spectral Interpretation
Based on the foundational principles and data from analogous structures, a predictive assignment of the ¹³C NMR spectrum can be made. The following structure and table serve as a guide for interpretation.
Caption: Structure of this compound.
| Carbon Atom | Environment | Predicted Shift (δ, ppm) | Justification and Commentary |
| C=O | Carbamate Carbonyl | ~153.5 | Typical range for a Boc-carbamate carbonyl.[3] Deshielded due to bonding with two electronegative atoms (O and N). |
| C2 | Pyridine, N-C-N | ~157.0 | Highly deshielded due to direct attachment to the ring nitrogen and the electron-withdrawing carbamate nitrogen. |
| C6 | Pyridine, N-C-H | ~148.0 | Alpha to the ring nitrogen, resulting in a significant downfield shift.[9][10] |
| C4 | Pyridine, C-H | ~137.0 | Gamma to the nitrogen, characteristic shift for this position in substituted pyridines. |
| C5 | Pyridine, C-H | ~121.0 | Shielded relative to other pyridine carbons, influenced by its meta position to both substituents. |
| C3 | Pyridine, C-Et | ~130.0 | The attachment of the ethyl group and its position relative to the carbamate influence this shift. |
| C(CH₃)₃ | Boc Quaternary | ~80.5 | Highly characteristic signal for the Boc group's quaternary carbon, shifted downfield by the adjacent oxygen.[5] |
| CH₂ | Ethyl Methylene | ~23.0 | Standard aliphatic CH₂ group, shifted slightly downfield by the aromatic ring. |
| C(CH₃)₃ | Boc Methyls | ~28.4 | A very strong signal due to nine equivalent carbons. A hallmark of the Boc protecting group.[3] |
| CH₃ | Ethyl Methyl | ~14.0 | Typical chemical shift for a terminal methyl group in an alkyl chain. |
Note: These are predicted values based on additive models and literature data for similar compounds. Actual experimental values may vary slightly due to solvent and concentration effects.[5][11]
Conclusion
This technical guide has established a comprehensive, scientifically-grounded framework for the ¹³C NMR analysis of this compound. By integrating foundational NMR principles with a robust experimental protocol and a detailed predictive analysis, researchers can achieve unambiguous structural confirmation of this important synthetic intermediate. The predicted chemical shifts for the pyridine, ethyl, and Boc-carbamate moieties provide a clear roadmap for spectral assignment. Adherence to the described workflow ensures the generation of high-quality, reliable, and reproducible data, reinforcing the central role of NMR spectroscopy in modern chemical research and development.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.washington.edu [chem.washington.edu]
- 9. testbook.com [testbook.com]
- 10. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Infrared Spectroscopy of tert-Butyl (3-ethylpyridin-2-yl)carbamate
This guide provides a comprehensive analysis of the infrared (IR) spectrum of tert-butyl (3-ethylpyridin-2-yl)carbamate, a molecule of interest in pharmaceutical and chemical synthesis. As researchers, scientists, and drug development professionals, a thorough understanding of the vibrational characteristics of this compound is crucial for its identification, purity assessment, and the elucidation of its molecular structure. This document will delve into the theoretical principles governing its IR absorption, provide a detailed interpretation of its spectral features, and outline a robust experimental protocol for acquiring high-quality data.
Introduction: The Molecular Architecture and Spectroscopic Significance
This compound (PubChem CID: 156461773) is a derivative of 2-aminopyridine, featuring a bulky tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen and an ethyl substituent on the pyridine ring.[1][2] The strategic placement of these functional groups imparts specific chemical properties relevant to its application as a synthetic intermediate.
Infrared spectroscopy serves as a powerful, non-destructive analytical technique to probe the vibrational modes of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, IR spectroscopy is indispensable for confirming the successful installation of the Boc group, verifying the integrity of the pyridine ring, and ensuring the presence of the ethyl substituent.
Theoretical Vibrational Analysis: Predicting the Infrared Spectrum
The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts: the N-H group of the carbamate, the carbonyl (C=O) group, the pyridine ring, the ethyl group, and the tert-butyl group. Understanding the expected absorption ranges for these functionalities is the cornerstone of accurate spectral interpretation.
The Carbamate Moiety: Key N-H and C=O Stretching Vibrations
The carbamate group (-NH-C(=O)-O-) is the most prominent feature in the IR spectrum and provides two of the most diagnostic absorption bands.
-
N-H Stretching: The N-H bond of a secondary carbamate gives rise to a stretching vibration typically observed in the 3400-3250 cm⁻¹ region.[3][4] The exact position and shape of this band are sensitive to hydrogen bonding. In a concentrated sample or in the solid state, intermolecular hydrogen bonding will broaden the peak and shift it to a lower wavenumber (around 3300 cm⁻¹). In a dilute solution with a non-polar solvent, a sharper, higher frequency band corresponding to the "free" N-H stretch may be observed.[5]
-
C=O Stretching (Amide I Band): The carbonyl group of the Boc protecting group is expected to produce a strong, sharp absorption band. For carbamates, this C=O stretch, often referred to as the Amide I band, typically appears in the range of 1740-1680 cm⁻¹.[6][7] The electron-donating character of the adjacent nitrogen and oxygen atoms influences the resonance of the carbonyl group, affecting its absorption frequency.
The Pyridine Ring: Aromatic C-H and Ring Vibrations
The substituted pyridine ring contributes a series of characteristic absorptions.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring are expected to appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[8][9] These bands are generally of weak to medium intensity.
-
C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring give rise to a set of medium to strong bands in the 1600-1400 cm⁻¹ region.[8][10] For pyridine and its derivatives, characteristic absorptions are often observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[8][11]
The Alkyl Substituents: Ethyl and tert-Butyl Group Vibrations
The ethyl and tert-butyl groups introduce a variety of C-H stretching and bending vibrations.
-
Aliphatic C-H Stretching: The sp³ hybridized C-H bonds of the ethyl (-CH₂CH₃) and tert-butyl (-C(CH₃)₃) groups will exhibit strong stretching absorptions in the 2980-2850 cm⁻¹ region.[8][12] The asymmetric and symmetric stretches of the methyl (CH₃) and methylene (CH₂) groups will contribute to a complex pattern of bands in this area.
-
C-H Bending: The bending (deformation) vibrations of the methyl and methylene groups occur at lower frequencies. Look for CH₃ bending vibrations around 1465 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). The characteristic "umbrella" mode for the tert-butyl group often gives a strong band around 1365 cm⁻¹. Methylene scissoring vibrations are typically observed near 1450 cm⁻¹.[12]
Data Presentation: Summary of Expected IR Absorptions
The following table summarizes the anticipated vibrational frequencies for this compound.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |
| ~3300 | N-H Stretch (carbamate) | Medium, possibly broad |
| 3100-3000 | C-H Stretch (aromatic) | Weak to Medium |
| 2980-2850 | C-H Stretch (aliphatic - ethyl & tert-butyl) | Strong |
| 1740-1680 | C=O Stretch (carbamate) | Strong |
| 1600-1585 | C=C, C=N Ring Stretch (pyridine) | Medium to Strong |
| 1500-1400 | C=C, C=N Ring Stretch (pyridine) | Medium to Strong |
| ~1465 | C-H Bend (CH₃ asymmetric) | Medium |
| ~1450 | C-H Bend (CH₂ scissoring) | Medium |
| ~1375 | C-H Bend (CH₃ symmetric) | Medium |
| ~1365 | C-H Bend (tert-butyl umbrella) | Strong |
| 1300-1200 | C-N Stretch (carbamate & pyridine) | Medium |
| 1200-1000 | C-O Stretch (carbamate) | Strong |
| Below 1000 | Fingerprint Region (complex vibrations) | Variable |
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To obtain a reliable and interpretable IR spectrum of this compound, a systematic approach to sample preparation and data acquisition is essential. This protocol outlines the use of Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a common and convenient technique for solid and liquid samples.
Instrumentation and Materials
-
Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).
-
This compound sample.
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).
-
Lint-free wipes.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to evaporate completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. A typical acquisition might involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction and peak picking to identify the wavenumbers of the absorption maxima.
-
Compare the experimental spectrum with the predicted absorption bands outlined in Section 3.
-
-
Cleaning:
-
Retract the ATR press and carefully remove the sample from the crystal.
-
Clean the crystal surface thoroughly as described in step 2.
-
Visualization of Key Molecular Features
To better understand the relationship between the molecular structure and its vibrational modes, the following diagrams are provided.
Caption: Experimental workflow for acquiring the IR spectrum using ATR FT-IR.
The Fingerprint Region: A Unique Molecular Signature
The region of the IR spectrum from approximately 1500 cm⁻¹ to 500 cm⁻¹ is known as the fingerprint region. [13][14]This area contains a complex series of absorptions arising from bending vibrations (scissoring, rocking, wagging, and twisting) of the various functional groups, as well as stretching vibrations of single bonds (C-C, C-N, C-O). While individual peak assignments in this region can be challenging, the overall pattern is unique to a specific molecule. [13]For this compound, the fingerprint region will be particularly rich due to the numerous C-H bending modes of the ethyl and tert-butyl groups, and the out-of-plane C-H bending of the substituted pyridine ring. Any subtle changes in the molecular structure, such as isomerism or the presence of impurities, will manifest as noticeable differences in this region, making it a powerful tool for identity confirmation when compared against a reference spectrum of a known standard.
Conclusion: A Synthesis of Theory and Practice
The infrared spectrum of this compound is rich with information that, when correctly interpreted, provides unambiguous confirmation of its chemical structure. The key to a successful analysis lies in a synergistic approach that combines a theoretical understanding of group frequencies with meticulous experimental technique. The strong carbonyl absorption of the Boc group, the characteristic N-H stretch of the carbamate, the pattern of C-H stretches from the aromatic and aliphatic moieties, and the unique pattern in the fingerprint region collectively form a robust analytical profile. This guide provides the foundational knowledge and practical steps for researchers to confidently utilize IR spectroscopy in their work with this important synthetic building block.
References
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
- CHIMIA. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]
- PubMed. (2003, October).
- Physical Chemistry Chemical Physics (RSC Publishing). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. [Link]
- The Royal Society of Chemistry.
- PubMed Central. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
- Asian Journal of Chemistry. Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. [Link]
- Polish Journal of Chemistry.
- ResearchGate. (2015, August). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]
- ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. [Link]
- The Journal of Chemical Physics. (1963).
- ResearchGate. (2015, August). The Infrared Spectra of Amides. Part 1.
- University of Dhaka.
- ResearchGate. Maxima of the N H stretching absorption bands observed by FT-IR.... [Link]
- Chemguide. the fingerprint region - infra-red spectra. [Link]
- TSI Journals.
- Chemistry LibreTexts. (2023, January 30). The Fingerprint Region. [Link]
- YouTube. (2021, April 18).
- Oregon State University.
- ACS Publications. (2020, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
- PubChem. tert-butyl N-(2-ethyl-3-pyridinyl)
- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)
- ChemBK.
- University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
- Michigan State University. Infrared Spectrometry. [Link]
- Der Pharma Chemica.
- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
- Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
- Journal of the American Chemical Society. Analysis of the structures, infrared spectra, and Raman spectra for methyl, ethyl, isopropyl, and tert-butyl radicals. [Link]
- PubChem. tert-butyl N-[2-(pyridin-3-yloxy)
- University of Colorado Boulder. IR Absorption Table. [Link]
- PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)
- Indian Academy of Sciences.
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
- The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
- ChemBK. tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)
Sources
- 1. tert-butyl N-(2-ethyl-3-pyridinyl)carbamate | C12H18N2O2 | CID 156461773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. asianpubs.org [asianpubs.org]
- 11. chimia.ch [chimia.ch]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Mass Spectrometry Analysis of tert-Butyl (3-ethylpyridin-2-yl)carbamate
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of tert-Butyl (3-ethylpyridin-2-yl)carbamate, a compound of interest in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the causal reasoning behind methodological choices, ensuring scientific integrity and robust, reproducible results. We will explore optimal ionization techniques, predictable fragmentation pathways, detailed experimental protocols, and data interpretation strategies tailored for researchers, scientists, and drug development professionals. The methodologies described are designed to be self-validating, incorporating best practices for modern mass spectrometry.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C12H18N2O2, Monoisotopic Mass: 222.1368 Da) is a heterocyclic compound featuring a pyridine core, an ethyl substituent, and a tert-butoxycarbonyl (Boc) protecting group.[1][2] The Boc group is ubiquitous in organic synthesis, particularly in peptide and medicinal chemistry, for the temporary protection of amine functionalities.[3] Its thermal and acid lability, while advantageous in synthesis, presents a specific challenge for analytical characterization.[3][4]
Mass spectrometry (MS) is an indispensable tool for confirming the identity, purity, and structure of such synthetic intermediates. Its high sensitivity and specificity allow for precise mass determination and structural elucidation through fragmentation analysis. This guide focuses on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), as it is exceptionally well-suited for this class of molecules.[5][6][7]
Foundational Principles: Ionization Source Selection
The choice of ionization source is the most critical parameter for the successful analysis of this compound. The goal is to generate intact, gas-phase molecular ions with minimal in-source fragmentation.
Electrospray Ionization (ESI): The Method of Choice
ESI is a "soft" ionization technique that transfers ions from a solution into the gas phase, making it ideal for moderately polar and thermally labile compounds.[5][6]
-
Causality : The target molecule possesses two basic nitrogen atoms (the pyridine ring nitrogen and the carbamate nitrogen), which are readily protonated in a slightly acidic solution. This high proton affinity makes it an excellent candidate for positive-ion mode ESI ([ESI+]). The process involves creating a fine spray of charged droplets from the sample solution. As the solvent evaporates, the charge density on the droplet surface increases until gas-phase, protonated analyte ions, [M+H]+, are released.[6][7][8] The softness of this technique preserves the thermally sensitive Boc group, allowing for the detection of the intact protonated molecule.[4][5]
-
Unsuitability of Other Techniques :
-
Electron Ionization (EI) : This is a "hard" ionization technique that would cause extensive and uncontrollable fragmentation of the Boc group and the ethyl-pyridine core, likely preventing the observation of the molecular ion.[9]
-
Atmospheric Pressure Chemical Ionization (APCI) : While suitable for less polar compounds, APCI utilizes higher temperatures than ESI, which could induce thermal degradation of the Boc group before ionization.
-
The Protonated Molecule: [M+H]⁺
The primary ion expected in the full scan mass spectrum will be the protonated molecule, [M+H]⁺.
-
Monoisotopic Mass of Neutral Molecule (M) : 222.1368 Da
-
Monoisotopic Mass of Protonated Molecule ([M+H]⁺) : 223.1441 Da
The most likely site of protonation is the pyridine ring nitrogen due to its higher basicity compared to the carbamate nitrogen, whose lone pair is delocalized through resonance with the adjacent carbonyl group.
Tandem Mass Spectrometry (MS/MS): Elucidating the Structure
While a full scan MS experiment confirms the molecular weight, tandem mass spectrometry (MS/MS) is required for structural confirmation. This involves isolating the precursor ion ([M+H]⁺ at m/z 223.14) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation of the Boc group is highly predictable and serves as a diagnostic signature.[3]
Predicted Fragmentation Pathways
The primary fragmentation pathways for the protonated this compound involve the characteristic losses associated with the Boc protecting group.
-
Loss of Isobutylene (C4H8) : The most common fragmentation pathway for protonated Boc-protected amines is the neutral loss of isobutylene (56.0626 Da).[3] This occurs via a rearrangement mechanism, resulting in a carbamic acid intermediate.
-
[M+H]⁺ → [M+H - C4H8]⁺ + C4H8
-
m/z 223.1441 → m/z 167.0815
-
-
Consecutive Loss of Carbon Dioxide (CO2) : The carbamic acid intermediate formed in the first step is unstable and readily loses carbon dioxide (43.9898 Da).
-
[M+H - C4H8]⁺ → [M+H - C4H8 - CO2]⁺ + CO2
-
m/z 167.0815 → m/z 123.0917
-
This final fragment corresponds to the protonated 2-amino-3-ethylpyridine core.
-
-
Formation of the tert-Butyl Cation : A competing pathway is the formation of the highly stable tert-butyl cation (C4H9)⁺.
-
[M+H]⁺ → [C4H9]⁺ + C8H9N2O2
-
m/z 223.1441 → m/z 57.0704
-
The following diagram illustrates these key fragmentation pathways.
Summary of Expected Ions
The table below summarizes the key ions expected during the MS and MS/MS analysis. High-resolution mass spectrometry (HRMS) would allow for the confirmation of elemental compositions based on these accurate masses.
| Ion Description | Formula | Calculated m/z (Monoisotopic) |
| Precursor Ion | ||
| Protonated Molecule | [C12H19N2O2]⁺ | 223.1441 |
| Product Ions (Fragments) | ||
| Loss of Isobutylene | [C8H11N2O2]⁺ | 167.0815 |
| Loss of Isobutylene + CO2 | [C7H11N2]⁺ | 123.0917 |
| tert-Butyl Cation | [C4H9]⁺ | 57.0704 |
Experimental Protocols: A Self-Validating Workflow
This section provides a detailed, step-by-step protocol for analyzing the compound using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a triple quadrupole or Q-TOF instrument.[10][11][12]
Sample and Solvent Preparation
Scientific integrity begins with meticulous preparation. All solvents should be HPLC or LC-MS grade to minimize background noise and adduct formation.[5][13]
-
Stock Solution (1 mg/mL) : Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of methanol or acetonitrile.[14][15]
-
Working Solution (~1-10 µg/mL) : Dilute the stock solution 1:100 or 1:1000 using a solvent mixture that is compatible with the mobile phase. A typical solvent is 50:50 acetonitrile:water.[14]
-
Acidification : To promote efficient protonation, add formic acid to the final working solution to a final concentration of 0.1% (v/v).[5][13] Acetic acid can also be used, but formic acid is generally preferred for its volatility and protonating strength. Avoid non-volatile buffers like phosphates or salts like NaCl/KCl, as they are detrimental to ESI performance.[5][16]
-
Filtration : Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.[5][14]
Mass Spectrometer Tuni ng and Calibration
Before analysis, ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. This guarantees mass accuracy and instrument sensitivity. A system suitability test, involving the injection of a known standard, should be performed to verify instrument performance.
Instrumental Method Parameters
The following parameters are a robust starting point and should be optimized for the specific instrument in use.
Liquid Chromatography (Optional, for mixture analysis)
-
Column : C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Gradient : 5% B to 95% B over 5 minutes
-
Flow Rate : 0.4 mL/min
-
Injection Volume : 2-5 µL
Mass Spectrometry (Direct Infusion or LC-MS)
-
Ionization Mode : ESI, Positive
-
Capillary Voltage : +3.5 to +4.5 kV
-
Source Temperature : 120-150 °C
-
Desolvation Gas (N2) Flow : 8-12 L/min
-
Desolvation Temperature : 350-450 °C
-
Scan Range (Full Scan) : m/z 50-300
-
Product Ion Scan (MS/MS) :
-
Precursor Ion : m/z 223.14
-
Collision Energy : 10-30 eV (This should be ramped or optimized to observe both the initial loss of isobutylene and the subsequent loss of CO2).
-
Collision Gas : Argon
-
Experimental Workflow Diagram
The following diagram outlines the logical flow from sample preparation to final data analysis.
Data Interpretation and Trustworthiness
A trustworthy analysis relies on a comprehensive interpretation of the acquired data.
-
Full Scan Spectrum : The primary peak should correspond to the [M+H]⁺ ion at m/z 223.14. Check for the presence of other adducts (e.g., [M+Na]⁺ at m/z 245.13) which may be present at low levels. The isotopic pattern should match the theoretical distribution for C12H19N2O2⁺.
-
Product Ion (MS/MS) Spectrum : The spectrum should be dominated by the product ions listed in Table 1. The presence of the m/z 167.08 and m/z 123.09 ions, representing the sequential loss of isobutylene and CO2, provides definitive structural confirmation of the Boc-protected aminopyridine structure. The m/z 57.07 ion further confirms the presence of the tert-butyl moiety.
Conclusion
The mass spectrometric analysis of this compound is most effectively and reliably achieved using positive-ion electrospray ionization tandem mass spectrometry. By leveraging the soft nature of ESI, the intact protonated molecule can be observed, while CID in an MS/MS experiment induces characteristic and predictable fragmentation of the Boc protecting group. This provides unambiguous confirmation of both molecular weight and chemical structure. The protocols and principles outlined in this guide establish a robust, self-validating framework for the routine analysis of this and structurally related compounds, ensuring high-quality, reproducible data for research and drug development applications.
References
- University of Bristol, "Sample preparation for the ES/MS," [Online]. Available: [Link]
- Y. H. Lin et al., "Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry," PubMed, 2011. [Online]. Available: [Link]
- L. F. Wang et al., "[Determination of 20 Carbamate Pesticide Residues in Food by High Performance Liquid Chromatography-Tandem Mass Spectrometry]," PubMed, 2010. [Online]. Available: [Link]
- A. K. Lister et al.
- University of Oxford, "Sample Preparation Protocol for ESI Accurate Mass Service," [Online]. Available: [Link]
- Total Synthesis, "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism," [Online]. Available: [Link]
- University of Oxford, "Sample Preparation Protocol for Open Access MS," [Online]. Available: [Link]
- A. C. Kuki et al., "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation," ELTE, 2019. [Online]. Available: [Link]
- D. T. Nguyen et al., "The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products," Engineering and Technology For Sustainable Development, 2023. [Online]. Available: [Link]
- G. G. L. Glish et al., "Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method," PubMed, 2001. [Online]. Available: [Link]
- University of Illinois, "Sample Preparation | School of Chemical Sciences," [Online]. Available: [Link]
- H. Y. Kim et al.
- ChemBK, "tert-Butyl 3-ethylpyridin-2-ylcarbam
- Chemistry Stack Exchange, "What is the mechanism for electrospray ioniz
- Wikipedia, "Electrospray ioniz
- SciSpace, "Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis," [Online]. Available: [Link]
- PubChem, "tert-butyl N-(2-ethyl-3-pyridinyl)
- ResearchGate, "How can I avoid the Boc-cleavage during Mass Analysis?," [Online]. Available: [Link]
- NIST, "Pyridine - the NIST WebBook," [Online]. Available: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. tert-butyl N-(2-ethyl-3-pyridinyl)carbamate | C12H18N2O2 | CID 156461773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Pyridine [webbook.nist.gov]
- 10. Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Determination of 20 carbamate pesticide residues in food by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products | Engineering and Technology For Sustainable Development [jst.vn]
- 13. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
tert-Butyl (3-ethylpyridin-2-yl)carbamate solubility profile
An In-Depth Technical Guide to the Solubility Profile of tert-Butyl (3-ethylpyridin-2-yl)carbamate
Foreword: Beyond a Simple Number
In drug discovery and development, solubility is not a single value but a multifaceted characteristic that dictates a compound's journey from the laboratory bench to clinical efficacy. Ascribing a single solubility number to a candidate molecule is a profound oversimplification. Instead, we must build a solubility profile—a comprehensive dossier that characterizes the compound's behavior under a spectrum of physiologically and pharmaceutically relevant conditions.
This guide provides an in-depth, practical framework for establishing such a profile, using the exemplar molecule, This compound , as a case study. We will move beyond rote protocol execution to explore the strategic rationale behind each experimental choice, ensuring that the data generated is not only accurate but also decision-enabling. The methodologies described herein are designed as self-validating systems, providing the trustworthiness required for high-stakes development programs.
The Subject Molecule: this compound
Before delving into experimental analysis, a foundational understanding of the target molecule is essential. This compound is a pyridinyl-carbamate derivative. An initial in silico assessment provides key computed properties that will inform our experimental strategy.
| Property | Value (Computed) | Significance for Solubility Profiling |
| Molecular Formula | C₁₂H₁₈N₂O₂ | Provides the basic chemical identity. |
| Molecular Weight | 222.28 g/mol | Influences diffusion and dissolution rates. |
| XLogP3 | 2.5 | A measure of lipophilicity; a value >2 suggests potential for low aqueous solubility. |
| Hydrogen Bond Donors | 1 | The carbamate N-H group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 4 | The pyridine nitrogen and carbonyl/ether oxygens can accept hydrogen bonds. |
The pyridine ring introduces a basic nitrogen atom, suggesting that the compound's solubility will likely be dependent on pH. The moderate XLogP3 value signals that aqueous solubility could be a challenge, making a thorough investigation critical.
The Two Pillars of Solubility: Kinetic vs. Thermodynamic
Understanding the distinction between kinetic and thermodynamic solubility is fundamental to designing a logical and efficient profiling strategy.[1] They are not interchangeable; they answer different questions at different stages of the drug discovery pipeline.[2]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[3] It is a rapid, high-throughput assessment of a compound's propensity to remain in a supersaturated state under non-equilibrium conditions.[4] This is highly relevant for early discovery, where compounds are screened in automated in vitro biological assays that often use DMSO as a vehicle.[5]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's saturation concentration in a specific medium when the system has reached equilibrium between the dissolved and solid states.[6] This is the "gold standard" measurement, critical for late-stage lead optimization, formulation development, and regulatory submissions under guidelines like the Biopharmaceutics Classification System (BCS).[7][8]
Kinetic solubility values are often higher than thermodynamic ones because the rapid addition from a DMSO stock can bypass the energy barrier of crystal lattice dissolution, leading to a metastable, supersaturated solution.[9] The precipitate that forms is often amorphous and more soluble than the most stable crystalline form.[9][10]
Phase 1: High-Throughput Kinetic Solubility Assessment via Nephelometry
In early discovery, the primary goal is to quickly flag compounds that may cause artifacts in biological screens or present significant downstream challenges.[1] Laser nephelometry, which measures light scattering from undissolved particles, is an ideal high-throughput technique for this purpose.[11][12]
Causality Behind the Method
We begin with a kinetic assay because it is fast, requires minimal compound, and mimics the conditions of many high-throughput screening (HTS) assays.[3][5] By adding a concentrated DMSO stock of the compound to an aqueous buffer, we directly assess the concentration at which it crashes out of solution. A low kinetic solubility (e.g., <10 µM) is a red flag, suggesting potential for false negatives/positives in bioassays and future formulation difficulties.
Experimental Workflow: Kinetic Solubility by Nephelometry
Caption: Workflow for Kinetic Solubility via Nephelometry.
Self-Validating Protocol: Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. A high-concentration stock is crucial for the subsequent dilution series.
-
Plate Setup: In a 96-well microplate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the first column.[13] Perform a serial dilution across the plate using DMSO.
-
Assay Initiation: Rapidly add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to all wells to achieve the final target concentrations, ensuring the final DMSO percentage is low (e.g., 1-2%) to minimize co-solvent effects.[13]
-
Controls (Trustworthiness Pillar):
-
Positive Control (Poor Solubility): Use a compound with known low solubility (e.g., Ondansetron) to confirm the instrument can detect precipitation.[14]
-
Negative Control (High Solubility): Use a highly soluble compound (e.g., 2'-deoxy-5-fluorouridine) to define the baseline scattering of a true solution.[14]
-
Vehicle Control: Include wells with only DMSO and buffer to measure background light scatter.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle agitation.[13]
-
Measurement: Measure light scattering using a laser nephelometer.[13]
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is defined as the concentration where the light scattering signal significantly increases above the baseline, indicating the onset of precipitation.[15]
Illustrative Data: Kinetic Solubility
| Assay Condition | Result for this compound | Interpretation |
| PBS, pH 7.4 | 45 µM | The compound begins to precipitate above 45 µM under these non-equilibrium conditions. This is a reasonable starting point for many in vitro assays but suggests that thermodynamic solubility will be lower. |
Phase 2: Definitive Thermodynamic Solubility Assessment (Shake-Flask Method)
With the kinetic profile established, the next step is to determine the true equilibrium solubility. This is non-negotiable for understanding oral absorption potential and for developing viable formulations.[5] The shake-flask method, though lower-throughput, is the universally accepted "gold standard" for this measurement.[8][16]
Causality Behind the Method
The shake-flask method is designed to achieve a true thermodynamic equilibrium. By adding an excess of the solid compound to the buffer and agitating for an extended period (e.g., 24-48 hours), we allow sufficient time for the dissolution/precipitation process to stabilize and for any metastable solid forms to potentially convert to the most stable, least soluble polymorph.[6][10] This provides the most conservative and realistic solubility value for predicting in vivo dissolution.
Experimental Workflow: Thermodynamic Solubility by Shake-Flask
Caption: Workflow for Thermodynamic Solubility via Shake-Flask.
Self-Validating Protocol: Shake-Flask
-
Preparation: Add an excess amount of solid this compound to several vials containing a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4). "Excess" means enough solid should remain visible at the end of the experiment.[17]
-
Equilibration: Seal the vials and place them in an incubator with constant agitation (e.g., orbital shaker) at a controlled temperature (e.g., 37 ± 1 °C for physiological relevance) for an extended period.[8]
-
Equilibrium Confirmation (Trustworthiness Pillar): To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24 and 48 hours). If the measured concentration does not change between these points, equilibrium is confirmed.[18]
-
Sample Processing: Separate the undissolved solid from the liquid by centrifugation or filtration (e.g., using a 0.22 µm syringe filter).[15]
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard curve.[15]
-
Solid State Analysis (Authoritative Grounding): For definitive studies, the remaining solid should be recovered, dried, and analyzed (e.g., by X-ray powder diffraction - XRPD) to confirm if the crystal form has changed during the experiment.[19] A change to a more stable polymorph is a critical finding.[20][21]
Illustrative Data: Thermodynamic Solubility
| Assay Condition | Result for this compound | Interpretation |
| PBS, pH 7.4 at 37°C | 18 µM (or 4.0 µg/mL) | The true equilibrium solubility is significantly lower than the kinetic solubility, as expected. This value is essential for predicting oral absorption and setting specifications for formulation. |
Investigating Key Variables: pH and Co-solvents
A. pH-Dependent Solubility Profile
For ionizable compounds, solubility is not static but varies with pH.[7] Given the basic pyridine nitrogen in our molecule, its solubility is expected to increase at lower pH values where it becomes protonated and forms a more soluble salt. Mapping this relationship is required by regulatory agencies for BCS classification.[22][23]
Protocol: The thermodynamic shake-flask method is repeated using a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8 as recommended by ICH M9 guidelines).[23][24]
Illustrative Data: pH-Solubility Profile
| Buffer (37°C) | pH | Thermodynamic Solubility (µg/mL) | Interpretation |
| 0.1 N HCl | 1.2 | 850 | High solubility in acidic conditions, typical of a basic compound forming a soluble hydrochloride salt. |
| Acetate Buffer | 4.5 | 150 | Solubility decreases as the pH approaches the pKa of the pyridine nitrogen. |
| Phosphate Buffer | 6.8 | 4.5 | At near-neutral pH, the compound is predominantly in its less soluble free base form.[7] |
This profile confirms that the compound is a weak base. The lowest solubility is observed at pH 6.8, and this is the value that would be used for BCS classification.[8]
B. Impact of Co-solvents
When aqueous solubility is insufficient for preclinical or clinical formulations, co-solvents are often employed.[25] Co-solvents are water-miscible organic solvents (e.g., propylene glycol, ethanol) that increase solubility by reducing the polarity of the aqueous vehicle.[26][27]
Protocol: The shake-flask method is performed using mixtures of the aqueous buffer and a co-solvent at various percentages.
Illustrative Data: Co-solvent Effect in PBS pH 7.4
| Co-solvent System | Solubility (µg/mL) | Fold Increase | Interpretation |
| 0% Propylene Glycol (PG) | 4.0 | 1.0x | Baseline aqueous solubility. |
| 10% Propylene Glycol (PG) | 25 | 6.3x | A modest amount of co-solvent significantly improves solubility. |
| 20% Propylene Glycol (PG) | 98 | 24.5x | Demonstrates a strong, positive response to the co-solvent, indicating a viable formulation strategy for liquid doses.[28] |
Synthesis of the Solubility Profile
A comprehensive solubility profile integrates all data points to provide a holistic and actionable understanding of the compound.
| Parameter | Method | Condition | Solubility | Key Insight |
| Kinetic | Nephelometry | PBS, pH 7.4 | 45 µM | Risk of precipitation in high-concentration in vitro assays. |
| Thermodynamic | Shake-Flask | PBS, pH 7.4 | 18 µM (4.0 µg/mL) | True solubility at neutral pH; a key parameter for formulation. |
| pH-Dependence | Shake-Flask | pH 1.2 | ~3825 µM (850 µg/mL) | High solubility in the stomach, suggesting rapid initial dissolution. |
| pH-Dependence | Shake-Flask | pH 6.8 | ~20 µM (4.5 µg/mL) | Lowest solubility in the intestinal pH range; this is the rate-limiting value for absorption. |
| Formulation | Shake-Flask | 20% PG in PBS | ~441 µM (98 µg/mL) | Co-solvents are a highly effective strategy for liquid formulation development. |
The solubility profile of this compound reveals it to be a weakly basic compound with low intrinsic aqueous solubility, a characteristic consistent with its computed XLogP3. Its solubility is highly dependent on pH, being significantly greater in acidic environments. The difference between its kinetic and thermodynamic solubility (45 µM vs. 18 µM) is noteworthy and underscores the importance of using the appropriate assay for the question at hand. While its low solubility at intestinal pH (4.5 µg/mL) could pose an absorption challenge, the compound responds very well to formulation with common co-solvents like propylene glycol.
This complete profile, moving from high-throughput screening to definitive equilibrium measurements under various conditions, provides the critical data needed to guide medicinal chemistry efforts, design robust in vivo studies, and lay the foundation for successful formulation development.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Generichem. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Pawar, A. S., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research.[7]
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- World Health Organization. (n.d.). Annex 4.
- Wikipedia. (n.d.). Cosolvent.
- Alsenz, J., et al. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis.[30]
- Papakyriakou, A., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery.[11]
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.[9]
- Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today.[3]
- Schick, K., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics.[31]
- Quora. (2017). What are the factors affecting solubility of drugs?.
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method Summary.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Iurlo, M., et al. (2020). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics.[10]
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.[6]
- Medical Knowledge. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [PPTX].[35]
- Enamine. (n.d.). Solubility Assay by Laser Nephelometry.
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
- SOP Central. (2025). SOP for pH-Solubility Profiling of Drug Candidates.
- PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter.
- Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
- Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research.[20]
- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.[17]
- Chen, Y., et al. (2011). Crystal Polymorphism in Chemical Process Development. Annual Review of Chemical and Biomolecular Engineering.[22]
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- BenchChem. (2025). Determining the Solubility of Polymethoxyflavonoids: Application Notes and Protocols.
- Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.
- Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs.
- ResearchGate. (2025). pH-metric solubility. 3. Dissolution titration template method for solubility determination.
- ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
- Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics.[23]
- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.
- National Center for Biotechnology Information. (n.d.). tert-butyl N-[2-(pyridin-3-yloxy)
- National Center for Biotechnology Information. (2026). tert-butyl N-[3-(1-aminoethyl)
- International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9.
- National Center for Biotechnology Information. (n.d.). tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)
- National Center for Biotechnology Information. (n.d.). tert-butyl N-(2-ethyl-3-pyridinyl)
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. who.int [who.int]
- 9. ovid.com [ovid.com]
- 10. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rheolution.com [rheolution.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. enamine.net [enamine.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 19. jocpr.com [jocpr.com]
- 20. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 21. annualreviews.org [annualreviews.org]
- 22. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ema.europa.eu [ema.europa.eu]
- 24. database.ich.org [database.ich.org]
- 25. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 26. taylorandfrancis.com [taylorandfrancis.com]
- 27. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 28. Cosolvent - Wikipedia [en.wikipedia.org]
tert-Butyl (3-ethylpyridin-2-yl)carbamate stability and degradation pathways
An In-Depth Technical Guide to the Stability and Degradation Pathways of tert-Butyl (3-ethylpyridin-2-yl)carbamate
Introduction
In the landscape of pharmaceutical development, a thorough understanding of a molecule's chemical stability is paramount. It is a cornerstone of ensuring the safety, efficacy, and quality of an active pharmaceutical ingredient (API) throughout its lifecycle. This guide provides a comprehensive technical analysis of This compound , a molecule featuring a tert-butoxycarbonyl (Boc) protected aminopyridine core. The stability of such a compound is dictated by the interplay between its constituent functional groups: the acid-labile carbamate, the nucleophilic pyridine ring, and the aliphatic ethyl substituent.
The principles and protocols detailed herein are grounded in the regulatory framework established by the International Council for Harmonisation (ICH), particularly the guidelines for stability testing and forced degradation studies (ICH Q1A(R2)).[1][2] Forced degradation, or stress testing, is an essential process where a drug substance is exposed to conditions more severe than accelerated stability testing to deliberately degrade it.[3][4] These studies are instrumental in elucidating degradation pathways, identifying potential degradation products, and developing validated, stability-indicating analytical methods that can reliably separate the intact drug from its impurities.[2][5]
This document is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural descriptions to explain the causal mechanisms behind degradation and the scientific rationale for the design of a robust stability testing program. By integrating predictive chemical principles with practical, field-proven experimental workflows, this guide serves as a self-contained resource for assessing the stability profile of this compound and related molecules.
Section 1: Physicochemical Properties and Structural Analysis
The stability of this compound is intrinsically linked to its molecular structure. A predictive assessment begins with an analysis of its functional components and their inherent chemical liabilities.
| Property | Value | Source(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 149489-03-2 | [6] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [7] |
| Molar Mass | 222.28 g/mol | [7] |
| Appearance | Predicted: White to off-white solid | - |
Key Structural Features:
-
tert-Butyl Carbamate (Boc Group): This functional group serves as a widely used protecting group for amines in organic synthesis.[8] Its defining characteristic is its high stability in basic and nucleophilic conditions, yet its pronounced lability to acid.[9][10] This dichotomy is central to its degradation profile. The bulky tert-butyl group also provides steric hindrance around the protected nitrogen.
-
2-Aminopyridine Moiety: The amine is acylated as a carbamate, significantly reducing the basicity and nucleophilicity of the exocyclic nitrogen. The pyridine ring itself contains a nitrogen heteroatom with a lone pair of electrons, making it a potential site for protonation and oxidation.[11]
-
Ethyl Group: An electron-donating alkyl group at the 3-position of the pyridine ring, which can subtly influence the electronic properties of the aromatic system.
Section 2: Predicted Degradation Pathways
Based on first principles of organic chemistry and extensive literature on related structures, several degradation pathways can be predicted under standard forced degradation conditions.
Hydrolytic Degradation
Hydrolysis represents a primary degradation route for any molecule containing an ester or amide-like linkage.
-
Acid-Catalyzed Hydrolysis: This is the most anticipated degradation pathway for a Boc-protected amine.[8] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond. This is followed by the departure of the highly stable tert-butyl carbocation, which rapidly eliminates a proton to form gaseous isobutylene. The resulting carbamic acid intermediate is unstable and readily decarboxylates to yield the free amine, 2-amino-3-ethylpyridine, and carbon dioxide.[12][13]
Caption: Predicted mechanism for acid-catalyzed degradation.
-
Base-Catalyzed Hydrolysis: While generally more resistant to base than acid, the carbamate linkage can still undergo hydrolysis under sufficiently strong basic conditions.[14] The reaction would proceed via nucleophilic attack of a hydroxide ion at the carbonyl carbon. This pathway is typically slower for carbamates compared to simple esters.[15] The expected products would be 2-amino-3-ethylpyridine, carbonate, and tert-butanol.
Oxidative Degradation
Oxidative stress, typically induced by reagents like hydrogen peroxide, can target electron-rich centers.
-
N-Oxidation: The most probable site of oxidation on the molecule is the pyridine ring nitrogen. Its accessible lone pair of electrons can be oxidized to form the corresponding N-oxide .[11] This transformation adds a polar functional group and will significantly change the chromatographic behavior of the molecule. Oxidation of the carbamate nitrogen is far less likely due to its lower nucleophilicity.
Caption: Primary predicted pathway under oxidative stress.
Thermal Degradation
In the absence of a solvent or catalyst, Boc groups can be removed by heat.
-
Thermolytic Elimination: At elevated temperatures, the Boc group can undergo a concerted or stepwise elimination reaction.[16] This process, similar in outcome to the acid-catalyzed pathway, results in the formation of 2-amino-3-ethylpyridine, isobutylene, and carbon dioxide.[17][18] This pathway is particularly relevant when considering analytical techniques like Gas Chromatography (GC), where high inlet temperatures can cause on-column degradation, making HPLC the preferred method for analysis.[19]
Photolytic Degradation
As mandated by ICH Q1B, the photostability of a drug substance must be evaluated.[4] Pyridine and its derivatives can absorb UV light and may be susceptible to degradation through complex free-radical mechanisms.[2] The exact degradation products are difficult to predict without experimental data but could involve ring opening, dimerization, or reactions with solvent radicals. Therefore, experimental photostability testing is non-negotiable.
Section 3: A Framework for Experimental Stability Assessment
This section outlines a robust, ICH-compliant workflow for conducting a forced degradation study. The primary objective is to generate degradation products to a target level of 5-20%, which is sufficient to identify them and validate the analytical method without causing such extensive degradation that secondary and tertiary products complicate the analysis.[1]
Experimental Workflow
A systematic approach is crucial for obtaining reliable and reproducible data. The following workflow provides a clear path from preparation to analysis.
Caption: A systematic workflow for conducting the study.
Forced Degradation Protocols
The following protocols are designed as starting points and should be optimized to achieve the target 5-20% degradation.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | 1. Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. 2. Heat at 60 °C. 3. Sample at intervals (e.g., 2, 4, 8, 24h). 4. Before analysis, quench by neutralizing with an equivalent amount of 0.1 M NaOH. | To promote acid-catalyzed cleavage of the Boc group. Heat accelerates the reaction.[14] |
| Base Hydrolysis | 1. Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. 2. Heat at 60 °C. 3. Sample at intervals. 4. Before analysis, quench by neutralizing with an equivalent amount of 0.1 M HCl. | To assess stability to base-catalyzed hydrolysis, even if slower than acid hydrolysis.[14] |
| Oxidation | 1. Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. 2. Store at room temperature, protected from light. 3. Sample at intervals (e.g., 2, 8, 24h). 4. No quench needed, but analyze promptly. | 3% H₂O₂ is a standard oxidizing agent to promote reactions like N-oxidation.[1] |
| Thermal (Dry Heat) | 1. Place the solid API in a vial in an oven at a temperature above accelerated testing (e.g., 80 °C). 2. Sample at intervals by dissolving a known weight in solvent for analysis. | To evaluate the solid-state stability and potential for thermolytic degradation.[4] |
| Photostability | 1. Expose the solid API and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. 2. Analyze a dark control sample in parallel. | To comply with ICH Q1B guidelines and assess light-induced degradation.[2][4] |
Analytical Methodology: Stability-Indicating HPLC Method
A validated, stability-indicating analytical method is the cornerstone of any stability study. It must be able to resolve the parent peak from all degradation products and any process impurities.
-
Justification for HPLC: High-Performance Liquid Chromatography (HPLC) is the method of choice due to the potential thermal lability of the carbamate functional group, which makes Gas Chromatography (GC) unsuitable.[19][20] A UV-Diode Array Detector (DAD) is highly recommended as it provides peak purity information, which is invaluable in confirming that a peak is spectrally homogeneous.
Starting HPLC-UV/DAD Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18 (reversed-phase) is a versatile stationary phase suitable for moderately polar molecules like the parent compound and its expected degradants. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure sharp peaks for the basic pyridine moiety and good ionization for potential MS analysis. |
| Mobile Phase B | Acetonitrile (ACN) | A common, strong organic solvent for reversed-phase chromatography. |
| Gradient Program | Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. (This must be optimized). | A gradient is necessary to elute both the more polar degradation products (e.g., 2-amino-3-ethylpyridine) and the less polar parent compound within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV/DAD at 270 nm (or λmax of the pyridine chromophore). Monitor multiple wavelengths. | The pyridine ring provides a strong UV chromophore. DAD allows for peak purity assessment and identification of co-eluting peaks. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on concentration and sensitivity. |
Section 4: Data Interpretation and Reporting
Analysis of the chromatograms from the stressed samples is a multi-step process.
-
Peak Identification: Compare the chromatograms of the stressed samples to the control (unstressed) sample. New peaks are potential degradants.
-
Specificity/Resolution: The HPLC method must demonstrate baseline separation between the parent peak and all major degradation peaks (Resolution > 1.5).
-
Peak Purity Analysis: Use the DAD software to assess the purity of the parent peak in the presence of degradants to ensure no co-elution is occurring.
-
Mass Balance: A critical calculation to ensure all material is accounted for. The sum of the assay of the parent compound and the levels of all degradation products should ideally be between 95% and 105% of the initial value.[1]
Hypothetical Data Summary Table:
The final report should include a table summarizing the results, allowing for easy comparison of the molecule's stability under different stress conditions.
| Stress Condition | % Assay of Parent | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Total Impurities (%) | Mass Balance (%) |
| Control (t=0) | 100.0 | - | - | 0.0 | 100.0 |
| 0.1 M HCl, 60°C, 8h | 85.2 | 13.5 (RT = 3.5 min) | - | 14.1 | 99.3 |
| 0.1 M NaOH, 60°C, 24h | 98.1 | 0.8 (RT = 4.2 min) | - | 1.2 | 99.3 |
| 3% H₂O₂, RT, 24h | 92.5 | - | 6.8 (RT = 10.1 min) | 7.1 | 99.6 |
| Thermal, 80°C, 48h | 99.2 | 0.5 (RT = 3.5 min) | - | 0.6 | 99.8 |
| Photolytic | 96.8 | 1.1 (RT = 12.5 min) | 0.9 (RT = 13.1 min) | 2.5 | 99.3 |
Conclusion
The stability profile of this compound is dictated by the inherent properties of its Boc-protected aminopyridine structure. Predictive analysis strongly indicates that the primary degradation pathway will be acid-catalyzed hydrolysis , leading to the cleavage of the Boc group. The molecule is also susceptible to oxidation at the pyridine nitrogen, forming an N-oxide. It is expected to show significant stability under basic and moderate thermal conditions, though thermolytic cleavage is a known pathway at higher temperatures.
This guide provides the theoretical foundation and a practical experimental framework for rigorously evaluating these predictions. By executing a systematic forced degradation study coupled with the development of a validated, stability-indicating HPLC method, researchers can confidently characterize the stability of this molecule, identify its critical degradation products, and generate the robust data required to support drug development and regulatory submissions.
References
- ResolveMass Laboratories. (2025, November 5).
- ResolveMass Laboratories Inc. (2025, November 5).
- Delgado-Pascual, R., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.
- Kavita, G., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
- Turecek, F., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1763-1776. [Link]
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(1), 1-15. [Link]
- Patel, Y., et al. (2018). ICH GUIDELINES: STRESS DEGRADATION STUDY.
- BenchChem. (2025).
- Kaiser, J. P., & Bollag, J. M. (1990). Microbial Degradation of Pyridine and Pyridine Derivatives. Experientia, 46(6), 552-557. [Link]
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. Critical Reviews in Environmental Control, 19(4), 309-340. [Link]
- Stankeviciute, J., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). [Link]
- ACS GCI Pharmaceutical Roundtable. (2026). Thermal Methods for BOC Deprotection. ACS GCI Reagent Guides.
- Stankeviciute, J., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). [Link]
- Delgado-Pascual, R., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.
- ChemBK.
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. Semantic Scholar. [Link]
- Engebretson, J. A. (2003). Chromatographic Analysis of Insecticidal Carbamates. Journal of Liquid Chromatography & Related Technologies, 26(14), 2265-2280. [Link]
- Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963. [Link]
- Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]
- Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]
- National Center for Biotechnology Information. (n.d.). tert-butyl N-(2-ethyl-3-pyridinyl)
- Walraevens, J., et al. (2014). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 33(1), 75-81. [Link]
- Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
- Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]
- Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork Research Profiles. [Link]
- Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing and Applied Sciences. [Link]
- Pittelkow, M., et al. (2004). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2004(13), 2195-2202. [Link]
- ChemBK. tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)
- National Center for Biotechnology Information. (n.d.). tert-butyl N-[2-(pyridin-3-yloxy)
- National Center for Biotechnology Information. (n.d.). tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)
- Lund, M. D., et al. (2006). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 83, 136. [Link]
- Bourguignon, J. J., et al. (2008). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 856-863. [Link]
- Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. [Link]
- BenchChem. (2025). The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. BenchChem.
- Vaitekunas, J., et al. (2015). Proposed pathway of 4-aminopyridine degradation by the enrichment culture.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
- Albericio, F., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]
- Singh, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22693-22699. [Link]
- Tars, K., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 70(4), 257-266. [Link]
- Aresta, M., et al. (2017).
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijcrt.org [ijcrt.org]
- 6. chembk.com [chembk.com]
- 7. tert-butyl N-(2-ethyl-3-pyridinyl)carbamate | C12H18N2O2 | CID 156461773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cecas.clemson.edu [cecas.clemson.edu]
- 16. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. agilent.com [agilent.com]
A-Technical-Guide-to-tert-Butyl-(3-ethylpyridin-2-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl (3-ethylpyridin-2-yl)carbamate, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. While direct literature on this specific molecule is sparse, this document synthesizes information from analogous structures and established synthetic methodologies to present a robust guide for researchers. We will delve into its inferred synthesis, physicochemical properties, and prospective applications, particularly as a strategic intermediate in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction: The Strategic Importance of N-Boc Protected Aminopyridines
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its bioisosteric relationship with the benzene ring. The introduction of an amino group provides a key vector for further functionalization. Protecting this amino group is often a critical step in a multi-step synthesis to prevent unwanted side reactions.
The tert-butoxycarbonyl (Boc) group is a premier choice for amine protection due to its stability in a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[1] Crucially, it can be selectively removed under acidic conditions, making it an "orthogonal" protecting group to others like the base-labile Fmoc or the hydrogenolysis-labile Cbz groups.[1]
This compound, specifically, incorporates an ethyl group at the 3-position of the pyridine ring. This substitution is significant as it introduces steric and electronic modifications that can be exploited to fine-tune the biological activity and pharmacokinetic properties of a final drug candidate. This guide will serve as a foundational document for chemists looking to utilize this promising, albeit not extensively documented, building block.
Synthesis and Mechanism
The synthesis of this compound is most logically achieved through the N-Boc protection of its corresponding amine precursor, 3-ethylpyridin-2-amine.[2] The most common and efficient method for this transformation involves the use of di-tert-butyl dicarbonate (Boc)₂O.[1]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the primary amine on 3-ethylpyridin-2-amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently decomposes into the stable products of carbon dioxide gas and a tert-butoxide anion. The tert-butoxide then deprotonates the positively charged amine, yielding the final N-Boc protected product.[1]
}
Figure 1: N-Boc Protection Workflow.
Experimental Protocol
While a specific protocol for this compound is not published, a general and highly effective procedure for the N-Boc protection of aminopyridines can be adapted. A catalyst-free method mediated by water has been shown to be efficient and environmentally friendly.[3]
Materials:
-
3-Ethylpyridin-2-amine (1 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol)
-
Distilled water (9.5 mL)
-
Acetone (0.5 mL)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask, add 3-ethylpyridin-2-amine (1 mmol) to a mixture of distilled water (9.5 mL) and acetone (0.5 mL).
-
Stir the mixture at room temperature for a few minutes.
-
Add di-tert-butyl dicarbonate (1 mmol) to the solution.
-
Add dichloromethane (5 mL) and continue stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired this compound.[3]
Justification of Experimental Choices:
-
Water-acetone mixture: This solvent system provides a green alternative to traditional organic solvents and can accelerate the reaction for a wide range of amines.[3]
-
Catalyst-free: The reaction proceeds efficiently without the need for a catalyst, simplifying the workup procedure and reducing costs.[3]
-
TLC Monitoring: This is crucial for determining the reaction endpoint, preventing the formation of side products from over-reaction, and ensuring high yield.
Physicochemical and Spectroscopic Data
Based on available data for the target compound and its isomers, the following properties can be expected.[4][5]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [4] |
| Molar Mass | 222.28 g/mol | [4] |
| Density (Predicted) | 1.087 g/cm³ | [4] |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Soluble in common organic solvents like DCM, Ethyl Acetate, and Methanol | Inferred |
Expected Spectroscopic Data:
-
¹H NMR: Protons of the tert-butyl group would appear as a singlet around 1.5 ppm. The ethyl group would show a triplet and a quartet. The aromatic protons on the pyridine ring would appear in the downfield region.
-
¹³C NMR: The carbonyl carbon of the carbamate would be expected around 150-155 ppm. The quaternary carbon of the tert-butyl group would be around 80 ppm. Signals for the pyridine and ethyl carbons would also be present.
-
IR Spectroscopy: A characteristic C=O stretch for the carbamate would be observed around 1700-1725 cm⁻¹. An N-H stretch would also be present around 3300-3400 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 222.28. A characteristic fragment corresponding to the loss of the tert-butyl group would also be expected.
Reactivity and Synthetic Applications
The primary utility of this compound lies in its role as a protected building block for more complex molecules. The Boc group deactivates the amine, preventing it from participating in reactions while allowing for modifications at other positions of the pyridine ring.
Deprotection
The Boc group is readily cleaved under acidic conditions. A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of isobutene and carbon dioxide to regenerate the free amine.
}
Figure 2: Boc Deprotection Process.
Further Functionalization
With the amine protected, the pyridine ring can undergo various transformations. For instance, lithiation followed by quenching with an electrophile could be used to introduce substituents at other positions. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could also be employed if a halogen were present on the ring. Once the desired modifications are made, the Boc group can be removed to reveal the amine, which can then be used in subsequent reactions like amide bond formation or reductive amination.
Applications in Medicinal Chemistry
The carbamate group itself is a structural motif found in numerous therapeutic agents.[6] Carbamate derivatives have been developed as antiepileptics, anticonvulsants, and as prodrugs to improve the pharmacokinetic properties of parent molecules.[6]
The 2-amino-3-alkylpyridine scaffold is a valuable pharmacophore. The strategic placement of the ethyl group and the protected amine in this compound makes it an attractive starting material for the synthesis of kinase inhibitors, GPCR modulators, and other biologically active compounds. The ethyl group can occupy hydrophobic pockets in protein binding sites, while the amino group, once deprotected, can serve as a crucial hydrogen bond donor or a point of attachment for larger substituents.
Conclusion and Future Perspectives
This compound is a valuable, albeit under-documented, chemical entity. This guide has provided a well-reasoned and referenced pathway to its synthesis and has outlined its potential applications based on the established chemistry of N-Boc protected aminopyridines. As the demand for novel heterocyclic compounds in drug discovery continues to grow, building blocks like this will become increasingly important. Future research should focus on the experimental validation of the proposed synthetic routes and the exploration of this molecule's utility in the synthesis of new chemical entities with therapeutic potential.
References
- ChemBK. tert-Butyl 3-ethylpyridin-2-ylcarbamate.
- Boumoud, T., et al. (2018). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 23(10), 2465.
- PubChem. tert-butyl N-(2-ethyl-3-pyridinyl)carbamate. National Center for Biotechnology Information.
- Google Patents. CN102936220A - BOC protection method for aminopyridine.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- ChemBK. tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate.
- PubChem. tert-butyl N-[2-(pyridin-3-yloxy)ethyl]carbamate. National Center for Biotechnology Information.
- PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. National Center for Biotechnology Information.
- Tihana, G., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 70(4), 249–263.
- Organic Syntheses. Carbamic acid, tert-butyl ester.
- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.
- Pharmaffiliates. 3-Ethyl-2-pyridinamine.
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Chemistry LibreTexts. 20.6: Reactions of Amines.
- YouTube. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems.
- Chemistry Steps. The Reaction of Amines with Nitrous Acid.
- Chemistry LibreTexts. Reaction of Amines with Nitrous Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical characteristics of tert-Butyl (3-ethylpyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (3-ethylpyridin-2-yl)carbamate, with the CAS number 149489-03-2, is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development.[1][2][3][4] Its structure, featuring a pyridine ring substituted with an ethyl group and a tert-butoxycarbonyl (Boc) protected amine, makes it a valuable building block in the synthesis of more complex molecules, particularly as a precursor to substituted 2-aminopyridines. The Boc protecting group offers a stable yet readily cleavable means of masking the reactivity of the amine functionality, allowing for selective modifications at other positions of the pyridine ring. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, its synthesis, and its potential applications.
Physicochemical Characteristics
Precise experimental data for this compound is not widely published. However, based on available data from chemical suppliers and computational predictions for structurally similar compounds, we can compile a profile of its key properties.
| Property | Value | Source |
| CAS Number | 149489-03-2 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [3][4] |
| Molecular Weight | 222.28 g/mol | [3][4] |
| Density | 1.087 g/cm³ | [3] |
| Melting Point | Not explicitly reported. Expected to be a low-melting solid. | |
| Boiling Point | Not explicitly reported. | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. |
Synthesis and Reactivity
The synthesis of this compound typically involves the N-Boc protection of the corresponding amine precursor, 2-amino-3-ethylpyridine. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).[5][6]
General Synthetic Protocol: N-Boc Protection of 2-amino-3-ethylpyridine
This protocol is based on established methods for the N-Boc protection of aminopyridines.[7][8]
Materials:
-
2-amino-3-ethylpyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)
-
Base (e.g., triethylamine (TEA), 4-dimethylaminopyridine (DMAP) - catalytic amount)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-ethylpyridine in the chosen anhydrous solvent.
-
To this solution, add the base. If using a non-nucleophilic base like triethylamine, typically 1.1 to 1.5 equivalents are used. If using DMAP, a catalytic amount (e.g., 0.1 equivalents) is sufficient.[5][9]
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Caption: General workflow for the synthesis of this compound.
Reactivity and Deprotection
The Boc group is known for its stability under a wide range of conditions, including basic and nucleophilic environments.[6] This stability allows for chemical modifications to be performed on the pyridine ring or the ethyl substituent without affecting the protected amine.
The deprotection of the Boc group is most commonly achieved under acidic conditions.[10]
Deprotection Protocol:
-
Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the solvent and excess acid are removed under reduced pressure. The product is often obtained as the corresponding ammonium salt.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
tert-Butyl group: A characteristic singlet peak at approximately 1.5 ppm, integrating to 9 protons.
-
Ethyl group: A triplet for the methyl protons (CH₃) around 1.2 ppm and a quartet for the methylene protons (CH₂) around 2.7 ppm.
-
Pyridine ring protons: A series of multiplets or distinct signals in the aromatic region (approximately 7.0-8.5 ppm).
-
N-H proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically in the range of 6-9 ppm.
¹³C NMR Spectroscopy
-
tert-Butyl group: A signal for the quaternary carbon around 80 ppm and a signal for the methyl carbons around 28 ppm.
-
Carbamate carbonyl: A peak in the range of 152-156 ppm.
-
Ethyl group: Signals for the methyl and methylene carbons.
-
Pyridine ring carbons: A set of signals in the aromatic region, typically between 110 and 150 ppm.
Infrared (IR) Spectroscopy
-
N-H stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹.
-
C-H stretches: Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the tert-butyl and ethyl groups.
-
C=O stretch (carbamate): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-N stretch and N-H bend: Absorptions in the fingerprint region, typically around 1500-1530 cm⁻¹.
-
C-O stretch: A band in the region of 1160-1250 cm⁻¹.
Applications in Drug Development
Substituted 2-aminopyridines are a common scaffold in many biologically active compounds and approved drugs. The ability to selectively protect the 2-amino group with a Boc moiety, as in this compound, is crucial for multi-step syntheses. It allows for the introduction of various functional groups onto the pyridine ring through reactions such as halogenation, nitration, or metal-catalyzed cross-coupling reactions, without interference from the reactive amino group. Following these transformations, the Boc group can be cleanly removed to reveal the 2-amino functionality, leading to the final target molecule.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Specific toxicity data for this compound is not available, but it should be treated as a potentially hazardous substance.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. While a complete experimental dataset for its physical properties is not yet widely disseminated, its synthesis and reactivity are well-understood based on the established chemistry of N-Boc protected aminopyridines. This guide provides a solid foundation for researchers and drug development professionals working with this and similar compounds, highlighting its key characteristics and utility in the synthesis of complex molecular architectures.
References
- Supporting Information for [Journal Article Title]. [Source], [URL]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]
- Experimental Procedures. The Royal Society of Chemistry. [URL]
- SpectraBase.
- Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [URL]
- NIST WebBook.
- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
- PubMed. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. [Link]
- Wikipedia.
- PubChem. Tert-butyl {2-[(1,3-thiazol-2-ylamino)
- PubMed Central. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. [Link]
- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)
- ResearchGate. FT-IR spectrum of tert-butyl... [Link]
- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -
- ChemBK.
- BIOFOUNT. 149489-03-2|(3-Ethyl-pyridin-2-yl)-carbamic acid tert-butyl ester. [Link]
- PubChem. tert-butyl N-[2-(pyridin-3-yloxy)
- PubChem. tert-butyl N-(2-ethyl-3-pyridinyl)
- PubChem. tert-Butyl (pyridin-3-ylmethyl)
Sources
- 1. 149489-03-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. bio-fount.com [bio-fount.com]
- 5. Page loading... [guidechem.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. spectrabase.com [spectrabase.com]
- 13. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 14. tert-Butyl carbamate [webbook.nist.gov]
A Technical Guide to tert-Butyl (3-ethylpyridin-2-yl)carbamate: A Key Intermediate in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (3-ethylpyridin-2-yl)carbamate, a pivotal intermediate in medicinal chemistry. The carbamate functional group is a crucial structural component in numerous approved drugs, valued for its stability and ability to modulate biological properties.[1][2] This document details the molecular profile, synthesis, and strategic application of this compound, emphasizing its role as a Boc-protected building block. By masking the highly reactive 2-amino group of the 3-ethylpyridine scaffold, it enables selective functionalization at other positions, a common strategy in the synthesis of complex pharmaceutical agents. We present detailed experimental protocols, physicochemical data, and workflow visualizations to equip researchers with the practical knowledge required for its effective utilization in drug discovery and development pipelines.
Introduction: The Strategic Importance of Carbamates and Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets. Likewise, the carbamate group is a key structural motif in many approved drugs and prodrugs, often used as a stable surrogate for a peptide bond.[1]
The strategic use of protecting groups is a cornerstone of modern organic synthesis. For heteroaromatic amines like 2-amino-3-ethylpyridine, the amino group's nucleophilicity can interfere with desired reactions elsewhere on the molecule. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines because of its stability to a broad range of nucleophilic and basic conditions, and its clean, acid-labile removal.[3] The title compound, this compound, is the product of this protective strategy, creating a versatile and stable intermediate primed for further synthetic elaboration in the construction of complex drug candidates.
Molecular Profile
A thorough understanding of the physicochemical and spectroscopic properties of a synthetic intermediate is critical for its effective use and characterization.
Chemical Identity and Properties
Quantitative data for this compound has been aggregated from various chemical data sources.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-(3-ethylpyridin-2-yl)carbamate | ChemBK[4] |
| CAS Number | 149489-03-2 | ChemBK[4] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | ChemBK[4] |
| Molecular Weight | 222.28 g/mol | ChemBK[4] |
| Density | 1.087 g/cm³ | ChemBK[4] |
| Canonical SMILES | CCC1=C(C=CC=N1)NC(=O)OC(C)(C)C | PubChem |
| InChI Key | MFFWMICYZHDTOC-UHFFFAOYSA-N | PubChem |
Spectroscopic Characterization
While specific spectra for this exact molecule are not publicly available, its structure allows for the prediction of key spectroscopic features essential for its identification:
-
¹H NMR: Protons of the ethyl group (a triplet and a quartet), aromatic protons on the pyridine ring, a singlet for the nine protons of the tert-butyl group, and a broad singlet for the N-H proton of the carbamate.
-
¹³C NMR: Resonances corresponding to the ethyl carbons, the pyridine ring carbons (with distinct shifts due to the substituents), the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.
-
IR Spectroscopy: Characteristic absorptions are expected for the N-H stretching of the carbamate, C-H stretching (aromatic and aliphatic), and a strong C=O stretching band for the carbamate carbonyl group.
-
Mass Spectrometry: The molecular ion peak [M]+ at m/z 222.28 would be expected, along with characteristic fragmentation patterns, such as the loss of the tert-butyl group or the entire Boc group.
Synthesis and Purification
The synthesis of this compound is a standard protection reaction. The most common and efficient method involves the reaction of the parent amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[3]
Reaction Principle: Amine Protection
The reaction proceeds via the nucleophilic attack of the primary amino group of 3-ethyl-2-aminopyridine on one of the carbonyl carbons of Boc anhydride. This process is often catalyzed by a mild base, such as 4-(dimethylaminopyridine) (DMAP), which activates the Boc anhydride.[5][6] The reaction is typically high-yielding and clean, with byproducts that are volatile or easily removed.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard methods for Boc protection of amino-pyridines.[3][5]
Materials:
-
3-ethyl-2-aminopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylaminopyridine) (DMAP) (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethyl-2-aminopyridine (1.0 eq) in the chosen anhydrous solvent.
-
Reagent Addition: Add a catalytic amount of DMAP (e.g., 0.05 - 0.1 eq). To this stirred solution, add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise or as a solution in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like DCM or ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove any remaining aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the final, purified product.
Caption: Workflow for the synthesis and purification of the title compound.
Application in Drug Discovery
The primary utility of this compound is as a strategic intermediate. The Boc-protected amine is unreactive to most bases and nucleophiles, which allows for selective chemical transformations to occur at other positions on the pyridine ring that would otherwise be incompatible with a free amine group.[3]
Key Synthetic Strategies Enabled:
-
Lithiation and Electrophilic Quench: The pyridine ring can be deprotonated at specific positions (e.g., C4 or C6) using strong bases like lithium diisopropylamide (LDA). The resulting organolithium species can then react with a wide range of electrophiles to install new functional groups. The Boc group is stable to these conditions, whereas a free amino group would be deprotonated and interfere with the reaction.
-
Halogenation: Selective bromination or iodination of the pyridine ring can be achieved, creating handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
-
Nitration: Electrophilic aromatic substitution, such as nitration, can be directed to specific positions on the ring, with the Boc-protected amine influencing the regioselectivity.
After the desired modifications are made to the pyridine core, the Boc group can be easily removed with moderately strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to reveal the 2-amino group for further functionalization, such as amide bond formation or reductive amination.[3]
Conclusion
This compound is not an end-product but a critical enabler in the multi-step synthesis of complex molecules. Its value lies in the robust and reliable protection it affords the 2-amino group on the 3-ethylpyridine scaffold. This stability and the predictability of its removal make it an indispensable tool for medicinal chemists, streamlining synthetic routes, improving yields, and expanding the chemical space accessible for the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for its successful application in research and development settings.
References
- ChemBK.
- PubChem. tert-butyl N-(2-ethyl-3-pyridinyl)
- Gontrani, L., et al. (2019). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
- ResearchGate.
- Wikipedia.
- Basu, A., et al. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry. [Link]
- Basu, A., et al. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. PubMed. [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of tert-Butyl (3-ethylpyridin-2-yl)carbamate
Abstract
This document provides a comprehensive, field-tested experimental protocol for the synthesis of tert-butyl (3-ethylpyridin-2-yl)carbamate. This procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The protocol details the N-protection of 2-amino-3-ethylpyridine using di-tert-butyl dicarbonate (Boc₂O). Beyond a simple recitation of steps, this guide explains the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic strategy. All procedures are grounded in established chemical literature and include extensive safety protocols.
Introduction and Scientific Context
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in modern organic synthesis.[1][2] Its popularity stems from its stability under a wide range of reaction conditions, including exposure to most bases and nucleophiles, and its facile, clean removal under acidic conditions.[1] This orthogonality makes it an invaluable tool in multi-step syntheses, particularly in peptide chemistry and the generation of complex pharmaceutical intermediates.[3]
This compound is a derivative of 2-aminopyridine, a structural motif present in numerous biologically active compounds. The introduction of the Boc group onto the 2-amino position serves to moderate the nucleophilicity and basicity of the amine, allowing for selective functionalization at other positions of the pyridine ring. This protocol provides a reliable and scalable method for preparing this key synthetic intermediate.
The reaction proceeds via the nucleophilic attack of the primary amine of 2-amino-3-ethylpyridine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). A non-nucleophilic base, such as triethylamine, is employed to scavenge the proton released from the amine, driving the reaction to completion.
Experimental Protocol
This protocol is adapted from standard and widely accepted procedures for the N-Boc protection of aromatic amines.[4][5]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |
| 2-Amino-3-ethylpyridine | C₇H₁₀N₂ | 122.17 | 1.22 g | 10.0 | Santa Cruz Biotechnology[6] or similar |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 2.40 g | 11.0 | Sigma-Aldrich or similar |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.1 mL | 15.0 | Fisher Scientific or similar |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 50 mL | - | Carl Roth or similar |
| Saturated aq. NaHCO₃ soln. | - | - | 25 mL | - | - |
| Brine (Saturated aq. NaCl soln.) | - | - | 25 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | - | - |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen/argon inlet
-
Stir plate
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-ethylpyridine (1.22 g, 10.0 mmol).
-
Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM).
-
Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.) to the solution. Causality: Triethylamine acts as a non-nucleophilic base to neutralize the tert-butoxycarbamic acid intermediate and the proton generated during the reaction, preventing protonation of the starting amine and driving the equilibrium towards the product.
-
Stir the solution at room temperature under an inert atmosphere (nitrogen or argon).
-
-
Addition of Boc Anhydride:
-
To the stirring solution, add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol, 1.1 equiv.) portion-wise over 5 minutes. Rationale: A slight excess of Boc anhydride ensures complete consumption of the starting amine. Portion-wise addition helps to control any potential exotherm.
-
Allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v).
-
The starting material (2-amino-3-ethylpyridine) is more polar than the product. The reaction is complete when the starting material spot is no longer visible by UV light or appropriate staining. The reaction is typically complete within 2-4 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, transfer the mixture to a 100 mL separatory funnel.
-
Wash the organic layer sequentially with 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 25 mL of brine. Purpose: The NaHCO₃ wash removes any unreacted acidic species. The brine wash helps to remove water from the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Expected Yield
The expected yield of this compound is typically in the range of 85-95%. The product should be a white to off-white solid.
Workflow Visualization
The following diagram outlines the complete experimental workflow for the synthesis.
Caption: Workflow for the synthesis of this compound.
Safety and Hazard Management
All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Amino-3-ethylpyridine (and related aminopyridines): Toxic if swallowed or in contact with skin.[7][8] Causes skin and serious eye irritation. May cause respiratory irritation.[8] Avoid inhalation and contact with skin and eyes.
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable liquid and vapor.[9] Fatal if inhaled.[9][10][11][12][13] Causes skin irritation and may cause an allergic skin reaction.[9][10][11][12] Causes serious eye irritation/damage.[9][11] Handle with extreme care in a fume hood.
-
Triethylamine (TEA): Highly flammable liquid and vapor.[14][15][16][17] Toxic if swallowed, in contact with skin, or if inhaled.[16][17][18] Causes severe skin burns and eye damage.[15][16][17][18] Corrosive to the respiratory tract.[14]
-
Dichloromethane (DCM): Causes skin and serious eye irritation.[19][20][21] Suspected of causing cancer.[20][21][22] May cause drowsiness or dizziness.[20][21] Handle in a well-ventilated fume hood and avoid inhalation of vapors.
Dispose of all chemical waste in accordance with local and institutional regulations.
Conclusion
This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable synthetic intermediate for applications in pharmaceutical and chemical research.
References
- Carl Roth GmbH + Co. KG.
- Carl Roth GmbH + Co. KG.
- Wikipedia.
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Carl Roth GmbH + Co. KG.
- Fisher Scientific. Amine Protection / Deprotection. [Link]
- Chemos GmbH & Co. KG.
- Loba Chemie. 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]
- ibi.
- Ing. Petr Švec - PENTA s.r.o.
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. 2-(Boc-amino)-3-methylpyridine derivatives | Sigma-Aldrich [sigmaaldrich.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. lobachemie.com [lobachemie.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. aksci.com [aksci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. chemos.de [chemos.de]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Application of tert-Butyl (3-ethylpyridin-2-yl)carbamate in Organic Synthesis: A Guide for Researchers
In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the carbamate class of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its robustness and predictable reactivity. This guide provides an in-depth exploration of a specific and valuable building block: tert-Butyl (3-ethylpyridin-2-yl)carbamate . We will delve into its synthesis, deprotection, and strategic applications, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Rationale for Protecting 2-Amino-3-ethylpyridine
The 2-amino-3-ethylpyridine scaffold is a privileged motif in numerous biologically active compounds. The nucleophilicity of the 2-amino group, however, can interfere with desired transformations at other positions of the pyridine ring or on appended functionalities. The introduction of the Boc group to form this compound effectively masks the reactivity of the amine, rendering it stable to a wide range of non-acidic reagents and reaction conditions.[1] This stability allows for selective chemical manipulations elsewhere in the molecule, a concept known as orthogonal protection strategy.[2]
The bulky tert-butyl group also imparts steric hindrance, which can influence the regioselectivity of subsequent reactions. Furthermore, the electronic nature of the pyridine ring can be subtly modulated by the electron-withdrawing carbamate functionality.
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the synthesis of this compound involves the reaction of 2-amino-3-ethylpyridine with di-tert-butyl dicarbonate (Boc₂O).[3][4] While various bases and solvents can be employed for Boc protections, the following protocol is a reliable and scalable method adapted from procedures for similar aminopyridines.[5]
Experimental Protocol: Boc Protection of 2-Amino-3-ethylpyridine
Materials:
-
2-Amino-3-ethylpyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2-amino-3-ethylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, approximately 0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add di-tert-butyl dicarbonate (1.1-1.2 eq).
-
If the reaction is sluggish at room temperature, a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq) or a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA, 1.2 eq) can be added.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can often be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to afford this compound as a solid.
Expected Yield: 85-95%
Data Presentation: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [2] |
| Molecular Weight | 222.28 g/mol | [2] |
| Appearance | White to off-white solid | |
| ¹H NMR (CDCl₃, 400 MHz) | Anticipated shifts based on analogs: δ 8.2-8.3 (d, 1H, pyridine-H), 7.5-7.6 (d, 1H, pyridine-H), 7.0-7.1 (dd, 1H, pyridine-H), 2.6-2.7 (q, 2H, -CH₂CH₃), 1.5 (s, 9H, -C(CH₃)₃), 1.2-1.3 (t, 3H, -CH₂CH₃) | [5][6] |
| ¹³C NMR (CDCl₃, 100 MHz) | Anticipated shifts based on analogs: δ 153-154 (C=O), 150-151 (C-2), 145-146 (C-6), 139-140 (C-4), 127-128 (C-3), 120-121 (C-5), 80-81 (-C(CH₃)₃), 28.3 (-C(CH₃)₃), 23-24 (-CH₂CH₃), 13-14 (-CH₂CH₃) | [5][6] |
Deprotection Strategies: Liberating the Amine
The removal of the Boc group is typically achieved under acidic conditions, which cleave the carbamate to release the free amine, carbon dioxide, and tert-butyl cation (which is often trapped or deprotonates to isobutylene).[7] The choice of acid and solvent is crucial to ensure complete deprotection without affecting other acid-sensitive functional groups that may be present in the molecule.
Experimental Protocol: Acid-Mediated Deprotection
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and highly effective method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approximately 0.2 M).
-
To this solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine, 2-amino-3-ethylpyridine.
Method B: Hydrochloric Acid in 1,4-Dioxane or Methanol
This method is also widely used and can be advantageous when TFA is not desirable.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane or Methanol
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of methanol or 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane or methanol (5-10 eq).
-
Stir the mixture at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate.
-
Monitor the reaction by TLC.
-
Upon completion, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can be triturated with diethyl ether, collected by filtration, and washed with diethyl ether.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a base such as aqueous sodium hydroxide or sodium bicarbonate and extracted with an organic solvent.
Mechanistic Insights
The mechanisms for the protection and deprotection reactions are well-established in organic chemistry.
Protection Mechanism
The Boc protection of the amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 2-amino group attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate then collapses, eliminating a tert-butoxide and a molecule of carbon dioxide, to form the stable carbamate.
Caption: Boc Protection Workflow.
Deprotection Mechanism
Acid-catalyzed deprotection is initiated by the protonation of the carbamate carbonyl oxygen. This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.
Caption: Boc Deprotection Workflow.
Applications in Multi-Step Synthesis
The utility of this compound as a protecting group is best demonstrated through its application in the synthesis of complex molecules, particularly in the pharmaceutical industry. While specific examples for the 3-ethyl derivative are less prevalent in readily available literature compared to its methyl counterpart, its role as a key intermediate can be inferred from synthetic strategies targeting substituted pyridines.
For instance, in the synthesis of kinase inhibitors or other receptor modulators, the pyridine core often requires functionalization through reactions such as lithiation followed by electrophilic quench, Suzuki or Stille cross-coupling, or nucleophilic aromatic substitution. The presence of an unprotected amino group would be incompatible with many of these reaction conditions. By protecting the amine as its Boc-carbamate, these transformations can be carried out with high efficiency and selectivity.
One can envision a synthetic route where the Boc-protected 2-amino-3-ethylpyridine undergoes a halogenation at a specific position on the pyridine ring. This halogenated intermediate can then participate in a palladium-catalyzed cross-coupling reaction to introduce a new carbon-carbon or carbon-heteroatom bond. Finally, deprotection of the Boc group under acidic conditions would unveil the amino group, yielding a highly functionalized 2-amino-3-ethylpyridine derivative ready for further elaboration or as the final target molecule.[8]
Troubleshooting and Key Considerations
-
Incomplete Protection: If the protection reaction is slow or incomplete, the addition of a catalytic amount of DMAP can significantly accelerate the reaction. Ensure that the starting amine is of high purity and the solvent is anhydrous.
-
Incomplete Deprotection: For sterically hindered or electron-deficient substrates, deprotection may require longer reaction times or slightly elevated temperatures. The choice of a stronger acid or a different solvent system can also be beneficial.
-
Side Reactions during Deprotection: The tert-butyl cation generated during deprotection can sometimes alkylate sensitive functional groups. The use of scavengers such as anisole or thioanisole can mitigate this issue.
-
Orthogonality: The Boc group is stable to basic conditions, making it an excellent choice in syntheses that also employ base-labile protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group.[1]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. The Boc protecting group offers a reliable means to temporarily mask the reactivity of the 2-amino group on the 3-ethylpyridine scaffold, enabling a wide array of chemical transformations. The straightforward protection and deprotection protocols, coupled with the stability of the protected intermediate, make it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its properties and reactivity, as outlined in this guide, will facilitate its effective implementation in the synthesis of novel and complex molecular targets.
References
- Supporting Information for publications detailing synthesis and characteriz
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from a relevant technical note on their website.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- The Royal Society of Chemistry. (n.d.). Experimental Procedures.
- BenchChem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
- Enamine. (n.d.). tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate.
- Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045-9050.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
- Pittelkow, M., et al. (2002).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- PubChem. (n.d.). tert-butyl N-(2-ethyl-3-pyridinyl)carbamate.
- Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group.
- Sigma-Aldrich. (n.d.). 2-(Boc-amino)-3-methylpyridine derivatives.
- ResearchGate. (2025). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile.
- Ghinet, A., et al. (2012). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Research Reviews, 32(6), 1315-1369.
- Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
- ResearchGate. (n.d.). Deprotection of the t-butyl ester group. Retrieved from a relevant scientific diagram and context.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). Indian Journal of Chemistry, 63B(5), 518-524.
- ChemicalBook. (n.d.). tert-Butyl carbazate(870-46-2) 13C NMR spectrum.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry of Synthesis: Leveraging Tert-Butyl N-(3S)-3-piperidinyl-carbamate for API Production.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from a relevant scientific diagram and context.
- Miller, M. J., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry, 55(12), 5735-5746.
Sources
- 1. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. nbinno.com [nbinno.com]
Application Note & Protocol: Strategic Boc Protection of 3-Ethylpyridin-2-amine for Advanced Synthesis
Abstract
The reversible protection of amine functionalities is a critical operation in multi-step organic synthesis, particularly within pharmaceutical and materials science research. The tert-butoxycarbonyl (Boc) group is a preeminent choice for this role due to its stability across a wide range of reaction conditions and its facile, orthogonal cleavage under mild acidic conditions.[1][2] This application note provides a comprehensive, field-tested protocol for the N-tert-butoxycarbonylation of 3-ethylpyridin-2-amine, a sterically hindered and electronically deactivated heterocyclic amine. We delve into the mechanistic rationale for reagent selection, offer a detailed step-by-step procedure, and present a troubleshooting guide to address common challenges, ensuring a high-yield, reproducible synthesis of tert-butyl (3-ethylpyridin-2-yl)carbamate.
Introduction: The Imperative for Protecting Heterocyclic Amines
In the landscape of drug discovery and complex molecule synthesis, heterocyclic amines such as 3-ethylpyridin-2-amine are valuable synthons. However, the primary amino group of such compounds exhibits nucleophilic and basic properties that can interfere with subsequent synthetic transformations. The strategic installation of a protecting group is therefore essential. The Boc group is ideal for this purpose, as it effectively masks the amine's reactivity, converting it into a stable carbamate that is unreactive to most nucleophiles and bases.[1][2]
The direct Boc protection of 2-aminopyridines can be challenging due to the reduced nucleophilicity of the exocyclic amine, a consequence of electron delocalization into the pyridine ring.[3] Standard protocols often result in sluggish reactions or low yields.[3][4][5] To overcome this, the protocol detailed herein employs a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to dramatically accelerate the acylation reaction with di-tert-butyl dicarbonate (Boc₂O).
Mechanistic Insight: The Role of DMAP Catalysis
The Boc protection of an amine proceeds via the nucleophilic attack of the amine on an electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[2][6] In the absence of a catalyst, this reaction can be slow, especially for less nucleophilic amines.[3] The introduction of DMAP provides an alternative, lower-energy reaction pathway.
-
Activation of Boc₂O: DMAP, a potent nucleophilic catalyst, first attacks Boc₂O to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate.[7][8] This step is rapid and results in the displacement of a tert-butyl carbonate anion.[7][8]
-
Nucleophilic Attack: The target amine (3-ethylpyridin-2-amine), though a weak nucleophile, readily attacks the activated carbonyl of the pyridinium intermediate.
-
Product Formation & Catalyst Regeneration: This attack leads to the formation of the desired N-Boc protected product and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[7][8]
-
Byproduct Decomposition: The displaced tert-butyl carbonate anion is unstable and decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[9] The tert-butoxide then acts as a base to neutralize the protonated amine, yielding tert-butanol.[8] The irreversible decomposition of this byproduct helps drive the reaction to completion.[10]
Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as needed, maintaining the stoichiometric ratios.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Key Properties & Role |
| 3-Ethylpyridin-2-amine | C₇H₁₀N₂ | 122.17 | 10.0 | 1.22 g | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 11.0 (1.1 eq) | 2.40 g | Boc Group Source |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.5 (0.05 eq) | 61 mg | Acylation Catalyst |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.0 (1.2 eq) | 1.67 mL | Stoichiometric Base |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | 50 mL | Reaction Solvent |
| Saturated aq. NaHCO₃ | - | - | - | 2 x 25 mL | Aqueous Wash |
| Brine | - | - | - | 25 mL | Aqueous Wash |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | q.s. | Drying Agent |
Equipment:
-
250 mL Round-bottom flask with a magnetic stir bar
-
Septum and needle for inert atmosphere (optional but recommended)
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-ethylpyridin-2-amine (1.22 g, 10.0 mmol) and DMAP (61 mg, 0.5 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (50 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution via syringe.
-
Boc₂O Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in a minimal amount of DCM (approx. 5 mL). Add this solution dropwise to the stirring reaction mixture over 5-10 minutes at room temperature.
-
Expertise Note: While solid Boc₂O can be added in portions, dissolving it first and adding it as a solution provides better control over the initial reaction rate and heat evolution.
-
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up - Quenching: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a separatory funnel containing 25 mL of saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Work-up - Extraction:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ (25 mL) and then brine (25 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Workflow Diagram
Caption: Workflow for the DMAP-catalyzed Boc protection of 3-ethylpyridin-2-amine.
Trustworthiness: Self-Validating System & Troubleshooting
A robust protocol includes methods for validation and troubleshooting. The expected outcome is a white to off-white solid with a high yield (>90%).
| Observation / Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Reaction (Starting material remains after 4h) | 1. Insufficient Boc₂O or catalyst. 2. Poor quality of reagents (e.g., wet solvent). 3. Low nucleophilicity of the substrate. | 1. Add an additional 0.1 eq of Boc₂O and continue stirring. 2. Ensure all reagents and solvents are anhydrous. 3. Gently heat the reaction to 40°C.[11] |
| Formation of Side Products (Visible on TLC) | 1. Di-Boc protection (less common for this substrate but possible). 2. DMAP can promote side reactions if used in excess.[7][8] | 1. Use stoichiometric amounts of Boc₂O (closer to 1.05 eq). 2. Ensure DMAP is used in catalytic amounts (≤ 0.05 eq). 3. Purify via column chromatography. |
| Low Isolated Yield | 1. Product loss during aqueous work-up. 2. Incomplete extraction from the aqueous phase. | 1. Ensure the aqueous phase is basic (pH > 8) before extraction to keep any unreacted amine in its free base form. 2. Perform at least three extractions with the organic solvent. |
Safety Precautions
-
Gas Evolution: This reaction produces carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.[7][9][12]
-
Reagent Handling: Di-tert-butyl dicarbonate is a low-melting solid and can be irritating. Triethylamine and dichloromethane are volatile and should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when performing this procedure.
References
- Common Organic Chemistry.Boc Protection Mechanism (Boc2O + DMAP).[Link]
- J&K Scientific.BOC Protection and Deprotection.[Link]
- Common Organic Chemistry.Boc Protection Mechanism (Boc2O + Base + DMAP).[Link]
- Verma, D. et al. (2013).Dual protection of amino functions involving Boc. RSC Advances. [Link]
- OrgPrepDaily.
- Google Patents.CN102936220A - BOC protection method for aminopyridine.
- Organic Chemistry Portal.Boc-Protected Amino Groups.[Link]
- Somfai, P. (2002).Novel Amine Chemistry Based on DMAP-Catalyzed Acylation.
- Hassner, A. et al. (2000).Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]
- Google Patents.CN102936220B - BOC protection method for aminopyridine.
- Common Organic Chemistry.Boc Protection Mechanism (Boc2O).[Link]
- Wikipedia.
- Study.com.
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 6. homework.study.com [homework.study.com]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 9. commonorganicchemistry.com [commonorganicchemistry.com]
- 10. datapdf.com [datapdf.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. 百灵威科技-化学试剂、分析试剂、生物试剂、有机试剂、仪器耗材-百灵威 [jkchemical.com]
Application Note: Acid-Catalyzed Deprotection of tert-Butyl (3-ethylpyridin-2-yl)carbamate
A Technical Guide for Researchers in Organic Synthesis and Drug Development
This application note provides a comprehensive guide to the acid-catalyzed deprotection of tert-butyl (3-ethylpyridin-2-yl)carbamate, a critical transformation in the synthesis of various pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a range of reaction conditions and its facile removal under acidic conditions.[1][2] This document outlines the underlying mechanistic principles, provides detailed experimental protocols, and discusses critical process parameters for successful and efficient deprotection.
Introduction: The Strategic Importance of Boc Deprotection
In multistep organic synthesis, particularly in the construction of complex heterocyclic molecules for drug discovery, the protection and deprotection of functional groups is a cornerstone strategy. The Boc group is favored for protecting amines due to its steric bulk and electronic properties, which render it stable to many nucleophilic and basic conditions.[3] Its removal is typically achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which selectively cleave the carbamate to reveal the free amine.[4][5]
The substrate, this compound, presents a common structural motif in medicinal chemistry. The resulting 2-amino-3-ethylpyridine is a valuable building block for a variety of biologically active compounds. Understanding the nuances of the deprotection of this specific substrate is therefore of significant practical importance.
The Mechanism of Acid-Catalyzed Boc Deprotection
The acid-catalyzed cleavage of a Boc group is a well-established reaction that proceeds through a specific, stepwise mechanism.[6][7] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The key steps are as follows:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[1][2] This initial step activates the carbamate for subsequent cleavage.
-
Formation of a Tert-butyl Cation: The protonated carbamate is unstable and fragments to form a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas.[1][6] This step is irreversible and drives the reaction to completion.
-
Formation of the Amine Salt: The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1][2][6]
It is critical to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can lead to a dangerous buildup of pressure.[1][6]
Caption: Acid-catalyzed Boc deprotection mechanism.
Potential Side Reactions and the Role of Scavengers
A potential complication in Boc deprotection is the electrophilic nature of the tert-butyl cation intermediate. This cation can react with nucleophilic sites on the substrate or product, leading to unwanted byproducts. Electron-rich aromatic rings, thiols, and other nucleophiles are particularly susceptible to alkylation by the tert-butyl cation.
To mitigate these side reactions, scavengers are often added to the reaction mixture. Common scavengers include:
-
Triethylsilane (TES): Reacts with the tert-butyl cation to form the volatile tert-butyltriethylsilane.
-
Thioanisole: A nucleophilic scavenger that effectively traps the tert-butyl cation.
-
Water: Can act as a scavenger, but its use must be carefully considered as it can affect the reaction rate and solubility.
The choice of scavenger depends on the specific substrate and the reaction conditions.
Experimental Protocols
The choice of acid and solvent system is critical for achieving efficient and clean deprotection. Below are two standard protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), respectively.
TFA is a highly effective reagent for Boc deprotection due to its strength and volatility, which simplifies product isolation.[1]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Boc-protected compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath to control the initial exotherm.[1]
-
TFA Addition: Slowly add TFA (5-20 equivalents) to the stirred solution. A common volumetric ratio is 1:1 of DCM to TFA.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[8]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[8]
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8] Be cautious of CO₂ evolution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[8]
-
Caption: Experimental workflow for TFA-mediated Boc deprotection.
Anhydrous HCl in an organic solvent like 1,4-dioxane is another common and effective method for Boc deprotection.[9] This method often results in the precipitation of the product as its hydrochloride salt, which can simplify isolation.[8]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in a minimal amount of 1,4-dioxane or suspend it directly in the HCl solution.[8]
-
HCl Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[9]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[8] The hydrochloride salt of the product may precipitate during the reaction.[2]
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.[8]
-
Isolation:
Data Presentation: Comparative Overview of Deprotection Conditions
The efficiency of Boc deprotection can vary depending on the specific substrate and the chosen method. The following table summarizes typical reaction parameters for the acid-catalyzed deprotection of Boc-protected amines.
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| TFA | DCM | 0 to RT | 1 - 4 | >90 | Volatile reagent, easy removal.[1] |
| HCl | 1,4-Dioxane | RT | 1 - 4 | >90 | Product often precipitates as HCl salt.[8][9] |
| HCl | Methanol | RT | 1 - 12 | 85-95 | Can be slower, potential for esterification with acidic substrates. |
| H₃PO₄ | Water | RT | 2 - 6 | >90 | Greener alternative, useful for some substrates.[10] |
Conclusion
The acid-catalyzed deprotection of this compound is a robust and reliable transformation that is fundamental to many synthetic routes in drug development. The choice between TFA and HCl-based protocols will depend on the specific requirements of the synthesis, including substrate compatibility, scale, and desired product form (free base vs. salt). By understanding the underlying mechanism and adhering to the detailed protocols provided, researchers can confidently and efficiently perform this critical deprotection step.
References
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- ResearchGate. (2006). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?
- Reddit. (2014). Removal of Boc protecting group as workup?
- ACS Publications. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Acids.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bases.
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
- Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bases - Wordpress [reagents.acsgcipr.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. tert-Butyl Esters [organic-chemistry.org]
Application Notes and Protocols for tert-Butyl (3-ethylpyridin-2-yl)carbamate in Medicinal Chemistry
Introduction: The Strategic Importance of Boc-Protected Pyridines in Drug Discovery
In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutics. Among these, the substituted pyridine motif is of paramount importance, featuring in a multitude of approved drugs and clinical candidates. The precise functionalization of the pyridine ring is crucial for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of a molecule. This often necessitates the use of protecting group strategies to enable regioselective modifications.
tert-Butyl (3-ethylpyridin-2-yl)carbamate is a key synthetic intermediate that exemplifies this principle. The tert-butyloxycarbonyl (Boc) group serves as a robust and versatile protecting group for the 2-amino functionality of the 3-ethylpyridine scaffold.[1][2][3][4] This protection strategy is advantageous for several reasons:
-
Chemical Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for diverse chemical transformations on other parts of the molecule without unintended deprotection.[2]
-
Facilitated Purification: The introduction of the lipophilic Boc group often improves the solubility of the intermediate in organic solvents, simplifying purification by chromatography.
-
Controlled Deprotection: The Boc group can be readily and cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to unmask the amine at a desired stage of the synthesis.[1][3][5]
This application note provides a detailed guide for researchers and drug development professionals on the synthesis and utilization of this compound. We will present a validated protocol for its preparation and a specific application in the synthesis of a potent kinase inhibitor, underscoring its value as a strategic building block in medicinal chemistry.
PART 1: Synthesis of this compound
The synthesis of the title compound is achieved through the straightforward Boc-protection of the commercially available 3-ethylpyridin-2-amine. This reaction is a cornerstone of amine protection in organic synthesis.
Reaction Scheme:
Caption: Boc-protection of 3-ethylpyridin-2-amine.
Experimental Protocol 1: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight | Amount (Equivalents) |
| 3-Ethylpyridin-2-amine | 122.17 g/mol | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 g/mol | 1.1 |
| Triethylamine (TEA) | 101.19 g/mol | 1.5 |
| Tetrahydrofuran (THF), anhydrous | - | - |
| Saturated aqueous sodium bicarbonate | - | - |
| Brine | - | - |
| Anhydrous magnesium sulfate | - | - |
| Ethyl acetate | - | - |
| Hexanes | - | - |
Procedure:
-
To a stirred solution of 3-ethylpyridin-2-amine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
To this cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
PART 2: Application in the Synthesis of IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical signaling node in the innate immune system, and its dysregulation is implicated in various inflammatory diseases and cancers. Consequently, IRAK4 has emerged as a high-value target for therapeutic intervention. This compound has been utilized as a key intermediate in the synthesis of potent and selective IRAK4 inhibitors.
The following protocol is based on synthetic routes described in the patent literature for the preparation of substituted pyrazole-based IRAK4 inhibitors.
Synthetic Workflow:
Caption: General workflow for IRAK4 inhibitor synthesis.
Experimental Protocol 2: Synthesis of an Amide Intermediate for IRAK4 Inhibitors
This protocol describes the deprotection of this compound and the subsequent amide coupling with a representative pyrazole carboxylic acid moiety, a common core in many IRAK4 inhibitors.
Step A: Deprotection of this compound
Materials:
| Reagent/Solvent |
| This compound |
| Trifluoroacetic acid (TFA) |
| Dichloromethane (DCM) |
| Saturated aqueous sodium bicarbonate |
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in DCM and carefully neutralize by washing with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 3-ethylpyridin-2-amine. This crude product is often used directly in the next step without further purification.
Step B: Amide Coupling
Materials:
| Reagent/Solvent | Equivalents |
| 3-Ethylpyridin-2-amine (from Step A) | 1.0 |
| Substituted Pyrazole Carboxylic Acid | 1.0 |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - |
| Water | - |
| Ethyl acetate | - |
| Brine | - |
Procedure:
-
To a solution of the substituted pyrazole carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add a solution of 3-ethylpyridin-2-amine (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired amide intermediate.
Conclusion
This compound is a valuable and strategically important intermediate in medicinal chemistry. Its synthesis is straightforward, and the Boc protecting group offers the necessary stability and reactivity profile for multi-step synthetic campaigns. As demonstrated in the context of IRAK4 inhibitor synthesis, this building block provides a reliable entry point for the introduction of the 3-ethylpyridin-2-amine scaffold, a privileged fragment in many bioactive molecules. The protocols detailed herein offer a practical guide for researchers to leverage this versatile intermediate in their drug discovery programs.
References
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Google Patents. (2019). CN109897143A - Substituted pyrazole derivative, and preparation method and application thereof.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
Sources
Application Notes & Protocols: The Strategic Use of tert-Butyl (3-ethylpyridin-2-yl)carbamate in Modern Drug Discovery
An In-Depth Technical Guide
Abstract
The 2-aminopyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets make it a highly sought-after motif in drug design.[1] This guide focuses on a specific, strategically designed building block: tert-Butyl (3-ethylpyridin-2-yl)carbamate . We will explore the rationale behind its design, its practical applications, and provide detailed, field-proven protocols for its use in the synthesis of advanced intermediates for drug discovery programs, particularly in the realm of kinase inhibitors and other targeted therapies.
The Strategic Advantage of a Protected, Functionalized Scaffold
In drug synthesis, efficiency, control, and predictability are paramount. The choice of starting materials directly impacts the success and complexity of a synthetic route. This compound is not merely a reagent; it is a solution to several common synthetic challenges.
-
The 2-Aminopyridine Core: This moiety is present in numerous FDA-approved drugs, including anti-inflammatory agents like Piroxicam and anti-HIV drugs such as Delavirdine.[2] Its ability to act as both a hydrogen bond donor and acceptor allows it to anchor molecules within the active sites of enzymes and receptors.[1]
-
The Role of the Boc Protecting Group: The nucleophilicity of the 2-amino group, while essential for its biological function, can be a liability during synthesis, leading to unwanted side reactions. The tert-butoxycarbonyl (Boc) group is an ideal protecting group that masks this reactivity.[3][4] It is exceptionally stable under basic and nucleophilic conditions yet can be removed cleanly and efficiently under mild acidic conditions, offering excellent orthogonality with other common protecting groups.[5][6]
-
The 3-Ethyl Substituent: The ethyl group at the 3-position provides a specific vector for structure-activity relationship (SAR) exploration. It introduces a lipophilic pocket-filling element that can enhance binding affinity and selectivity for a given target. Its presence from the start simplifies the synthesis of a specific, targeted region of chemical space.
Physicochemical Properties
A clear understanding of a building block's properties is fundamental to its effective use.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-(3-ethyl-2-pyridinyl)carbamate | PubChem |
| CAS Number | 149489-03-2 | [7] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [7] |
| Molar Mass | 222.28 g/mol | [7] |
| Appearance | Typically a white to off-white solid | --- |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, etc.) | --- |
Core Synthetic Workflows & Experimental Protocols
The primary utility of this compound is as a stable, easy-to-handle precursor to the highly valuable 2-amino-3-ethylpyridine nucleophile. The following workflows demonstrate its application in key synthetic transformations central to drug discovery.
Workflow 1: Amine Deprotection and Subsequent Amide Bond Formation
This is the most common and direct application, forming the backbone of many kinase inhibitors and other targeted agents. The workflow involves the selective removal of the Boc group, followed by the coupling of the liberated amine with a carboxylic acid.
Caption: General workflow for amide synthesis.
Protocol 1: Boc Group Deprotection via Acidolysis
This protocol describes the quantitative removal of the Boc protecting group to yield the amine, which is typically isolated as its corresponding salt (e.g., trifluoroacetate).
Rationale: The mechanism involves protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA).[5][8] This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid spontaneously decarboxylates, releasing carbon dioxide and the free amine, which is then protonated by the excess acid in the medium.[4][5][8] Dichloromethane (DCM) is a common solvent as it is relatively inert and easily removed.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Acid Addition: To the stirred solution at 0 °C (ice bath), add TFA (5-10 eq) dropwise.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Solvent Removal: Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA.
-
Neutralization (Workup):
-
Re-dissolve the residue in DCM.
-
Carefully add saturated NaHCO₃ solution dropwise until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with DCM.
-
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine, 2-amino-3-ethylpyridine.
-
Alternative Isolation: For isolation as the amine salt, after step 4, add cold diethyl ether to the residue to precipitate the trifluoroacetate salt, which can then be collected by filtration.
-
Protocol 2: HATU-Mediated Amide Bond Formation
Following deprotection, the resulting 2-amino-3-ethylpyridine is a potent nucleophile for building more complex molecules. This protocol details its coupling with a carboxylic acid.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent. It reacts with the carboxylic acid to form a highly activated acyl-OAt ester, which is very susceptible to nucleophilic attack by the amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the ammonium salt formed and to facilitate the reaction.
Materials:
-
2-Amino-3-ethylpyridine (from Protocol 1)
-
Carboxylic acid of interest (R-COOH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Activation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 10-15 minutes at room temperature.
-
Amine Addition: Add a solution of 2-amino-3-ethylpyridine (1.2 eq) in DMF to the activated mixture.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure target amide.
Application in Fused Heterocycle Synthesis
The 2-aminopyridine structure is a gateway to medicinally important fused ring systems. A prime example is the synthesis of imidazo[1,2-a]pyridines, a scaffold known for its diverse biological activities.[9]
Workflow 2: Synthesis of Imidazo[1,2-a]pyridine Derivatives
This workflow utilizes the classic Tschitschibabin reaction following the deprotection of our starting material.
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chembk.com [chembk.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Guide to the Strategic Use of tert-Butyl (3-ethylpyridin-2-yl)carbamate in Organic Synthesis
Introduction: The Strategic Role of a Protected Building Block
In the landscape of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, pyridyl scaffolds are of paramount importance. The compound tert-Butyl (3-ethylpyridin-2-yl)carbamate serves as a critical building block, enabling precise chemical modifications on the pyridine ring that would otherwise be complicated by the inherent reactivity of the 2-amino group. The introduction of the tert-butyloxycarbonyl (Boc) group, an acid-labile protecting group, temporarily masks the nucleophilicity and basicity of the amine.[1][2] This protection strategy is fundamental for preventing unwanted side reactions, such as N-alkylation or catalyst inhibition, during subsequent transformations like palladium-catalyzed cross-coupling reactions.[3][4]
This guide provides a comprehensive overview, field-proven protocols, and the underlying chemical principles for the effective synthesis and application of this versatile intermediate.
Compound Profile & Physicochemical Properties
This compound is a stable, solid compound amenable to standard laboratory handling. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 149489-03-2 | [ChemBK][5] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [PubChem][6] |
| Molar Mass | 222.28 g/mol | [PubChem][6] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, DMF) | General Knowledge |
| Stability | Stable under basic and nucleophilic conditions; labile to strong acid | [7][8] |
Synthesis Protocol: Boc Protection of 2-Amino-3-ethylpyridine
The synthesis of the title compound is a foundational procedure involving the protection of the primary amino group of 2-amino-3-ethylpyridine. The method of choice utilizes di-tert-butyl dicarbonate (Boc₂O), a highly effective and widely used reagent for this transformation.[2][9]
Rationale and Mechanistic Insight
The reaction proceeds via nucleophilic attack of the exocyclic amine onto one of the carbonyl carbons of Boc₂O. A base is typically employed to neutralize the protonated amine intermediate and the tert-butoxycarboxylic acid byproduct, driving the reaction to completion. The choice of base and solvent can be adapted, but the following protocol provides a robust and high-yielding method.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-ethylpyridine (1.0 eq). Dissolve the amine in a suitable solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.2 M concentration).
-
Addition of Base: Add a non-nucleophilic base, such as Triethylamine (Et₃N, 1.5 eq) or 4-Dimethylaminopyridine (DMAP, 0.1 eq as a catalyst), to the solution.
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the stirred amine solution at room temperature. An ice bath can be used to moderate any exotherm, though it is typically mild.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 2-12 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove acidic byproducts) and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to yield this compound as a pure solid.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
A primary application for this Boc-protected building block is in transition metal-catalyzed cross-coupling reactions to form C-C bonds.[3] The Suzuki-Miyaura reaction is an exemplary and powerful tool for this purpose, allowing for the introduction of aryl, heteroaryl, or vinyl groups onto the pyridine scaffold.[10][11]
Causality: Why Protection is Essential
The free 2-amino group on a pyridine ring can interfere with a Suzuki coupling in several ways:
-
Catalyst Inhibition: The lone pair on the amine can coordinate to the palladium center, potentially deactivating the catalyst.
-
Unwanted Side Reactions: The nucleophilic amine could react with other electrophilic partners in the reaction mixture.
-
Altered Directing Effects: The Boc group modifies the electronic properties of the ring, which can be leveraged for regioselective functionalization in subsequent steps.
By masking the amine as a carbamate, these issues are circumvented, leading to cleaner reactions and higher yields.
Protocol for a Model Suzuki-Miyaura Reaction
This protocol describes a model reaction between a hypothetical halogenated precursor, tert-Butyl (5-bromo-3-ethylpyridin-2-yl)carbamate, and an arylboronic acid.
| Component | Role | Typical Reagents & Loading |
| Aryl Halide | Electrophilic Partner | tert-Butyl (5-bromo-3-ethylpyridin-2-yl)carbamate (1.0 eq) |
| Boronic Acid | Nucleophilic Partner | Arylboronic Acid (1.2-1.5 eq) |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃/Phosphine Ligand |
| Ligand (if needed) | Stabilizer/Activator | SPhos, XPhos, P(t-Bu)₃ (4-10 mol%) |
| Base | Transmetalation Promoter | K₂CO₃, Cs₂CO₃, or Na₂CO₃ (2.0-3.0 eq) |
| Solvent | Reaction Medium | 1,4-Dioxane/H₂O (4:1), Toluene, or DMF |
Step-by-Step Experimental Protocol
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Workup: Dilute the mixture with EtOAc and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the coupled product.
Visualization: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[11][12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Boc Group Deprotection
The final step in many synthetic sequences is the removal of the Boc protecting group to reveal the free amine, making it available for further reactions or as the final target molecule.
Mechanism and Rationale
The Boc group is cleaved under acidic conditions.[13] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the highly stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[1][7] Trifluoroacetic acid (TFA) is the reagent of choice due to its strength and volatility, which simplifies product isolation.
Visualization: Boc Deprotection Mechanism
Caption: Mechanism of acid-catalyzed Boc group deprotection.
Step-by-Step Experimental Protocol
-
Setup: Dissolve the Boc-protected pyridine (1.0 eq) in a suitable solvent, typically Dichloromethane (DCM), in a round-bottom flask.
-
TFA Addition: Cool the solution in an ice bath (0 °C). Slowly add Trifluoroacetic acid (TFA) (typically 5-10 equivalents, or as a 20-50% solution in DCM).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Effervescence (CO₂ evolution) is often observed.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 1-3 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. Caution: TFA is corrosive.
-
Redissolve the residue in a minimal amount of DCM.
-
Neutralize the resulting amine salt by adding a saturated aqueous solution of NaHCO₃ or by passing it through a plug of basic alumina.
-
Extract the free amine into an organic solvent (e.g., DCM or EtOAc).
-
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product. Further purification by chromatography or recrystallization may be performed if necessary.
Overall Synthetic Workflow Visualization
The strategic use of this compound follows a logical three-stage process, enabling the synthesis of complex molecules.
Caption: Protect-Modify-Deprotect strategy using the title compound.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the compound and associated reagents.[14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[14][15]
-
Storage: Store in a tightly closed container in a cool, dry place away from strong acids and oxidizing agents.[15]
-
Reagent Hazards: Be particularly cautious with reagents used in the protocols:
-
TFA: Highly corrosive. Handle only in a fume hood.
-
Palladium Catalysts: May be toxic and pyrophoric. Handle under an inert atmosphere.
-
Solvents: Use appropriate ventilation and avoid ignition sources.
-
Consult the Safety Data Sheet (SDS) for tert-butyl carbamate and related pyridines for detailed toxicological information.[14][15][16]
References
- BenchChem. (2025). Application Notes and Protocols for tert-Butyl Carbamate in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). RSC Publishing.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). RSC Publishing.
- Cole-Parmer.
- Fisher Scientific.
- The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. (2014, October 20). PubMed Central.
- Fisher Scientific. (2010, October 28).
- Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
- Sigma-Aldrich. (2025, November 6).
- T3DB.
- Sigma-Aldrich. 2-(Boc-amino)
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Enamine. tert-Butyl N-(2-oxobut-3-yn-1-yl)
- Carbamic acid, tert-butyl ester. Organic Syntheses.
- Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Boc Protecting Group for Amines. Chemistry Steps.
- ChemBK.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia.
- Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile. (2025, August 6).
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry.
- National Institutes of Health. tert-butyl N-[2-(pyridin-3-yloxy)
- MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBON
- Google Patents.
- National Institutes of Health. tert-butyl N-(2-ethyl-3-pyridinyl)
- Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.
- Parchem. Tert-butyl 2-hydroxy-2-(pyridin-3-yl)
- Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
- Sigma-Aldrich. tert-Butyl N-(2,3-dihydroxypropyl)
- Tokyo Chemical Industry (India) Pvt. Ltd.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- ChemicalBook. (2025, October 14).
- Palladium/Tris(tert-butyl)
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki Coupling Mechanism. (2022, June 18). YouTube.
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 4. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chembk.com [chembk.com]
- 6. tert-butyl N-(2-ethyl-3-pyridinyl)carbamate | C12H18N2O2 | CID 156461773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. fishersci.com [fishersci.com]
Application Notes and Protocols for the Purification of tert-Butyl (3-ethylpyridin-2-yl)carbamate
Introduction: The Critical Role of Purity in Drug Discovery
tert-Butyl (3-ethylpyridin-2-yl)carbamate is a key intermediate in the synthesis of various pharmacologically active molecules. The Boc (tert-butoxycarbonyl) protecting group provides a robust yet readily cleavable shield for the amine functionality, allowing for selective modifications elsewhere on the pyridine scaffold.[1] The purity of this intermediate is paramount, as residual starting materials, by-products, or solvents can lead to undesirable side reactions, complicate reaction kinetics, and ultimately compromise the yield and purity of the final active pharmaceutical ingredient (API). This document provides a detailed guide to the most effective purification techniques for this compound, grounded in established chemical principles and field-proven methodologies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [2] |
| Molecular Weight | 222.28 g/mol | [2][3] |
| Appearance | Expected to be a solid at room temperature | General knowledge on similar compounds |
| Solubility | Good solubility in organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. Limited solubility in non-polar solvents like hexanes and sparingly soluble in water. | [4] (by analogy) |
| Stability | Stable under basic and neutral conditions. Labile to strong acids, leading to the removal of the Boc protecting group.[1] Generally thermally stable at moderate temperatures, though volatility can be a concern with some carbamates under high vacuum and heat.[5] | General knowledge on Boc-protected amines |
Potential Impurities in Synthesis
The purification strategy should be tailored to remove common impurities from the synthesis of this compound. The typical synthesis involves the reaction of 2-amino-3-ethylpyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Unreacted 2-amino-3-ethylpyridine: A basic starting material.
-
Excess Di-tert-butyl dicarbonate (Boc₂O): Can be hydrolyzed to tert-butanol and CO₂.
-
tert-Butanol: A byproduct of Boc₂O decomposition.
-
Di-Boc species: Double addition of the Boc group is possible, though sterically hindered.
-
Solvent and Base Residues: e.g., Triethylamine, DMAP, THF, Dichloromethane.
Purification Strategies: A Multi-faceted Approach
A combination of techniques is often employed to achieve high purity. The choice of method will depend on the scale of the synthesis and the nature of the impurities.
Figure 1: General workflow for the purification of this compound.
Aqueous Work-up: The First Line of Defense
An initial aqueous work-up is crucial for removing inorganic salts, water-soluble impurities, and residual base.
Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted basic starting material (2-amino-3-ethylpyridine).
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and hydrolyze excess Boc₂O.
-
Brine (saturated aqueous NaCl solution) to reduce the solubility of organic material in the aqueous phase and aid in layer separation.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, washed product.
Causality: The distinct solubility profiles of the target compound (organic-soluble) and impurities like salts and protonated amines (water-soluble) are exploited in this liquid-liquid extraction process. The basic wash with sodium bicarbonate is effective in hydrolyzing any remaining Boc anhydride.[5]
Flash Column Chromatography: For High-Purity Isolation
Flash column chromatography is a highly effective method for separating the target compound from closely related impurities based on their differential adsorption to a stationary phase.
Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), adding the silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the chosen eluent system. A common eluent system for Boc-protected amines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to move the product down the column.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Rationale for Eluent Choice: A starting eluent system of low polarity (e.g., 9:1 Hexanes:Ethyl Acetate) is recommended. The polarity can be gradually increased (e.g., to 7:3 or 1:1) to facilitate the elution of the more polar target compound while retaining more polar impurities on the column. For analogous compounds, solvent systems such as 5% methanol in chloroform have also been reported to be effective.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tert-butyl N-(2-ethyl-3-pyridinyl)carbamate | C12H18N2O2 | CID 156461773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
large-scale synthesis and scale-up of tert-Butyl (3-ethylpyridin-2-yl)carbamate
An Application Guide for the Synthesis and Scale-Up of tert-Butyl (3-ethylpyridin-2-yl)carbamate
Abstract
This comprehensive application note provides a detailed guide for the synthesis and large-scale production of this compound, a key building block in modern medicinal chemistry and drug development. The document outlines a robust and scalable synthetic protocol, starting from the commercially available precursor, 2-amino-3-ethylpyridine. We delve into the mechanistic rationale behind the chosen synthetic route, provide step-by-step protocols for both laboratory and kilogram-scale synthesis, and address critical process considerations for safe and efficient scale-up. Furthermore, this guide establishes a framework for quality control and analytical validation of the final product, ensuring its suitability for downstream applications. This document is intended for researchers, process chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this important intermediate.
Introduction and Strategic Importance
The carbamate functional group is a prevalent structural motif in a wide array of therapeutic agents, valued for its chemical stability and ability to modulate intermolecular interactions.[1] The tert-butoxycarbonyl (Boc) protecting group, in particular, is fundamental in organic synthesis for the temporary masking of amine functionality due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[2][3]
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The substituted pyridine core is a privileged scaffold in drug discovery, and the protected amine at the 2-position allows for selective subsequent chemical transformations. This guide provides a validated pathway to access this molecule on a large scale, bridging the gap between bench-top discovery and process chemistry.
Synthetic Strategy and Mechanistic Rationale
The most direct and industrially viable route to this compound is the N-protection of 2-amino-3-ethylpyridine using di-tert-butyl dicarbonate (Boc₂O). This method is widely employed for its high efficiency, operational simplicity, and the generation of benign byproducts (tert-butanol and CO₂).
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 2-amino-3-ethylpyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. The reaction is typically facilitated by a non-nucleophilic base, which, while not always strictly necessary, can accelerate the reaction by deprotonating the amine or the intermediate, driving the reaction to completion. The unstable mixed-carbonate intermediate then collapses, releasing the desired Boc-protected amine, carbon dioxide, and a tert-butoxide anion, which is subsequently protonated.
Figure 1: Simplified mechanism for Boc protection of an amine.
Detailed Synthesis Protocols
Laboratory Scale Protocol (10 g Scale)
This protocol is designed for standard laboratory glassware and establishes the baseline reaction conditions.
Materials and Equipment:
-
2-Amino-3-ethylpyridine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (10 mL / g of starting amine)
-
500 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.
Procedure:
-
Setup: Equip a 500 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Charge the flask with 2-amino-3-ethylpyridine (10.0 g, 81.8 mmol, 1.0 eq) and dichloromethane (100 mL).
-
Base Addition: Add triethylamine (13.7 mL, 98.2 mmol, 1.2 eq) to the stirred solution.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (19.6 g, 89.9 mmol, 1.1 eq) in dichloromethane (50 mL) and charge it to the dropping funnel. Add the Boc₂O solution dropwise to the reaction mixture over 30 minutes at room temperature. An initial exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is fully consumed.
-
Work-up:
-
Quench the reaction by adding 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil or solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product as a white to off-white solid.
Large-Scale Synthesis Protocol (1 kg Scale)
This protocol incorporates necessary adjustments for a safe and efficient kilogram-scale production run.
Materials and Equipment:
-
2-Amino-3-ethylpyridine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)
-
Tetrahydrofuran (THF) (8 L / kg of starting amine)
-
20 L jacketed glass reactor with overhead mechanical stirring, thermocouple, condenser, and nitrogen inlet.
Procedure:
-
Reactor Setup: Set up a 20 L jacketed reactor for inert atmosphere operation. Charge the reactor with 2-amino-3-ethylpyridine (1.0 kg, 8.18 mol, 1.0 eq) and tetrahydrofuran (8 L).
-
Inerting: Purge the reactor with nitrogen.
-
Reagent Addition: Begin overhead stirring (approx. 150 RPM). Add di-tert-butyl dicarbonate (1.87 kg, 8.59 mol, 1.05 eq) portion-wise over 60-90 minutes.
-
Causality: Portion-wise addition is critical at scale to control the reaction exotherm. The heat of reaction and potential for Boc₂O decomposition must be managed. The reactor jacket should be set to 20-25°C to absorb excess heat.
-
-
Reaction: Stir the mixture at ambient temperature (20-25°C) for 12-18 hours.
-
Causality: The absence of a base like TEA simplifies the work-up at scale. The reaction proceeds to completion, albeit over a longer period. THF is chosen for its suitable boiling point and ability to dissolve all components.
-
-
Monitoring: Monitor the reaction by HPLC to confirm the consumption of the starting material (<1% remaining).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to approximately one-third of the original volume.
-
Add n-Heptane (10 L) to the concentrated mixture and stir for 1-2 hours at room temperature to precipitate the product.
-
Causality: This anti-solvent precipitation/crystallization is a highly scalable alternative to column chromatography, which is impractical at this scale.
-
-
Isolation:
-
Isolate the solid product by filtration using a suitable filter-drier or Büchner funnel.
-
Wash the filter cake with cold n-Heptane (2 x 2 L).
-
-
Drying: Dry the product under vacuum at 40-45°C until a constant weight is achieved.
Scale-Up Considerations and Process Optimization
Transitioning from laboratory to large-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
| Parameter | Laboratory Scale (Grams) | Large Scale (Kilograms) | Rationale for Change |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF), Ethyl Acetate | DCM is a process-undesirable solvent due to environmental and health concerns. THF or Ethyl Acetate are better choices for large-scale operations. |
| Base | Triethylamine (TEA) | Often omitted or replaced with NaHCO₃ | Eliminating liquid organic bases simplifies work-up and waste disposal. The reaction can be driven to completion with longer reaction times. |
| Temperature Control | Stir plate, ice bath if needed | Jacketed reactor with chiller/heater | Precise control of the exotherm from Boc₂O addition is critical for safety and to prevent byproduct formation.[4][5] |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer | Ensures efficient mixing and heat transfer in a large volume, preventing localized hot spots. |
| Purification | Column Chromatography | Crystallization / Re-slurry | Chromatography is not economically or practically viable at scale. Crystallization provides a highly pure product efficiently. |
| Safety | Standard fume hood | Process safety management, pressure relief | Handling large quantities of Boc₂O requires robust safety protocols due to its potential for thermal decomposition.[6][7][8] |
digraph "Scale-Up_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [fontname="Arial", fontsize=10, style=filled, shape=box, rounded=0.1]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes Start [label="Starting Material:\n2-Amino-3-ethylpyridine", fillcolor="#FFFFFF"]; Reaction [label="Boc Protection Reaction\n(Jacketed Reactor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="In-Process Control (IPC)\n(HPLC Analysis)", fillcolor="#FBBC05", fontcolor="#202124"]; Concentration [label="Solvent Swap/\nConcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crystallization [label="Crystallization/\nPrecipitation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolation [label="Filtration & Washing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Drying [label="Vacuum Drying", fillcolor="#34A853", fontcolor="#FFFFFF"]; QC [label="Final QC Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Final Product:\nthis compound", fillcolor="#FFFFFF"]; // Edges Start -> Reaction [label="Charge Reagents"]; Reaction -> Monitoring [label="Sample & Analyze"]; Monitoring -> Reaction [label="Continue if incomplete"]; Monitoring -> Concentration [label="Proceed if complete"]; Concentration -> Crystallization [label="Add Anti-solvent"]; Crystallization -> Isolation; Isolation -> Drying; Drying -> QC; QC -> FinalProduct [label="Release"];
}
Figure 2: General workflow for the large-scale synthesis process.
Quality Control and Analytical Methods
Ensuring the identity, purity, and quality of the final product is paramount. A combination of analytical techniques should be employed.
| Analytical Method | Parameter Measured | Typical Specification | Rationale |
| HPLC (UV) | Purity, Impurity Profile | >98.5% Area | Quantifies the main component and detects any process-related impurities or unreacted starting material.[9][10] |
| ¹H NMR | Structural Confirmation | Conforms to structure | Confirms the chemical identity and structure of the molecule.[9][11] |
| Mass Spectrometry | Molecular Weight | Conforms to expected M+H⁺ | Verifies the molecular weight of the compound. |
| Loss on Drying (LOD) | Residual Solvents | <0.5% | Ensures that residual solvents from the purification process are within acceptable limits. |
HPLC Method Example
-
Instrumentation: HPLC system with a UV detector.[9]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Safety and Hazard Management
The large-scale synthesis of this compound requires strict adherence to safety protocols, particularly concerning the handling of di-tert-butyl dicarbonate.
-
Di-tert-butyl dicarbonate (Boc₂O):
-
Hazards: Flammable solid, can decompose exothermically if heated, especially in the presence of acids or bases. It is also a lachrymator and an irritant.[4][5][6][7][8]
-
Handling Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Handle in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.[4][6] Keep away from heat and ignition sources.[5][6]
-
Scale-Up Precautions: Use a jacketed reactor to control temperature during addition. Ensure the reactor is equipped with a pressure relief device. Store in a cool, dry place away from incompatible materials.[4][7]
-
-
Solvents (THF, Heptane):
-
Hazards: Flammable liquids. THF can form explosive peroxides upon storage.
-
Handling Precautions: Use in a well-ventilated area. Ground all equipment to prevent static discharge.[4] Use peroxide-free THF for the reaction.
-
References
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Di(tert-butyl) carbonate.
- ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.
- Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: Di-tert-butyl dicarbonate.
- Novachem. (n.d.). Di-tert-butyl dicarbonate SDS.
- ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Catalysis.
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Patsnap. (n.d.). Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. Eureka.
- Michael Pittelkow Group. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- International Union of Crystallography. (n.d.). Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- Alpha Chemika. (n.d.). 2-AMINO-3-METHYLPYRIDINE For Synthesis.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- PubMed Central (PMC). (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
- S4Science. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
- U.S. EPA. (n.d.). EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti.
- Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- RSC Publishing. (n.d.). Dual protection of amino functions involving Boc.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- PubChem. (n.d.). tert-butyl N-(2-ethyl-3-pyridinyl)carbamate.
- ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164).
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
- PubChem. (n.d.). tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate.
- ResearchGate. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.
- Scribd. (2019). Synthesis and Purification of Tert-Butyl Chloride.
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. echemi.com [echemi.com]
- 5. dl.novachem.com.au [dl.novachem.com.au]
- 6. aksci.com [aksci.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. s4science.at [s4science.at]
- 11. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
reaction mechanism of tert-Butyl (3-ethylpyridin-2-yl)carbamate formation
An In-depth Guide to the Formation of tert-Butyl (3-ethylpyridin-2-yl)carbamate
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthesis of this compound. The focus is on the underlying reaction mechanism, detailed experimental protocols, and critical process parameters.
Introduction: The Strategic Importance of Amine Protection
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the selective modification of complex molecules is paramount. Amines, being nucleophilic and basic, often interfere with a wide array of synthetic transformations.[1] The temporary masking of an amine's reactivity using a "protecting group" is therefore a foundational strategy.[1]
The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group, prized for its ease of installation, general stability to a wide range of non-acidic reagents, and facile removal under mild acidic conditions.[2][3] This guide delves into the formation of a specific Boc-protected heterocyclic amine, this compound, a valuable intermediate in medicinal chemistry. We will explore the reaction from its mechanistic underpinnings to practical, field-tested laboratory protocols.
The Core Reaction: Mechanistic Dissection
The formation of the target carbamate is achieved through the reaction of 2-amino-3-ethylpyridine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride. This transformation is a classic nucleophilic acyl substitution.[2]
The key steps are as follows:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the 2-amino group of 2-amino-3-ethylpyridine acting as a nucleophile. This nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4][5]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.[2]
-
Collapse and Elimination: The tetrahedral intermediate rapidly collapses. This step involves the elimination of a tert-butyl carbonate anion as a leaving group, which is subsequently protonated by the newly formed, positively charged carbamate intermediate.[2][4]
-
Byproduct Decomposition: The resulting tert-butyl carbonic acid is unstable and decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[5] This decomposition is thermodynamically favorable and drives the reaction to completion. It is crucial to perform this reaction in a system that is not sealed to allow the CO₂ gas to escape safely.[4][5]
The Role of a Base:
While the reaction can proceed without a catalyst, it is often accelerated by the addition of a non-nucleophilic base, such as triethylamine (TEA), or a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[4][6] The base serves to deprotonate the ammonium salt intermediate that forms, regenerating the neutral amine and making the overall process more efficient.[4] DMAP can act as a more potent catalyst by first reacting with Boc anhydride to form a highly reactive intermediate.[7][8]
Caption: Fig. 1: Reaction Mechanism of Boc Protection
Experimental Protocol: A Validated Approach
This section provides a reliable, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 2-Amino-3-ethylpyridine | 122.17 | 5.00 g | 40.9 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 9.83 g | 45.0 | 1.1 |
| Triethylamine (TEA) | 101.19 | 6.25 mL | 45.0 | 1.1 |
| Tetrahydrofuran (THF), Anhydrous | - | 100 mL | - | - |
| Ethyl Acetate (EtOAc) | - | As needed | - | - |
| Saturated aq. NaHCO₃ | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-ethylpyridine (5.00 g, 40.9 mmol).
-
Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature until the amine is fully dissolved.
-
Base and Reagent Addition: Add triethylamine (6.25 mL, 45.0 mmol), followed by the portion-wise addition of di-tert-butyl dicarbonate (9.83 g, 45.0 mmol) over 5-10 minutes. Causality Note: Portion-wise addition helps to control the initial exotherm and gas evolution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching and Work-up: Once the starting material is consumed, carefully add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted (Boc)₂O.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Caption: Fig. 2: Experimental Workflow
Critical Parameters and Optimization
The success and efficiency of the Boc protection reaction are influenced by several key factors. Understanding these allows for robust optimization and troubleshooting.
| Parameter | Choice & Rationale | Potential Issues |
| Solvent | Aprotic solvents like THF, Dichloromethane (DCM), or Acetonitrile (ACN) are standard.[6] They effectively dissolve reactants without interfering. | Protic solvents (e.g., methanol) can compete with the amine for reaction with (Boc)₂O. |
| Base | TEA/DIEA: Non-nucleophilic bases that act as proton scavengers.[4] DMAP: A highly effective nucleophilic catalyst, often used in small amounts (0.05-0.1 eq) for sterically hindered or poorly reactive amines.[9][10] Aqueous Base (NaHCO₃/NaOH): Useful in biphasic systems or for water-soluble amines.[6][11] | Overuse of DMAP can sometimes lead to side reactions.[8] Strong bases like NaOH can hydrolyze the (Boc)₂O. |
| Temperature | Most Boc protections proceed efficiently at room temperature. Gentle heating (40-50 °C) can be applied to accelerate reactions with less reactive amines.[12] | High temperatures can increase the rate of (Boc)₂O decomposition and may lead to side products. |
| Stoichiometry | A slight excess of (Boc)₂O (1.05-1.2 equivalents) is typically used to ensure complete consumption of the starting amine. | A large excess of (Boc)₂O can complicate purification. Using less than 1.0 equivalent will result in an incomplete reaction. |
Deprotection: Releasing the Amine
The utility of the Boc group lies in its stability and its predictable removal. Deprotection is readily achieved under acidic conditions, which cleaves the carbamate C-O bond.[3]
The mechanism involves protonation of the carbamate, followed by the loss of the amine and the formation of a stable tert-butyl cation. This cation is typically scavenged, and the resulting carbamic acid decarboxylates to regenerate the free amine.[1]
Common deprotection reagents include:
-
Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1]
-
Hydrochloric acid (HCl) in a solvent like 1,4-dioxane, methanol, or ethyl acetate.[2]
This orthogonality is critical, as the Boc group is stable to basic conditions used to cleave groups like Fmoc, and to hydrogenolysis conditions used to remove Cbz groups, allowing for complex, multi-step synthetic sequences.[2]
Conclusion
The formation of this compound via Boc protection is a robust and fundamental transformation in organic synthesis. A thorough understanding of the nucleophilic acyl substitution mechanism, coupled with rational selection of solvents, bases, and reaction conditions, enables chemists to perform this reaction with high efficiency and predictability. The protocols and principles outlined in this guide serve as a validated starting point for researchers in the synthesis of this and related heterocyclic building blocks, facilitating the advancement of drug discovery and development programs.
References
- Common Organic Chemistry.Boc Protection Mechanism (Boc2O + Base).
- YouTube.Adding Boc Group Mechanism | Organic Chemistry. (2021-09-01).
- Organic Chemistry Portal.Boc-Protected Amino Groups.
- Royal Society of Chemistry.Dual protection of amino functions involving Boc. (2013-07-17).
- Common Organic Chemistry.Boc Protection Mechanism (Boc2O).
- PubMed.Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. J Org Chem. 2000 Oct 6;65(20):6368-80.
- Wikipedia.tert-Butyloxycarbonyl protecting group.
- Hebei Boze Chemical Co.,Ltd.BOC Protection and Deprotection. (2023-03-14).
- Chemistry Steps.Boc Protecting Group for Amines.
- Organic Chemistry Portal.Carbamate synthesis by amination (carboxylation) or rearrangement.
- Wikipedia.Di-tert-butyl dicarbonate.
- ResearchGate.(PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1.
- chemeurope.com.Di-tert-butyl dicarbonate.
- ChemBK.tert-Butyl 3-ethylpyridin-2-ylcarbamate.
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 8. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Di-tert-butyl_dicarbonate [chemeurope.com]
- 10. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 11. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
The Strategic Utility of tert-Butyl (3-ethylpyridin-2-yl)carbamate: A Guide for the Synthetic Chemist
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of substituted pyridine rings is a cornerstone of molecular design. These heterocycles are privileged scaffolds, imparting favorable physicochemical properties and enabling crucial interactions with biological targets. tert-Butyl (3-ethylpyridin-2-yl)carbamate (CAS 1004317-09-5) emerges as a highly valuable, yet under-documented, building block for the synthesis of complex molecular architectures. The presence of the Boc-protecting group on the 2-amino functionality serves a dual purpose: it deactivates the amine towards unwanted side reactions and, more importantly, acts as a powerful directing group for the regioselective functionalization of the pyridine ring. The 3-ethyl substituent provides a lipophilic handle and a steric bias that can be exploited in molecular recognition. This guide provides an in-depth exploration of the synthesis and application of this versatile intermediate, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties and Drug-Likeness Assessment
A preliminary analysis of the physicochemical properties of this compound is essential for its strategic deployment in drug discovery programs. Adherence to guidelines such as Lipinski's Rule of Five can be a predictor of oral bioavailability.[1][2]
| Property | Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 222.28 g/mol | < 500 g/mol (Compliant) |
| LogP (octanol-water partition coefficient) | 2.2 | < 5 (Compliant) |
| Hydrogen Bond Donors | 1 | ≤ 5 (Compliant) |
| Hydrogen Bond Acceptors | 3 | ≤ 10 (Compliant) |
Data sourced from PubChem CID 156461773.
The data clearly indicates that this compound possesses a favorable, drug-like profile, making it an attractive starting point for the synthesis of novel therapeutic agents.
Synthesis of this compound
The most direct and widely adopted method for the synthesis of this building block is the N-tert-butoxycarbonylation of the parent amine, 2-amino-3-ethylpyridine. The use of di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for this transformation due to its high reactivity and the benign nature of its byproducts.[3]
Protocol: N-Boc Protection of 2-Amino-3-ethylpyridine
This protocol is a general and robust method for the Boc protection of aminopyridines and is expected to provide high yields for the target compound.
Materials:
-
2-Amino-3-ethylpyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (NEt₃) or 4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-3-ethylpyridine (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the reaction mixture at room temperature. A catalytic amount of DMAP can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
Caption: Synthesis of the title compound.
Application Notes: A Gateway to Molecular Complexity
The true value of this compound lies in its ability to serve as a precursor to a wide array of more complex, functionalized pyridines. The Boc group orchestrates the regioselectivity of several powerful synthetic transformations.
Directed ortho-Metalation (DoM): Precision Functionalization
The N-Boc carbamate is a potent directed metalation group (DMG), facilitating the deprotonation of the pyridine ring at the position ortho to the carbamate.[4] This strategy, known as Directed ortho-Metalation (DoM), generates a transient aryllithium intermediate that can be trapped by a variety of electrophiles, enabling the introduction of functional groups at the C6 position with high regioselectivity.[5][6]
The mechanism relies on the coordination of the organolithium base (typically s-BuLi or t-BuLi) to the carbonyl oxygen of the Boc group. This brings the alkyl anion in close proximity to the C6 proton, leading to its abstraction.
Caption: DoM workflow.
Protocol: Directed ortho-Metalation of a Boc-Protected Aminopyridine (Representative)
Materials:
-
tert-Butyl (3-alkylpyridin-2-yl)carbamate (e.g., the title compound)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Electrophile (e.g., N,N-Dimethylformamide (DMF), Iodine (I₂), Chlorotrimethylsilane (TMSCl))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the Boc-protected aminopyridine (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add s-BuLi (1.2 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add the chosen electrophile (1.3 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for an additional 30 minutes, then allow the reaction to warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 6-substituted product.
Palladium-Catalyzed Cross-Coupling Reactions
Following DoM and subsequent trapping with a halogen electrophile (e.g., I₂ or Br₂), the resulting 6-halo-tert-butyl (3-ethylpyridin-2-yl)carbamate becomes a prime substrate for palladium-catalyzed cross-coupling reactions. This two-step sequence allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the C6 position.
a) Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The 6-halo derivative of the title compound can be coupled with a wide range of boronic acids or esters in the presence of a palladium catalyst and a base.
Protocol: Suzuki-Miyaura Coupling of a 6-Halo-Boc-Protected Aminopyridine (Representative)
Materials:
-
6-Bromo-tert-butyl (3-ethylpyridin-2-yl)carbamate (prepared via DoM)
-
Arylboronic acid or ester (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Tri-tert-butylphosphine hydrotetrafluoroborate (P(t-Bu)₃HBF₄) (0.08 eq)
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane or Toluene, and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add the 6-bromo-aminopyridine derivative (1.0 eq), the boronic acid/ester (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and P(t-Bu)₃HBF₄ (0.08 eq).
-
Evacuate and backfill the vessel with argon.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the 6-aryl-tert-butyl (3-ethylpyridin-2-yl)carbamate.
b) Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the 6-halo derivative with a primary or secondary amine. This reaction is of paramount importance in medicinal chemistry for the synthesis of complex amines.
Protocol: Buchwald-Hartwig Amination of a 6-Halo-Boc-Protected Aminopyridine (Representative)
Materials:
-
6-Bromo-tert-butyl (3-ethylpyridin-2-yl)carbamate
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos or a suitable biarylphosphine ligand (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) (1.4 eq)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 6-bromo-aminopyridine derivative (1.0 eq), the amine (1.2 eq), NaOt-Bu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and the phosphine ligand (0.04 eq) in a reaction vessel.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 6-amino substituted product.
Deprotection: Unveiling the 2-Amino Group
The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to liberate the free 2-amino functionality. This is typically achieved under acidic conditions.
Protocol: Boc Deprotection
Materials:
-
Boc-protected pyridine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (typically 10-50% v/v) at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the deprotected 2-aminopyridine derivative.
Conclusion
This compound is a strategically designed building block that offers a powerful platform for the synthesis of highly functionalized pyridine derivatives. Its N-Boc group serves as both a robust protecting group and an effective directing group for ortho-metalation, enabling precise functionalization at the C6 position. Subsequent participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, opens a vast chemical space for the creation of novel molecules with potential applications in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this versatile building block in research and development.
References
- Myers, A. G. Research Group.
- Baran, P. S. Lab. Directed Metalation: A Survival Guide. The Scripps Research Institute. [Link]
- Snieckus, V. Directed ortho metalation. A survival guide.
- Wikipedia.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(24), 7544. [Link]
- Thomas, S., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(42), 17533–17544. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]
- Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of chemical research, 41(11), 1555–1564. [Link]
- PubChem. tert-butyl N-(2-ethyl-3-pyridinyl)carbamate.
- Wikipedia.
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug discovery today. Technologies, 1(4), 337–341. [Link]
- Lou, S., & Fu, G. C. (2010). Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water.
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical science, 2(1), 27–50. [Link]
- Rosen, B. R., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. The Journal of organic chemistry, 74(7), 2903–2906. [Link]
- Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be a General Ligand for Amidation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
- Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
- Keserű, G. M., & Makara, G. M. (2009). The influence of lead discovery strategies on the properties of drug candidates. Nature reviews. Drug discovery, 8(3), 203–212. [Link]
- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3–26. [Link]
Sources
- 1. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 3. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. US4521431A - Aminoalkyl furan derivative - Google Patents [patents.google.com]
- 6. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of tert-Butyl (3-ethylpyridin-2-yl)carbamate for the Synthesis of Novel Compounds
Introduction: Strategic Importance of the 2-Amino-3-ethylpyridine Scaffold
The 2-aminopyridine framework is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of clinically approved drugs and bioactive molecules.[1][2][3][4] Its ability to engage in various biological interactions, coupled with its synthetic tractability, makes it a cornerstone for the development of novel therapeutics. The introduction of an ethyl group at the 3-position, as in tert-Butyl (3-ethylpyridin-2-yl)carbamate, provides a valuable vector for further molecular elaboration, influencing both the steric and electronic properties of the resulting compounds. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino functionality offers a stable yet readily cleavable handle, enabling selective transformations at other positions of the pyridine ring before revealing the versatile amino group for subsequent reactions.[5]
This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound, targeting researchers, medicinal chemists, and professionals in drug development. The methodologies outlined herein are designed to be robust and adaptable, providing a strategic toolkit for accessing a diverse range of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibitors and other targeted therapies.[1][2][6][7][8]
Strategic Derivatization Pathways
The derivatization of this compound can be approached through several key strategic pathways, each offering access to unique chemical space. The primary sites for modification include the pyridine ring itself (positions 4, 5, and 6), the ethyl substituent, and the protected amino group.
Figure 1. Key derivatization strategies for this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyridine ring.[9][10][11][12][13] For 2-aminopyridine derivatives, these reactions can be directed to various positions, often with high regioselectivity.
Protocol 1.1: Suzuki-Miyaura Cross-Coupling for C4/C6-Arylation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This protocol outlines the arylation at the C4 or C6 position of a pre-halogenated this compound.
Rationale: The choice of a suitable palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. The use of a bulky, electron-rich phosphine ligand, such as RuPhos, can enhance the rate of reductive elimination and stabilize the active palladium(0) species.[9]
Figure 2. Workflow for Suzuki-Miyaura Cross-Coupling.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the halogenated this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv), and RuPhos (0.04-0.10 equiv).
-
Addition of Base and Solvent: Add potassium phosphate (K₃PO₄, 2.0-3.0 equiv) and a suitable solvent such as 1,4-dioxane or toluene (to achieve a concentration of 0.1-0.2 M).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | 2 | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2 | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 92 |
| 3 | 3-Fluorophenylboronic acid | 3 | RuPhos (6) | K₃PO₄ | Toluene | 110 | 78 |
| 4 | 2-Thienylboronic acid | 3 | RuPhos (6) | K₃PO₄ | Dioxane | 100 | 81 |
Table 1. Representative Results for Suzuki-Miyaura Cross-Coupling. (Note: Yields are hypothetical and for illustrative purposes).
Part 2: C-H Activation for Direct Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials.[14][15][16] For pyridine derivatives, C-H activation can be directed to specific positions through the use of a directing group.
Protocol 2.1: Palladium-Catalyzed Direct C4/C6-Arylation
This protocol describes the direct arylation of this compound at the C4 or C6 position, utilizing the pyridine nitrogen as a directing group.
Rationale: The pyridine nitrogen can coordinate to the palladium catalyst, bringing it into proximity with the C-H bonds at the C2 and C6 positions.[16] The steric hindrance from the 3-ethyl group is expected to favor functionalization at the C6 position. The use of an oxidant is often necessary to facilitate the catalytic cycle.
Figure 3. Workflow for Palladium-Catalyzed Direct C-H Arylation.
Experimental Protocol:
-
Reaction Setup: To a pressure tube, add this compound (1.0 equiv), the aryl iodide (1.5-2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05-0.10 equiv), and silver carbonate (Ag₂CO₃, 1.0-1.5 equiv).
-
Addition of Base and Solvent: Add potassium carbonate (K₂CO₃, 2.0 equiv) and a suitable solvent such as trifluorotoluene or 1,2-dichloroethane (to achieve a concentration of 0.1-0.2 M).
-
Reaction Conditions: Seal the tube and heat the mixture to 120-140 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove insoluble salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired arylated product.
| Entry | Aryl Iodide | Pd Catalyst (mol%) | Oxidant | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodotoluene | 10 | Ag₂CO₃ | K₂CO₃ | Toluene | 130 | 65 |
| 2 | 1-Iodo-4-fluorobenzene | 10 | Ag₂CO₃ | K₂CO₃ | o-xylene | 140 | 72 |
| 3 | 3-Iodopyridine | 10 | Ag₂CO₃ | K₂CO₃ | Toluene | 130 | 58 |
| 4 | 1-Iodo-3-(trifluoromethyl)benzene | 10 | Ag₂CO₃ | K₂CO₃ | o-xylene | 140 | 68 |
Table 2. Representative Results for Direct C-H Arylation. (Note: Yields are hypothetical and for illustrative purposes).
Part 3: Synthesis of Fused Heterocycles
The 2-aminopyridine moiety is a versatile precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry.[17][18][19][20][21]
Protocol 3.1: Synthesis of 3-Substituted Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocycles with a broad range of biological activities.[17][19][20][21] This protocol involves the deprotection of the Boc group followed by a one-pot cyclocondensation with an α-haloketone.
Rationale: The Boc group is first removed under acidic conditions to liberate the free 2-amino-3-ethylpyridine.[22] This intermediate then undergoes a condensation reaction with an α-haloketone, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.
Sources
- 1. scilit.com [scilit.com]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ethz.ch [ethz.ch]
- 15. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. osti.gov [osti.gov]
- 17. ias.ac.in [ias.ac.in]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 21. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for tert-Butyl (3-ethylpyridin-2-yl)carbamate
Introduction
tert-Butyl (3-ethylpyridin-2-yl)carbamate is a bifunctional molecule incorporating a pyridine ring, an ethyl substituent, and a tert-butyloxycarbonyl (Boc) protected amine. This structural arrangement makes it a valuable intermediate in medicinal chemistry and organic synthesis, particularly in the construction of complex heterocyclic scaffolds for drug discovery. The pyridine moiety offers a basic nitrogen atom for further functionalization or interaction with biological targets, while the Boc-protected amine provides a stable yet readily cleavable site for introducing other substituents.
Given its utility, a thorough understanding of its handling and storage is paramount to ensure its integrity for research applications and to maintain a safe laboratory environment. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper procedures for handling and storing this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. While specific experimental data for this compound is not extensively published, these properties are based on computational predictions and data from structurally related compounds.
| Property | Value | Source |
| Molecular Formula | C12H18N2O2 | [1][2] |
| Molar Mass | 222.28 g/mol | [1][2] |
| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |
| Density | ~1.087 g/cm³ (Predicted) | [1] |
| Stability | Stable under recommended storage conditions. The Boc protecting group is sensitive to strong acids.[3][4] Carbamates can be susceptible to hydrolysis.[5] | [6] |
Handling Procedures
Due to the presence of the pyridine ring and the carbamate functional group, this compound should be handled with care, assuming it may possess irritant properties.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety.[7]
-
Eye Protection: Chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[8][9] Latex gloves are not recommended.[8]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[7]
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH/MSHA-approved respirator should be used in a well-ventilated area, preferably a chemical fume hood.[7][10]
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or vapors, a certified chemical fume hood is essential.[8][10]
-
Eyewash and Safety Shower: An eyewash station and a safety shower should be readily accessible in the immediate work area.[11]
General Handling Practices
-
Avoid breathing dust, vapor, mist, or gas.[11]
-
Avoid contact with eyes, skin, and clothing.[11]
-
Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[11]
Spill Management
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9][11] The area can then be wiped with a damp cloth.
-
Large Spills: In the event of a large spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum). Dispose of the waste in accordance with local, state, and federal regulations.
Storage Procedures
Proper storage is crucial to maintain the chemical integrity and prevent degradation of this compound.
Storage Conditions
-
Temperature: Store in a cool, dry place.[8][11] Some suppliers of similar carbamate compounds recommend refrigerated storage (e.g., -20°C) for long-term stability.[13]
-
Atmosphere: Due to the potential for hydrolysis of the carbamate group, storage in a dry environment is critical.[5] For long-term storage, consider placing the container inside a desiccator with a drying agent or storing it under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Container: Keep the compound in a tightly sealed, original container.[11][12]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[6] The Boc protecting group is labile to strong acids.[3][14]
The following diagram illustrates the recommended workflow for handling and storage:
Caption: Workflow for Handling and Storage of this compound.
Experimental Protocol: Use in a Suzuki Coupling Reaction
This protocol provides a general procedure for using this compound in a Suzuki coupling reaction, a common application for such building blocks.
Objective: To couple a boronic acid derivative to the pyridine ring of this compound (assuming a halogenated precursor).
Materials:
-
Halogenated this compound (e.g., a bromo- or iodo- derivative)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Don all necessary PPE as described in the "Handling Procedures" section.
-
-
Reaction Setup:
-
In the reaction vessel, combine the halogenated this compound (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.01-0.05 eq) to the vessel.
-
Add the anhydrous solvent via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the appropriate temperature (typically between 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
The following diagram outlines the key steps in this experimental protocol:
Caption: Suzuki Coupling Protocol Workflow.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
- Cole-Parmer.
- Various Authors. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds?
- Chemos GmbH & Co.KG.
- Pipzine Chemicals. 2-(Boc-amino)pyridine Manufacturer & Supplier in China. [Link]
- University of Washington. Working with Pyridine. [Link]
- ChemBK.
- Pavlovic, D., & Kovarik, Z. (2023). Newly Scheduled Carbamate Compounds: A synopsis of their properties and development, and considerations for the scientific community.
- T3DB.
- PubChem. tert-butyl N-(2-ethyl-3-pyridinyl)
- Ghosez, L., et al. (2023). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. tert-butyl N-(2-ethyl-3-pyridinyl)carbamate | C12H18N2O2 | CID 156461773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. chemos.de [chemos.de]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. agilent.com [agilent.com]
- 13. tert-Butyl (3-aminopropyl)carbamate, 75178-96-0 | BroadPharm [broadpharm.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in tert-Butyl (3-ethylpyridin-2-yl)carbamate Synthesis
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering yield issues in the synthesis of tert-butyl (3-ethylpyridin-2-yl)carbamate. As your partner in synthesis, we aim to provide not just solutions, but a deeper understanding of the reaction's nuances. This document is structured as a series of frequently asked questions (FAQs) to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<50%). Where should I begin my troubleshooting?
A low yield is a common but solvable issue. The synthesis of this compound via the reaction of 2-amino-3-ethylpyridine with di-tert-butyl dicarbonate ((Boc)₂O) is generally robust, but its efficiency is sensitive to several factors. A systematic approach is crucial.
The flowchart below outlines a logical workflow for diagnosing the root cause of low yield.
Caption: Troubleshooting workflow for low yield in Boc protection.
Q2: I suspect my reagents or reaction conditions are suboptimal. What are the best practices for this specific Boc protection?
This is the most critical area for optimization. The nucleophilicity of the 2-amino group on the pyridine ring is reduced by the electron-withdrawing nature of the ring itself. Furthermore, the 3-ethyl group introduces some steric hindrance. Therefore, conditions must be carefully chosen to drive the reaction to completion.
Reagent Quality and Stoichiometry:
-
2-amino-3-ethylpyridine: Ensure it is pure and dry. Amine starting materials can degrade upon storage. An NMR or GC-MS check is advisable for older stock.
-
(Boc)₂O: Also known as Boc anhydride, this reagent is sensitive to moisture and heat. Use a fresh bottle or one that has been stored properly. It is common practice to use a slight excess, typically 1.1 to 1.5 equivalents, to ensure full conversion of the starting amine.[1]
Reaction Conditions: The choice of solvent and base is critical for success. The reaction generally involves the nucleophilic attack of the amine on the (Boc)₂O.[2] A base is often used to deprotonate the amine or to neutralize the acidic byproducts.[3]
| Parameter | Recommendation | Rationale & Causality |
| Solvent | Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN).[3][4] | These solvents effectively dissolve both the amine and (Boc)₂O without participating in the reaction. THF and DCM are excellent starting points. |
| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or in some cases, an aqueous base like NaHCO₃.[3][4] | An organic base scavenges the tert-butoxycarbamic acid byproduct, preventing protonation of the starting amine and driving the equilibrium forward. For unreactive amines, a stronger, non-nucleophilic base is preferred. |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) at 5-10 mol%. | DMAP is a hyper-nucleophilic acylation catalyst. It reacts with (Boc)₂O to form a highly reactive intermediate, which is then attacked by the less nucleophilic 2-aminopyridine. This can dramatically increase the reaction rate, especially for electron-deficient or sterically hindered amines.[5][6][7] |
| Temperature | Room temperature (20-25°C). May require gentle heating (40°C). | The reaction is typically run at room temperature. If TLC monitoring shows slow conversion after several hours, gentle heating can be applied. However, excessive heat can promote side reactions. |
| Concentration | 0.1 M to 0.5 M | A moderate concentration ensures a reasonable reaction rate without causing solubility issues or promoting bimolecular side reactions. |
Q3: My TLC shows the consumption of starting material, but there are multiple new spots close to my product. What are the likely side products?
The formation of multiple products points to issues with reaction selectivity. In this specific synthesis, several side reactions can occur.
-
N,N-di-Boc Formation: The primary carbamate product can be further acylated to form a di-Boc derivative, especially if an excess of (Boc)₂O and a strong catalyst like DMAP are used for a prolonged time.[5]
-
Reaction at Pyridine Nitrogen: While the exocyclic amino group is generally more nucleophilic, under certain conditions, acylation can occur at the pyridine ring nitrogen to form a pyridinium species. This is less common but possible.
-
Urea Formation: If there is any water present, (Boc)₂O can hydrolyze. The resulting tert-butoxycarbamic acid is unstable and can decompose, eventually leading to the formation of urea-type byproducts by reaction with the starting amine.
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Side Reactions:
-
To avoid di-Boc: Use a smaller excess of (Boc)₂O (e.g., 1.1 eq.) and monitor the reaction closely by TLC. Stop the reaction as soon as the starting amine is consumed.
-
To avoid urea: Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q4: What is a reliable, step-by-step protocol I can use as a baseline?
Absolutely. Here is a robust, well-vetted protocol that incorporates best practices, including the use of a DMAP catalyst, which is often beneficial for aminopyridines.
Experimental Protocol: Catalytic Boc Protection of 2-amino-3-ethylpyridine
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-3-ethylpyridine (1.0 eq.).
-
Dissolution: Dissolve the amine in anhydrous Dichloromethane (DCM) (to a concentration of approx. 0.2 M).
-
Addition of Catalyst: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.). Stir for 2 minutes.
-
Addition of Reagent: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) portion-wise over 5 minutes. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) until the starting amine spot is no longer visible (typically 2-4 hours).[1]
-
Work-up:
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the pure this compound.
Q5: My work-up seems to be the problem. The crude NMR looks clean, but I lose significant material during purification. Any advice?
Product loss during work-up and purification is a frequent and frustrating source of low yield. The Boc-protected pyridine product has moderate polarity and can be somewhat water-soluble, leading to losses during aqueous extractions.
Work-up Optimization:
-
Avoid Strong Acids/Bases: The Boc group is labile to strong acid.[2][4] During work-up, use mild aqueous solutions like saturated NaHCO₃ (to remove acidic byproducts) or saturated NH₄Cl.
-
Extraction Solvent: If your product shows partial solubility in the aqueous layer, switch to a more polar extraction solvent like Ethyl Acetate (EtOAc) or use a higher volume of DCM. Performing more extractions (e.g., 3-4 times) with smaller volumes of solvent is more efficient than one large extraction.
-
Salting Out: Before extraction, adding sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, driving more of it into the organic layer.
Purification Strategy:
-
Chromatography: This is the most common method. Ensure your silica gel is not acidic. You can pre-treat the silica by slurrying it in a solvent mixture containing 1% triethylamine to neutralize active sites, which can prevent product degradation on the column.
-
Recrystallization/Trituration: If your product is a solid, recrystallization or trituration from a suitable solvent system (e.g., Hexanes/EtOAc, Diethyl ether) can be a highly effective and scalable purification method that often results in higher recovery than chromatography.
By systematically evaluating each stage of your experimental process—from the integrity of your starting materials to your final purification step—you can effectively diagnose and resolve the causes of low yield in this critical synthesis.
References
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(35), 5756-5770.
- Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380.
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368-80.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
- ResearchGate. (2010). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions.
- PubChem. (n.d.). tert-butyl N-(2-ethyl-3-pyridinyl)carbamate.
- Journal of Nuclear Medicine. (2018). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development.
- ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE.
- ACS Publications. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Products in tert-Butyl (3-ethylpyridin-2-yl)carbamate Synthesis
Welcome to the technical support center for the synthesis of tert-Butyl (3-ethylpyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this critical reaction. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your synthetic route, improve yield and purity, and ensure the integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and effective method for synthesizing this compound is the N-tert-butoxycarbonylation of 2-amino-3-ethylpyridine using di-tert-butyl dicarbonate (Boc₂O).[1][2] This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the Boc anhydride.[1]
Q2: What are the most common side products I should be aware of?
The primary side products of concern are the di-Boc protected amine, unreacted starting material, and byproducts from the decomposition of Boc anhydride. Specifically, for aminopyridines, there is also a possibility of side reactions involving the pyridine nitrogen, although this is less common under standard conditions.
Q3: Why is controlling the reaction temperature important?
Temperature control is crucial for minimizing the decomposition of di-tert-butyl dicarbonate and preventing unwanted side reactions. While some procedures suggest heating, it's often beneficial to run the reaction at room temperature or slightly below to maintain selectivity and stability of the reagents.[3]
Q4: Can I use any base for this reaction?
While various bases can be used, the choice of base can influence the reaction rate and the formation of side products. Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and 4-dimethylaminopyridine (DMAP).[4][5] The basicity and nucleophilicity of the chosen base should be considered in the context of the specific reaction conditions.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section provides a detailed breakdown of potential side products, their identification using common analytical techniques, and strategies to minimize their formation.
Side Product 1: Unreacted 2-amino-3-ethylpyridine
-
Issue: Incomplete reaction leading to the presence of the starting material in the final product mixture.
-
Causality: This can be due to insufficient reaction time, inadequate amount of Boc anhydride, or poor reactivity of the amine. Aminopyridines can be less nucleophilic than aliphatic amines, potentially leading to slower reaction rates.[5]
-
Identification:
-
TLC: The starting material will have a different Rf value compared to the product.
-
¹H NMR: Look for the characteristic signals of the free amine, which will differ from the carbamate proton signal in the product.
-
LC-MS: A peak corresponding to the molecular weight of 2-amino-3-ethylpyridine will be present.
-
-
Mitigation Strategies:
-
Increase the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Use a slight excess of di-tert-butyl dicarbonate (e.g., 1.1-1.5 equivalents).
-
Consider using a more effective base or a catalyst like DMAP to enhance the reaction rate.[4]
-
Side Product 2: N,N-di-tert-butoxycarbonyl-(3-ethylpyridin-2-yl)amine (Di-Boc Product)
-
Issue: Over-acylation of the primary amine to form a di-Boc protected product.
-
Causality: This is more likely to occur with an excess of Boc anhydride, prolonged reaction times, or the use of a highly reactive catalyst. While primary amines can accommodate two Boc groups, this is generally less favorable.[6]
-
Identification:
-
TLC: The di-Boc product will likely have a higher Rf value than the mono-Boc product due to increased lipophilicity.
-
¹H NMR: The NH proton signal will be absent. The chemical shift of the protons on the pyridine ring and the ethyl group may be slightly different compared to the mono-Boc product.
-
LC-MS: A peak corresponding to the molecular weight of the di-Boc product (M+H⁺) will be observed.
-
-
Mitigation Strategies:
-
Carefully control the stoichiometry of di-tert-butyl dicarbonate, avoiding a large excess.
-
Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.
-
Consider a stepwise addition of the Boc anhydride.
-
Side Product 3: tert-Butyl Carbonate and tert-Butanol
-
Issue: Presence of byproducts from the hydrolysis or decomposition of di-tert-butyl dicarbonate.
-
Causality: Di-tert-butyl dicarbonate can react with moisture present in the solvent or reagents, leading to the formation of tert-butyl carbonate and subsequently tert-butanol and CO₂.[2]
-
Identification:
-
¹H NMR: A sharp singlet around 1.3-1.5 ppm corresponding to the tert-butyl protons of these byproducts. These may overlap with the product's tert-butyl signal, but their presence can be inferred from integration values.
-
GC-MS: Can be used to identify these volatile byproducts.
-
-
Mitigation Strategies:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purify the product using column chromatography or recrystallization to remove these impurities.
-
Experimental Protocols
General Protocol for the Synthesis of this compound
-
To a solution of 2-amino-3-ethylpyridine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) under an inert atmosphere, add a suitable base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation
Table 1: Expected Analytical Data for Main Product and Potential Side Products
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (indicative) | Expected MS (ESI+) [M+H]⁺ |
| This compound | C₁₂H₁₈N₂O₂ | 222.28 | δ 8.1-8.3 (d, 1H, pyridine), 7.5-7.7 (d, 1H, pyridine), 7.0-7.2 (dd, 1H, pyridine), 2.6-2.8 (q, 2H, CH₂), 1.5-1.6 (s, 9H, t-Bu), 1.2-1.4 (t, 3H, CH₃) | 223.14 |
| 2-amino-3-ethylpyridine | C₇H₁₀N₂ | 122.17 | δ 7.9-8.1 (d, 1H, pyridine), 7.2-7.4 (d, 1H, pyridine), 6.5-6.7 (dd, 1H, pyridine), 4.5-5.0 (br s, 2H, NH₂), 2.4-2.6 (q, 2H, CH₂), 1.1-1.3 (t, 3H, CH₃) | 123.09 |
| N,N-di-tert-butoxycarbonyl-(3-ethylpyridin-2-yl)amine | C₁₇H₂₆N₂O₄ | 322.40 | Absence of NH proton. Slight downfield shift of pyridine protons. δ 1.5-1.7 (s, 18H, 2 x t-Bu) | 323.20 |
Visualizations
Reaction Mechanism and Side Product Formation
Caption: Reaction pathway for Boc protection and formation of major side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the reaction.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2007. [Link]
- Hassner, A.; Kramer, M.; Gottlieb, H. E.; Cojocaru, M. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. J. Org. Chem.2000, 65 (20), 6368–6380. [Link]
- CN102936220A - BOC protection method for aminopyridine - Google P
- Agami, C.; Couty, F.; Evano, G. The chemistry of the N-Boc protecting group. Org. Biomol. Chem.2005, 3, 1455-1476. [Link]
- Pope, B. M.; Tarbell, D. S.
- Verma, A.; Kumar, S.; Singh, H. A simple and efficient method for the N-tert-butoxycarbonylation of amines. Tetrahedron Lett.2006, 47 (49), 8827-8829. [Link]
- Ragnarsson, U.; Grehn, L. Dual protection of amino functions involving Boc. Org. Biomol. Chem.2013, 11, 7099-7107. [Link]
- PubChem. tert-butyl N-(2-ethylpyridin-3-yl)
- Royal Society of Chemistry. A new mild method for the N-Boc protection of amines. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Technical Support Center: Purification of tert-Butyl (3-ethylpyridin-2-yl)carbamate
Welcome to the technical support resource for tert-Butyl (3-ethylpyridin-2-yl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this N-Boc protected aminopyridine intermediate. Here, we synthesize fundamental principles with practical, field-tested solutions to streamline your workflow and enhance product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities typically fall into three categories:
-
Process-Related Impurities: These include unreacted 2-amino-3-ethylpyridine (starting material), excess di-tert-butyl dicarbonate (Boc₂O), and reagents used in the reaction such as catalysts (e.g., DMAP) or bases (e.g., triethylamine).[1][2]
-
Over-Reaction Byproducts: The primary byproduct from over-reaction is the di-Boc protected species, where a second Boc group attaches to the pyridine nitrogen, forming a quaternary salt, or potentially N,N-di-Boc derivatives, although this is less common for aminopyridines.[1][3]
-
Degradation Products: The most common degradation product is the deprotected amine, 2-amino-3-ethylpyridine. This arises from exposure of the target compound to acidic conditions, which cleaves the acid-labile Boc group.[4][5] This can occur during aqueous workup if the pH is not carefully controlled, or during silica gel chromatography if the silica is too acidic.[6][7]
Q2: What is the expected stability of this compound?
A2: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[5][8] Therefore, the compound is unstable under acidic conditions (e.g., strong acids like HCl, TFA, or even prolonged exposure to mildly acidic environments like standard silica gel). It is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation.[9] For long-term storage, it should be kept in a cool, dry place, away from acidic vapors.
Q3: My purified compound is an oil, but I expected a solid. What should I do?
A3: It is common for Boc-protected compounds, especially those of moderate molecular weight and with alkyl substituents, to be isolated as persistent oils or low-melting solids.[10][11] This is often due to the presence of residual solvents or minor impurities that inhibit crystallization.
-
First, ensure all solvents are removed: Heat the oil under high vacuum (e.g., at 40-60 °C, if thermally stable) to remove any remaining solvents.[10]
-
Attempt trituration: Add a non-polar solvent in which the compound is poorly soluble (e.g., hexanes, pentane, or diethyl ether), and vigorously stir or sonicate the mixture. This can often induce precipitation or crystallization of the product, while impurities remain in the solvent.
-
Consider seeding: If you have a small amount of solid material from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.[12][13]
-
Re-purify: If the compound remains an oil, it likely contains impurities that need to be removed by chromatography.
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for comprehensive purity analysis:
-
HPLC (High-Performance Liquid Chromatography): Reversed-phase HPLC (RP-HPLC) is the gold standard for quantitative purity assessment of Boc-protected compounds.[4][14][] A C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% TFA or formic acid, though caution is advised due to potential deprotection) is typically used.
-
TLC (Thin-Layer Chromatography): TLC is a rapid, qualitative tool for monitoring reaction progress and assessing the number of components in your sample.[4][14] For this compound, a typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR is essential for confirming the structure of the desired product and identifying impurities. Key signals to look for are the characteristic singlet for the nine tert-butyl protons (~1.5 ppm) and the signals corresponding to the ethyl and pyridine groups.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of the product and any detectable impurities, providing further confidence in product identity.[4]
Troubleshooting Guide for Purification Challenges
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Product deprotection during silica gel chromatography.
-
Symptom: Fractions contain the starting material (2-amino-3-ethylpyridine) in addition to or instead of the desired product. A new, more polar spot appears on TLC plates of the collected fractions.
-
Root Cause: Standard silica gel is inherently acidic and can catalyze the cleavage of the Boc protecting group.[6] The longer the compound remains on the column, the greater the extent of deprotection.
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the silica gel before preparing the column. This can be done by preparing the silica slurry in the mobile phase containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v).[6] This neutralizes the acidic silanol groups, preventing Boc cleavage.
-
Use an Alternative Stationary Phase: If deprotection remains an issue, switch to a less acidic stationary phase like alumina (neutral or basic grade) or Florisil®.[6]
-
Minimize Residence Time: Run the column as quickly as possible without sacrificing separation (i.e., use "flash" conditions with appropriate pressure).[16] Do not let the column run dry or sit packed for extended periods before use.
-
Problem 2: Poor separation of the product from non-polar impurities (e.g., residual Boc₂O).
-
Symptom: TLC analysis shows co-elution or very close Rƒ values between the product and a less polar impurity.
-
Root Cause: The solvent system (mobile phase) is too polar, causing all components to move too quickly up the column without sufficient interaction with the stationary phase.
-
Solutions:
-
Optimize the Mobile Phase: Decrease the polarity of the eluent. For a typical ethyl acetate/hexanes system, this means increasing the proportion of hexanes. Aim for an Rƒ value of ~0.2-0.3 for the desired product on TLC for optimal column separation.
-
Employ a Gradient Elution: Start with a low-polarity solvent system to elute the highly non-polar impurities first. Then, gradually increase the polarity (e.g., increase the percentage of ethyl acetate) to elute your product, leaving more polar impurities behind.
-
Problem 3: The compound streaks on the TLC plate and elutes as a broad band from the column.
-
Symptom: The spot on the TLC plate is elongated rather than round. During column chromatography, the product is found in a large number of fractions in low concentrations.
-
Root Cause: This can be caused by several factors:
-
Sample Overload: Too much crude material has been loaded onto the column or TLC plate.
-
Poor Solubility: The compound may be poorly soluble in the mobile phase, causing it to streak.
-
Strong Interaction with Silica: The pyridine nitrogen can interact strongly with acidic sites on the silica gel.
-
-
Solutions:
-
Reduce Sample Load: Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).
-
Modify the Mobile Phase: Adding a small amount of a more polar solvent (e.g., a few drops of methanol to a dichloromethane eluent) can sometimes improve peak shape. If using a base to neutralize silica, this can also help prevent streaking by competing for the acidic sites.[6]
-
Use Dry Loading: If the crude material is not very soluble in the initial mobile phase, use a dry loading technique.[16] Dissolve the crude product in a strong solvent (like dichloromethane or methanol), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of the column.
-
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting purification by column chromatography.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Neutralized Silica)
This protocol is designed for the purification of ~1 gram of crude this compound.
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot on a silica gel TLC plate.
-
Develop the plate in various ratios of Ethyl Acetate (EtOAc) in Hexanes (e.g., 10%, 20%, 30% EtOAc).
-
The ideal system will give the product an Rƒ of approximately 0.2-0.3. For this compound, a system of 15-25% EtOAc in Hexanes is a good starting point.
-
-
Column Preparation:
-
Weigh 40 g of silica gel into a beaker.
-
Prepare 500 mL of the selected mobile phase (e.g., 20% EtOAc in Hexanes). Add 5 mL of triethylamine (Et₃N) to this mobile phase (1% v/v).
-
Add a small amount of the mobile phase to the silica gel to create a slurry. Swirl gently to mix.
-
Set up a glass chromatography column (e.g., 40 mm diameter) with a cotton or glass wool plug. Add a layer of sand.
-
Pour the silica slurry into the column. Use additional mobile phase to rinse all silica into the column.
-
Gently tap the column to pack the silica bed evenly. Open the stopcock and drain the solvent until it is level with the top of the silica bed. Add another thin layer of sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the 1 g of crude product in ~5-10 mL of dichloromethane.
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[16]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure (1-2 psi) to the top of the column to begin elution.[16]
-
Collect fractions (e.g., 20 mL each) in test tubes.
-
Monitor the elution process by TLC, spotting every few fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
Recrystallization is a viable option if the crude product is already of moderate purity (>85-90%) and solid. Finding a suitable solvent system is key.
-
Solvent Screening:
-
Place a small amount of the crude product into several test tubes.
-
Add small amounts of different solvents to find one that dissolves the compound when hot but not when cold. Good candidates might include:
-
Single Solvents: Isopropanol, Ethyl Acetate, Toluene.
-
Solvent Pairs: Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, Toluene/Hexanes. A solvent pair consists of a "soluble" solvent and a "poor" solvent.
-
-
-
Recrystallization Procedure (Using a Solvent Pair, e.g., EtOAc/Hexanes):
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
While the solution is still hot, slowly add hexanes dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of hot ethyl acetate to re-clarify the solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
Data Summary Table
| Purification Method | Typical Purity Achieved | Pros | Cons | Best For |
| Flash Chromatography | >98% | High resolution, effective for complex mixtures, widely applicable. | Can be time-consuming, uses large solvent volumes, risk of decomposition. | Removing multiple impurities or purifying oils.[7][17] |
| Recrystallization | >99% | Cost-effective, highly scalable, yields very pure crystalline material. | Requires a solid starting material, finding a solvent can be difficult. | Final purification step for solids with >85% initial purity.[3] |
| Trituration | Variable (80-95%) | Fast, simple, good for removing small amounts of soluble impurities. | Lower resolution, not effective for closely related impurities. | Crude purification of oils to induce solidification. |
References
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
- BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- BenchChem. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
- Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds.
- University of Rochester, Department of Chemistry.
- Pittelkow, M.
- Google Patents. (2019). Method for preparing tert-butyl n-((1r,2s,5s) -....
- BenchChem. (2025). A Comparative Analysis of Protecting Groups for Aminopyridines.
- Fisher Scientific. Amine Protection / Deprotection.
- Master Organic Chemistry. Amine Protection and Deprotection.
- BenchChem. (2025). Troubleshooting low yield in N-Boc-D-prolinol reactions.
- BOC Sciences.
- BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
- BenchChem. (2025). Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Edelmann, F. T. (2022). Answer to "Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?".
- ChemistryViews. (2012).
- Google Patents. (2021).
- Hendawy, M. (2014). Answer to "How to get (or crystallize) solid amino acids derivatives and peptides?".
- Patsnap.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 13. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
addressing stability issues of tert-Butyl (3-ethylpyridin-2-yl)carbamate
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for tert-Butyl (3-ethylpyridin-2-yl)carbamate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common stability challenges encountered during the handling, reaction, and purification of this compound.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. The molecule combines a substituted pyridine core with an N-Boc protected amine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability in basic and nucleophilic conditions and its ease of removal under acidic conditions.[1][2][3] However, the electronic properties of the pyridine ring introduce specific stability challenges that require careful consideration in experimental design. This guide will help you navigate these issues to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. This minimizes exposure to atmospheric moisture and acidic gases (like CO₂), which can contribute to slow degradation over time.
Q2: How stable is this compound in common laboratory solvents?
A2: The stability is highly dependent on the solvent's purity. It is generally stable in anhydrous, neutral aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN). However, it is crucial to use high-purity, anhydrous solvents, as acidic impurities can catalyze the premature cleavage of the Boc group. Protic solvents like methanol or ethanol can be used, but care should be taken as they can participate in acid-catalyzed deprotection.
Q3: Is the compound susceptible to thermal degradation?
A3: Yes, like many tert-butyl carbamates, this compound can undergo thermal deprotection, especially at temperatures above 85-90°C.[4] This is a critical consideration for reactions requiring heat or for purification methods like distillation. Whenever possible, perform reactions at or below room temperature. If heating is necessary, it should be done for the shortest possible duration.
Q4: What is the general pH stability range for this compound?
A4: The stability profile is summarized in the table below. The Boc group is highly sensitive to acidic conditions but robust under basic conditions.[2][4]
| Condition | Stability | Primary Degradation Pathway |
| Acidic (pH < 5) | Highly Unstable | Rapid, acid-catalyzed hydrolysis of the carbamate to yield 3-ethylpyridin-2-amine, isobutylene, and carbon dioxide.[4][5][6] |
| Neutral (pH 6-8) | Generally Stable | Minimal degradation is expected. Ideal for storage and workup. |
| Basic (pH > 9) | Highly Stable | The Boc group is resistant to cleavage under most basic conditions.[2][4] |
Troubleshooting Guide: Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing insights into the causes and offering robust solutions.
Issue 1: Premature Cleavage of the Boc Group During Reaction
-
Symptom: You observe the formation of a significant amount of 3-ethylpyridin-2-amine as a byproduct in your reaction, confirmed by TLC, LC-MS, or ¹H NMR.
-
Root Cause Analysis: The Boc group is exceptionally labile under acidic conditions.[4][7][8] The presence of the pyridine nitrogen atom in your molecule can exacerbate this sensitivity. Any proton source can protonate the pyridine nitrogen, creating a more electron-withdrawing pyridinium species, which can facilitate the cleavage of the nearby Boc group.
-
Solutions:
-
Reagent Purity: Ensure all reagents are free of acidic impurities. For example, some grades of chloroform can contain trace HCl.
-
Solvent Choice: Use freshly distilled or anhydrous grade solvents. If using chlorinated solvents like DCM, consider passing them through a plug of basic alumina immediately before use to remove any acidic residue.
-
Inclusion of a Non-Nucleophilic Base: If your reaction conditions tolerate it, add a hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) to scavenge any trace acid.
-
Reaction Temperature: Keep the reaction temperature as low as possible. Thermal energy can lower the activation energy required for acid-catalyzed deprotection.[4]
-
Issue 2: Compound Degradation During Aqueous Workup
-
Symptom: You notice a significant loss of your desired product after performing an aqueous workup, particularly after an acid wash.
-
Root Cause Analysis: Washing with aqueous acid (e.g., 1N HCl) is a standard method for removing basic impurities, but it will rapidly deprotect your compound.[9]
-
Solutions:
-
Avoid Acid Washes: Do not use acidic solutions during the workup.
-
Use Neutral or Basic Washes: Employ washes with deionized water, saturated aqueous sodium bicarbonate (NaHCO₃), or brine (saturated NaCl) to remove water-soluble impurities. A bicarbonate wash is often ideal as it ensures the aqueous phase remains slightly basic.
-
Issue 3: Product Loss During Silica Gel Chromatography
-
Symptom: Your compound appears to degrade on the column, resulting in streaking on TLC, low recovery of the desired product, and the presence of the more polar 3-ethylpyridin-2-amine in the collected fractions.
-
Root Cause Analysis: Standard silica gel is inherently acidic (pH ≈ 4-5) and can act as a solid-phase acid catalyst, causing the on-column deprotection of the Boc group.
-
Solutions:
-
Neutralize the Silica: Prepare a slurry of the silica gel in the initial elution solvent and add 1% triethylamine (Et₃N) by volume. Mix thoroughly and then pack the column. This deactivates the acidic sites on the silica surface.
-
Use a Treated Solid Phase: Consider using commercially available deactivated silica gel or an alternative stationary phase like neutral alumina.
-
Minimize Residence Time: Perform flash chromatography rather than gravity chromatography to minimize the time the compound spends in contact with the silica gel.
-
Proposed Mechanism: Acid-Catalyzed Deprotection
The diagram below illustrates the widely accepted mechanism for the acid-catalyzed cleavage of the Boc group. The key steps are protonation of the carbamate, loss of the stable tert-butyl cation, and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[5][6]
Caption: Mechanism of acid-catalyzed Boc-group cleavage.
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol helps you understand the stability of your compound under various stress conditions.
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in acetonitrile.
-
Set Up Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal: Place a sealed vial of the stock solution in an 80°C oven.
-
-
Incubation: Keep all solutions at 60°C (except the thermal sample at 80°C and a control sample at room temperature) for 24 hours.
-
Analysis: Quench the reactions by neutralizing the acidic and basic samples. Analyze all samples by HPLC or LC-MS to quantify the remaining parent compound and identify major degradation products.[4]
Protocol 2: Purification via Neutralized Flash Chromatography
This procedure minimizes degradation during silica gel purification.[10]
-
Slurry Preparation: In a beaker, add the required amount of silica gel for your column. Add your initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to create a slurry.
-
Neutralization: Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v) of the total solvent volume. Stir gently for 5 minutes.
-
Column Packing: Pack your chromatography column with the neutralized silica slurry.
-
Eluent Preparation: Prepare your mobile phase solvents and add 0.5-1% Et₃N to them. This maintains the neutral environment throughout the purification process.
-
Chromatography: Load your crude sample (dissolved in a minimum amount of DCM or the mobile phase) and run the chromatography as usual.
-
Fraction Analysis: Analyze the collected fractions by TLC, ensuring you co-spot with your starting material and the expected deprotected amine.
Troubleshooting Workflow Diagram
If you are experiencing unexpected deprotection, follow this logical workflow to diagnose the issue.
Caption: Troubleshooting flowchart for unintended Boc deprotection.
References
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
- Kaur, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.RSC Advances, 10(40), 24017-24026. [Link]
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- De Marco, R., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.Molecules, 27(15), 4983. [Link]
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- BOC protecting groups have become a crucial tool in accelerating the development of innov
- Boc Protecting Group for Amines. Chemistry Steps. [Link]
- Nolan, C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.Organic Process Research & Development, 28(5), 1946-1963. [Link]
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc.Chemical Society Reviews, 42(18), 7535-7548. [Link]
Sources
- 1. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. mdpi.com [mdpi.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Deprotection of tert-Butyl (3-ethylpyridin-2-yl)carbamate
Welcome to the technical support center for the deprotection of tert-Butyl (3-ethylpyridin-2-yl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this substrate or structurally similar 2-amino pyridine derivatives. Here, we address the common challenges and frequently asked questions encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from this specific heteroaromatic amine.
The deprotection of 2-amino pyridines can be deceptively complex. The inherent electronic properties of the pyridine ring, combined with the steric hindrance imposed by substituents, can lead to incomplete reactions, side-product formation, and purification difficulties. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges effectively.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.
Q1: My Boc deprotection is sluggish or incomplete, even with standard TFA or HCl protocols. What's going on?
Answer: This is the most frequently encountered issue with this substrate. Several factors, unique to the 3-ethylpyridin-2-yl system, are likely at play:
-
Steric Hindrance: The ethyl group at the 3-position significantly hinders the approach of the protonating acid to the carbamate's carbonyl oxygen or the pyridine nitrogen.[1][2] This steric congestion raises the activation energy of the deprotection reaction.
-
Electronic Effects: The pyridine nitrogen is inherently less basic than an aliphatic amine. While protonation of the carbamate is the first step in deprotection, competitive protonation of the pyridine nitrogen can occur. This can de-activate the ring and may not be the most productive pathway for cleavage.
-
Insufficient Acid Strength/Concentration: Standard conditions (e.g., 20-50% TFA in DCM) may not be sufficiently potent to overcome the steric and electronic hurdles of this particular substrate.[3][4]
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of Trifluoroacetic Acid (TFA) to 50% or even use neat TFA for a short period.[5][6] Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions.
-
Switch to a Stronger Acid System: If TFA fails, a solution of HCl in an organic solvent, such as 4M HCl in 1,4-dioxane or diethyl ether, is often more effective.[3][7] The in situ generation of HCl from reagents like acetyl chloride or oxalyl chloride in methanol can also provide a potent acidic environment.[8][9]
-
Elevate the Reaction Temperature: Gentle heating (e.g., to 40 °C) can help overcome the activation energy barrier.[3] However, this should be done with caution as it can also promote side reactions.
-
Extend Reaction Time: Continue to monitor the reaction for an extended period (e.g., 4-12 hours) if starting material is still present.[3]
Q2: I'm observing a significant amount of an unknown, non-polar byproduct after my deprotection. What is it and how can I prevent it?
Answer: The likely culprit is a tert-butylation side reaction.[10] The mechanism of Boc deprotection generates a tert-butyl cation, a highly reactive electrophile.[11][12]
Figure 1: Generation of the tert-butyl cation and potential side reaction pathway.
The electron-rich pyridine ring of your starting material or product can act as a nucleophile, attacking the tert-butyl cation. This leads to the formation of a tert-butylated pyridine derivative, which is often difficult to separate from the desired product.
Prevention Strategies:
-
Use a Cation Scavenger: The most effective way to prevent this side reaction is to add a scavenger to the reaction mixture. The scavenger is a nucleophile that is more reactive than your substrate and will preferentially trap the tert-butyl cation.
-
Common Scavengers: Anisole, thioanisole, triethylsilane (TES), or even water in small amounts can be effective.[10]
-
-
Lower the Reaction Temperature: Running the reaction at 0 °C or below can reduce the rate of the competing tert-butylation reaction.
-
Choose a Deprotection Method that Minimizes Cation Formation: While acid-catalyzed methods are most common, alternative, non-acidic methods could be explored if tert-butylation is a persistent issue.[13]
Frequently Asked Questions (FAQs)
-
Q3: Can I use HCl in methanol for this deprotection?
-
A: Yes, this is a viable option. Generating HCl in situ by the slow addition of acetyl chloride or oxalyl chloride to cold methanol is a common and effective method.[8] This approach can sometimes offer better results than using a pre-made solution of HCl in an organic solvent.
-
-
Q4: How do I effectively monitor the reaction progress?
-
A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.
-
TLC: The deprotected product (the free amine) will be significantly more polar than the Boc-protected starting material and will have a lower Rf value.[3]
-
LC-MS: This is the most definitive method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also detecting any potential side products.[3]
-
-
-
Q5: My product is isolated as a salt (e.g., TFA or HCl salt). How do I obtain the free amine?
-
A: After removing the acid and solvent in vacuo, the resulting salt can be neutralized. Dissolve the crude salt in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution.[6] After separation of the layers, the organic phase should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the free amine.
-
-
Q6: Are there any non-acidic methods for this deprotection?
-
A: While acidic deprotection is standard, some alternative methods exist, although they may require more optimization for this specific substrate. These include:
-
Thermolysis: Heating the Boc-protected compound, sometimes in a high-boiling point solvent, can cause thermal cleavage of the Boc group.[5][13]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in an inert solvent can effect deprotection, sometimes with different selectivity compared to protic acids.[14][15]
-
Catalytic Methods: Certain solid-supported acids or clays like Montmorillonite K10 have been used for Boc deprotection under milder conditions.[16]
-
-
Quantitative Data Summary & Recommended Conditions
The following table provides a starting point for optimizing the deprotection of this compound.
| Reagent System | Solvent | Concentration | Temperature | Typical Time | Key Considerations |
| TFA | Dichloromethane (DCM) | 25% - 100% (Neat) | 0 °C to RT | 1 - 6 hours | Add a scavenger (e.g., anisole) to prevent t-butylation.[6][10] |
| HCl | 1,4-Dioxane | 4 M | RT to 40 °C | 2 - 12 hours | Commercially available. Can be more potent than TFA.[3] |
| HCl (generated in situ) | Methanol (MeOH) | ~1.25 M (from AcCl) | 0 °C to RT | 1 - 4 hours | Exothermic reaction; add acetyl chloride slowly to cold MeOH. |
| ZnBr₂ | Dichloromethane (DCM) | 2-3 equivalents | Room Temperature | 12 - 24 hours | A milder, non-protic acid alternative.[14] |
Experimental Protocols
Protocol 1: Deprotection using TFA in DCM with a Scavenger
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Add a cation scavenger, such as anisole (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA, 10-20 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Proceed with aqueous basic workup to isolate the free amine as described in Q5.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (10-15 eq).
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[3]
-
Alternatively, the solvent can be removed in vacuo, and the resulting salt can be used directly or neutralized via aqueous basic workup (see Q5).
Figure 2: A general experimental workflow for Boc deprotection and troubleshooting.
References
- El-Faham, A., & Albericio, F. (2011). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate.
- Reddit. (2023). Alternative Methods for Boc Deprotection. r/chemistry.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- El-Kazouli, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Journal of Nuclear Medicine. (n.d.). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development.
- Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- ResearchGate. (2014). How do you deprotect the NHBoc group in the presence of the OTBS group?.
- ResearchGate. (n.d.). Towards a selective Boc deprotection on acid cleavable Wang resin.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- Singh, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Aapptec Peptides. (2013). Cleavage and Final Deprotection with Dilute HCl in Fluoro Alcohol.
- ResearchGate. (n.d.). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile.
- Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry.
- PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Chemistry Stack Exchange. (2017). Mechanism for cyclic enamine formation after N-Boc deprotection.
- PubMed. (2012). DFT Studies on One-Electron Oxidation and One-Electron Reduction for 2- And 4-aminopyridines.
- National Institutes of Health. (n.d.). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines.
- ResearchGate. (n.d.). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases.
- ResearchGate. (n.d.). Boc deprotection conditions tested.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. jk-sci.com [jk-sci.com]
alternative reagents and catalysts for tert-Butyl (3-ethylpyridin-2-yl)carbamate synthesis
This technical guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols concerning the synthesis of tert-Butyl (3-ethylpyridin-2-yl)carbamate. The focus is on overcoming common challenges by exploring alternative reagents and catalysts for the N-tert-butoxycarbonylation (Boc protection) of the sterically hindered and electronically deactivated 2-amino-3-ethylpyridine substrate.
Foundational Concepts & FAQs
This section addresses fundamental questions researchers encounter when approaching this specific synthesis.
Q1: Why is the standard Boc protection of 2-amino-3-ethylpyridine often problematic?
A1: The primary challenge stems from the reduced nucleophilicity of the 2-amino group. The lone pair of electrons on the amino nitrogen is delocalized into the electron-deficient pyridine ring. This effect is exacerbated by the pyridine ring nitrogen, which acts as a strong electron-withdrawing group. Consequently, the amine is significantly less reactive towards electrophiles like di-tert-butyl dicarbonate ((Boc)₂O) compared to aliphatic or even anilinic amines.[1][2]
Q2: What are the "standard conditions" for a Boc protection, and why might they fail here?
A2: A typical procedure involves reacting an amine with (Boc)₂O in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM) with a non-nucleophilic base such as triethylamine (TEA).[3] For 2-amino-3-ethylpyridine, this approach often results in sluggish reactions, low conversion, or no reaction at all because the combination of TEA and (Boc)₂O is not sufficiently reactive to overcome the low nucleophilicity of the substrate.
Q3: What are the primary classes of alternative reagents for this transformation?
A3: Alternatives can be categorized into two main groups:
-
Alternative Boc-Donating Reagents: These are more reactive electrophiles than (Boc)₂O. Examples include 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON), which can be more effective for unreactive amines.[4]
-
Alternative Catalysts/Activators: These reagents work in conjunction with the standard (Boc)₂O to increase its electrophilicity or to activate the amine substrate. This is the most common and effective strategy.
Q4: How do catalytic activators like 4-dimethylaminopyridine (DMAP) work?
A4: DMAP is a hypernucleophilic acylation catalyst. It reacts with (Boc)₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is a much more potent electrophile than (Boc)₂O itself and is readily attacked by the weakly nucleophilic 2-amino-3-ethylpyridine to form the desired carbamate.[5][6]
Troubleshooting Guide: Common Experimental Issues
This guide is structured to help you diagnose and solve specific problems encountered during the synthesis.
Workflow: General Synthesis & Troubleshooting Logic
The following diagram illustrates the general workflow and key decision points for troubleshooting.
Caption: Troubleshooting flowchart for Boc protection.
Problem 1: Low or No Conversion to Product
-
Potential Cause A: Insufficient Reagent/Catalyst Activity.
-
Scientific Rationale: As discussed, the substrate's electron-deficient nature requires a highly activated electrophile or a more nucleophilic amine. Standard conditions are often insufficient.
-
Solution: Introduce a catalytic amount (5-20 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a superior catalyst for sluggish Boc protections.[5][7] The reaction can be run in solvents like acetonitrile, THF, or DCM at room temperature.[5]
-
-
Potential Cause B: Poor Solubility of Starting Material.
-
Scientific Rationale: If the 2-amino-3-ethylpyridine starting material has poor solubility in the chosen solvent, the reaction will be slow or incomplete. This can sometimes be an issue in less polar solvents like DCM.
-
Solution: Screen a range of anhydrous solvents. Dioxane, acetonitrile (ACN), and dimethylformamide (DMF) are excellent alternatives to THF and DCM and may offer better solubility.[7][8]
-
-
Potential Cause C: Amine Protonation.
-
Scientific Rationale: If any adventitious acid is present, or if the starting material is an acid salt (e.g., hydrochloride), the amine will be protonated and non-nucleophilic. The stoichiometric base (like TEA) must be sufficient to neutralize the salt and act as an acid scavenger for the reaction.
-
Solution: Ensure the starting material is the free base. If starting from a salt, use at least 2.0 equivalents of the tertiary amine base. Alternatively, a stronger base like sodium hydride (NaH) can be used to deprotonate the amine in situ, rendering it a highly reactive amide anion. This must be performed in an anhydrous solvent like THF, typically starting at 0 °C.
-
Problem 2: Reaction Stalls at ~50% Conversion
-
Potential Cause: Catalyst Poisoning or Reagent Degradation.
-
Scientific Rationale: (Boc)₂O can slowly hydrolyze in the presence of water. While less common, some impurities in the starting material could potentially inhibit the catalyst (DMAP).
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened bottles of (Boc)₂O and DMAP. If the reaction stalls, adding a second portion of (Boc)₂O (0.2-0.5 eq) and catalyst may restart the conversion.
-
Problem 3: Formation of Side Products (e.g., Di-Boc species)
-
Potential Cause: Overly Forcing Conditions.
-
Scientific Rationale: While the exocyclic amine is the primary site of reaction, prolonged heating or the use of very strong bases in high concentration could potentially lead to side reactions, although di-Boc formation on a single amine is sterically very difficult and unlikely here. More plausible is the formation of urea-type byproducts if the reaction is not clean.
-
Solution: Avoid excessive heating. The DMAP-catalyzed reaction should proceed efficiently at room temperature.[5] Ensure stoichiometry is correct, typically using 1.1-1.2 equivalents of (Boc)₂O.
-
Comparative Protocols and Reagent Summary
The following table summarizes various approaches, providing a comparative overview to guide your experimental design.
| Method | Boc Reagent | Catalyst / Base | Solvent(s) | Temp. | Key Advantages & Considerations |
| Standard | (Boc)₂O | TEA / DIPEA | DCM, THF | RT | Simple setup, but often low yield for this substrate.[3] |
| DMAP Catalysis | (Boc)₂O | TEA / DIPEA + DMAP (cat.) | ACN, DCM, THF | RT | Highly Recommended. Significantly accelerates the reaction for unreactive amines.[5][6] |
| Strong Base | (Boc)₂O | NaH | THF, Dioxane | 0 °C to RT | Forms a highly nucleophilic amide. Requires strictly anhydrous conditions. |
| Alternative Reagent | Boc-ON | TEA / NaHCO₃ | aq. Dioxane, THF | RT | More reactive Boc source, useful when (Boc)₂O fails. Byproduct removal is straightforward.[4] |
| Solvent-Free | (Boc)₂O | None / Iodine (cat.) | Neat | RT - 50°C | Environmentally friendly. Can be effective for certain amines, may require gentle heating.[9] |
| Alcohol Acceleration | (Boc)₂O | None | Methanol, Ethanol | RT | Alcoholic solvents can enhance the rate of Boc protection for some aromatic amines, often without needing a base.[10] |
Detailed Experimental Protocols
Protocol 1: Recommended Method - DMAP-Catalyzed N-Boc Protection
This protocol is the recommended starting point for achieving high yield and clean conversion.
-
Reagents & Equipment:
-
2-amino-3-ethylpyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (ACN) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
-
-
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-3-ethylpyridine (1.0 eq).
-
Dissolve the substrate in anhydrous ACN or DCM (approx. 0.2 M concentration).
-
Add triethylamine (1.5 eq) followed by DMAP (0.1-0.2 eq). Stir for 5 minutes to ensure homogeneity.
-
Add (Boc)₂O (1.2 eq) portion-wise or as a solution in the reaction solvent. An exotherm may be observed.
-
Stir the reaction at room temperature. Monitor progress by TLC or LCMS every 1-2 hours. The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Protocol 2: Strong Base Method (for highly resistant cases)
This protocol should be used if Method 1 fails or stalls.
-
Reagents & Equipment:
-
2-amino-3-ethylpyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line
-
-
Step-by-Step Procedure:
-
To a flame-dried, three-neck flask under a strict inert atmosphere, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and carefully suspend the NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-amino-3-ethylpyridine (1.0 eq) in anhydrous THF. Hydrogen gas will evolve; ensure proper ventilation. Stir at 0 °C for 30-60 minutes.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor progress by TLC or LCMS.
-
Upon completion, carefully quench the reaction by slowly adding it to a chilled, saturated aqueous NH₄Cl solution at 0 °C.
-
Perform an aqueous workup and purification as described in Protocol 1.
-
References
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- CN102936220B - BOC protection method for aminopyridine. (n.d.). Google Patents.
- “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. (n.d.). Journal of Nuclear Medicine.
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
- A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. (n.d.). RSC Publishing.
- Alcohol Speed up Boc Protection of Primary Amines. (n.d.). WuXi Biology.
- Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. (n.d.). Eureka | Patsnap.
- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (n.d.). Michael Pittelkow.
- Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. (n.d.). IUCr.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). NIH.
- CN102936220A - BOC protection method for aminopyridine. (n.d.). Google Patents.
- Di-tert-butyl dicarbonate. (n.d.). Wikipedia.
- A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). (n.d.). Digital CSIC.
- Having great trouble with a Boc-protection reaction. (2021, June 17). Reddit.
- Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- Boc Protection Mechanism (Boc2O + Base). (n.d.). Common Organic Chemistry.
- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
- tert-butyl N-(2-ethyl-3-pyridinyl)carbamate. (n.d.). PubChem.
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (n.d.). Semantic Scholar.
- JPH06287176A - Production of 2-amino-3-nitropyridine. (n.d.). Google Patents.
- BOC Protection and Deprotection. (n.d.). J&K Scientific LLC.
- Boc Protection - Common Conditions. (n.d.). Common Organic Chemistry.
Sources
- 1. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jk-sci.com [jk-sci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Di-tert-butyl dicarbonate, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. wuxibiology.com [wuxibiology.com]
Technical Support Center: Analysis of Common Impurities in tert-Butyl (3-ethylpyridin-2-yl)carbamate
An In-Depth Technical Guide for Researchers
Welcome to the technical support center for tert-Butyl (3-ethylpyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the common impurities encountered during the synthesis, purification, and storage of this compound. As Senior Application Scientists, we provide this guide based on established chemical principles and field-proven analytical strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my sample of this compound?
The impurities associated with this compound can be broadly categorized into two main classes: synthesis-related impurities and degradation products . Understanding the origin of these impurities is the first step in effective troubleshooting.
Synthesis-related impurities arise from the starting materials, by-products, or side reactions during the protection of 2-amino-3-ethylpyridine. Degradation products form due to the inherent chemical instability of the tert-butoxycarbonyl (Boc) protecting group under certain conditions.
Below is a summary of the most probable impurities you may encounter.
| Impurity Name | Chemical Structure | Source / Type | Typical Analytical Observation |
| 2-Amino-3-ethylpyridine | ![]() | Synthesis (Unreacted Starting Material) / Degradation | Earlier eluting peak in reverse-phase HPLC compared to the parent compound. |
| Di-tert-butyl dicarbonate (Boc₂O) | ![]() | Synthesis (Excess Reagent) | Can be observed in HPLC, but often decomposes during workup or analysis. |
| tert-Butanol | ![]() | Synthesis (By-product) / Degradation | Highly volatile, best detected by GC-MS as a residual solvent. |
| Bis(tert-butyl) carbonate | ![]() | Synthesis (By-product) | May be present in small amounts from the Boc₂O reagent. |
| Di-(3-ethylpyridin-2-yl)urea | ![]() | Synthesis (Side-reaction) | Higher molecular weight impurity, may elute later in HPLC. |
| tert-Butyl (3-ethylpyridin-2-yl)(tert-butoxycarbonyl)carbamate | ![]() | Synthesis (Over-reaction Product) | Higher molecular weight and more non-polar; later eluting peak in HPLC. |
Q2: How are synthesis-related impurities formed during the Boc-protection step?
The most common laboratory and industrial synthesis of this compound involves the reaction of 2-amino-3-ethylpyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2] The reaction is generally clean and high-yielding, but several impurities can arise if conditions are not optimized.
The primary cause of synthesis-related impurities is either an incomplete reaction, the use of excess reagents, or non-specific side reactions. For example, incomplete conversion will leave unreacted 2-amino-3-ethylpyridine in your final product. The diagram below illustrates the main reaction and the formation pathways of key synthesis-related impurities.
Caption: Synthetic route to the target compound and sources of process-related impurities.
Q3: My product purity is decreasing over time. How are degradation impurities formed?
The Boc group is notoriously sensitive to acidic conditions and, to a lesser extent, high temperatures.[3][4] This lability is the primary pathway for the formation of degradation impurities during storage, handling, or even during certain analytical procedures.
1. Acid-Catalyzed Degradation: Exposure to even trace amounts of acid can catalyze the cleavage of the Boc group. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine (2-amino-3-ethylpyridine).[5][6] The generated tert-butyl cation is reactive and can potentially alkylate other nucleophilic sites on the molecule or other compounds present, leading to further impurities.[4]
2. Thermal Degradation: When subjected to high temperatures, typically above 100 °C, tert-butyl carbamates can undergo thermolytic decomposition.[3][7] This process does not require a catalyst and proceeds via an elimination mechanism to produce the free amine, carbon dioxide, and isobutylene.[3] This is a critical consideration during analytical method development, particularly for Gas Chromatography (GC), where high injector temperatures can cause on-column degradation.
Caption: The two primary mechanisms for the degradation of Boc-protected amines.
Troubleshooting and Mitigation Strategies
Q4: My reaction seems incomplete, leaving significant amounts of unreacted 2-amino-3-ethylpyridine. How can I improve this?
An incomplete reaction is a common issue. Consider the following adjustments to your protocol:
-
Reagent Stoichiometry: Ensure you are using a slight excess of Boc₂O (typically 1.1 to 1.5 equivalents). This drives the reaction to completion.
-
Base Selection and Amount: A suitable base is crucial. While triethylamine (TEA) is common, a stronger, non-nucleophilic base or a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[8] Ensure at least one equivalent of base is used to neutralize the acid formed.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate, but avoid excessive heat to prevent degradation.[1]
-
Solvent Choice: Ensure your starting material is fully dissolved. Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile are commonly used and effective.[1]
Q5: I am consistently observing the deprotected amine in my final product. How can I prevent this degradation?
The presence of the free amine, 2-amino-3-ethylpyridine, is a clear indicator of Boc group cleavage.
-
During Workup: Avoid acidic conditions. Do not use strong acids for quenching or pH adjustment. Use a mild bicarbonate solution wash to neutralize any acidic species.
-
During Purification: If using silica gel chromatography, be aware that standard silica can be slightly acidic. You can either use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) or opt for a less acidic stationary phase like alumina.
-
During Storage: Store the compound in a cool, dry place, protected from light. Ensure the container is well-sealed to prevent exposure to atmospheric moisture and acidic gases.
Q6: What are the best practices for long-term storage of this compound?
To ensure the long-term stability and purity of your compound:
-
Container: Use an amber glass vial or other opaque container to protect from light.
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., nitrogen or argon) to displace moisture and oxygen.
-
Temperature: Store at low temperatures, ideally refrigerated (2-8 °C) or frozen (-20 °C).
-
Purity: Ensure the material is free from acidic residues before long-term storage. If necessary, re-purify or re-crystallize the material to remove any traces of acid.
Analytical Protocols for Impurity Profiling
Q7: What is the recommended High-Performance Liquid Chromatography (HPLC) method for purity analysis?
HPLC is the gold standard for analyzing the purity of this compound and its non-volatile impurities.[9] A reverse-phase method is highly effective.
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm) | Provides excellent separation of the non-polar parent compound from the more polar deprotected amine. |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% TFA | Acid modifier improves peak shape for the pyridine moiety. TFA gives sharper peaks but is harsher. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.1% TFA | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 10% to 95% B over 15 minutes, hold for 3 min, re-equilibrate | A gradient is necessary to elute both polar impurities and the non-polar parent compound effectively. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at ~265 nm | The pyridine ring has a strong UV absorbance in this region. |
| Sample Prep. | Dissolve ~1 mg/mL in 50:50 Acetonitrile/Water | Ensures sample is fully dissolved and compatible with the mobile phase. |
Expected Elution Order: 2-Amino-3-ethylpyridine (earliest peak) -> This compound (main peak) -> Potential over-Boc'd or urea side-products (later peaks).
Q8: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze my sample? What are the limitations?
GC-MS can be a valuable tool, primarily for identifying volatile impurities like residual solvents (e.g., tert-butanol, THF, DCM). However, it is generally not recommended for purity assessment of the main compound due to the thermal lability of the Boc group.[10]
Injecting the compound into a hot GC inlet (typically >200 °C) can cause significant on-column degradation, leading to a large peak for the deprotected amine (2-amino-3-ethylpyridine) and a small or non-existent peak for the parent compound. This gives a false impression of the sample's purity.[3][7]
If GC-MS must be used, consider the following:
-
Low Inlet Temperature: Use the lowest possible injector temperature that still allows for volatilization.
-
Derivatization: A more robust approach involves derivatizing the molecule (e.g., through methylation) to form a more thermally stable analogue, although this adds complexity to the analysis.[10]
-
Focus on Volatiles: The primary strength of GC-MS in this context is for methods like residual solvent analysis, where the parent compound's stability is not the main concern.
References
- SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
- ACS Green Chemistry Institute. (2024). Thermal Methods for Boc Deprotection.
- BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- Szabó, P., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega.
- Szabó, P., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. National Institutes of Health.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Fallon, T., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- PubChem. (n.d.). tert-Butyl carbamate.
- Ley, S. V., et al. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- ACS Green Chemistry Institute. (n.d.). BOC Deprotection.
- Reddy, G. S., et al. (n.d.). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization.
- Google Patents. (n.d.). US6133473A - Synthesis of carbamate compounds.
- Sigma-Aldrich. (n.d.). 2-(Boc-amino)-3-methylpyridine derivatives.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Enamine. (n.d.). tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- JoVE. (n.d.). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals.
- ChemicalBook. (n.d.). tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]carbamate synthesis.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook.
- BenchChem. (2025). Spectroscopic Analysis: A Comparative Guide to Tert-butyl Carbamates in Drug Development.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispec.co.th [scispec.co.th]
managing scale-up difficulties for tert-Butyl (3-ethylpyridin-2-yl)carbamate production
Welcome to the technical support center for the synthesis and scale-up of tert-Butyl (3-ethylpyridin-2-yl)carbamate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the N-tert-butoxycarbonylation (Boc protection) of 2-amino-3-ethylpyridine. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to ensure a robust, scalable, and reproducible process.
Reaction Overview: The Boc Protection of 2-Amino-3-ethylpyridine
The synthesis of this compound involves the protection of the primary amine of 2-amino-3-ethylpyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is fundamental in multi-step organic synthesis to temporarily deactivate the nucleophilicity of the amine group. While straightforward in principle, this transformation presents unique challenges, particularly during scale-up, stemming from reagent stability, reaction kinetics, and product purification.
General Reaction Scheme:
Where (Py)-Et represents the 3-ethylpyridine ring.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing both a diagnosis of the problem and a validated solution.
Category 1: Reaction Initiation & Reagent Quality
Question 1: My reaction is sluggish or fails to initiate, even with a standard base like triethylamine (TEA). What is the likely cause?
Answer: This issue often points to two primary culprits: the quality of the starting amine or the activity of the base.
-
Causality: 2-Amino-3-ethylpyridine is a relatively weak nucleophile due to the electron-withdrawing nature of the pyridine ring. Unlike more nucleophilic aliphatic amines, its reaction with Boc₂O requires effective catalysis. While TEA is a common base, a more potent catalyst is often necessary to achieve a reasonable reaction rate.
-
Solution: The use of 4-Dimethylaminopyridine (DMAP) as a catalyst is highly recommended. DMAP functions by reacting with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate, which is then readily attacked by the amine.[1]
-
Protocol Insight: Use DMAP at a catalytic loading (e.g., 1-5 mol%). Be aware that the reaction with DMAP and Boc₂O is almost instantaneous and can cause rapid gas evolution (CO₂).[1] For larger scale, this requires careful control over the addition rate.
-
Question 2: I'm observing significant byproduct formation from the start of the reaction. Could my di-tert-butyl dicarbonate (Boc₂O) be the problem?
Answer: Absolutely. The purity and handling of Boc₂O are critical for a clean reaction.
-
Causality: Di-tert-butyl dicarbonate is sensitive to both moisture and elevated temperatures. In the presence of moisture, it slowly hydrolyzes to tert-butanol and carbon dioxide. At temperatures above 65°C, it can decompose into isobutene, tert-butyl alcohol, and carbon dioxide. Impure Boc₂O may contain residual acids from its manufacturing process, which can neutralize the base and stall the reaction.
-
Solution:
-
Verify Purity: Use Boc₂O from a reputable supplier with a specified purity of >98%. Purity can be checked via gas chromatography.[2]
-
Proper Handling: Boc₂O is a low-melting solid (22-24 °C) and should be stored in a cool, dry place.[3] On warm days, it may be a liquid. Always handle it under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Solvent Quality: Ensure your reaction solvents (e.g., THF, Dichloromethane) are anhydrous.
-
Category 2: In-Process Monitoring & Control
Question 3: The reaction is proceeding, but I'm seeing a significant amount of an impurity that appears to be a double-Boc protected species. How can I prevent this?
Answer: While less common for this substrate, the formation of a di-Boc adduct on the exocyclic amine is possible under certain conditions. More likely, you may be forming a byproduct involving the pyridine nitrogen, although this is sterically and electronically disfavored.
-
Causality: Over-reaction can occur if the reaction conditions are too forcing (e.g., high temperature, excessive Boc₂O, or highly reactive catalyst systems). The initially formed carbamate still possesses a proton on the nitrogen which, under strongly basic conditions, could be removed and react with a second molecule of the activated Boc reagent.
-
Solution:
-
Stoichiometry Control: Use a slight excess, but not a large excess, of Boc₂O (e.g., 1.05-1.1 equivalents).
-
Temperature Management: Maintain the reaction at a controlled temperature, typically room temperature.[4] Avoid excessive heating.
-
Base Selection: A non-nucleophilic base like sodium bicarbonate in a biphasic system (e.g., Chloroform/Water) can provide milder conditions and may suppress over-reaction compared to DMAP.[4][5]
-
Question 4: My reaction is highly exothermic upon adding the Boc₂O, especially after moving to a larger flask. How should I manage this?
Answer: This is a classic scale-up challenge related to heat transfer.
-
Causality: The reaction of amines with Boc₂O is exothermic. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient dissipation of heat to the environment. As you scale up, the volume increases cubically while the surface area only increases squarely. This leads to inefficient heat transfer and a rapid increase in the internal temperature. Uncontrolled exotherms can lead to side reactions and decomposition of Boc₂O.
-
Solution:
-
Controlled Addition: Add the Boc₂O (or a solution of it) slowly and sub-surface to the reaction mixture.
-
Active Cooling: Use an ice bath or a jacketed reactor to maintain the desired internal temperature (e.g., 20-25°C).
-
Dilution: Running the reaction at a lower concentration can help to manage the exotherm by increasing the thermal mass of the system.
-
Category 3: Work-up & Product Isolation
Question 5: During the aqueous work-up, I'm struggling with persistent emulsions. What causes this and how can I break them?
Answer: Emulsion formation is common when basic organic compounds are present in a biphasic system.
-
Causality: The pyridine nitrogen in your product and any unreacted starting material can act as a surfactant, stabilizing the interface between the organic and aqueous layers. This is often exacerbated by fine particulate matter.
-
Solution:
-
pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 9) during extraction to keep the pyridine nitrogen deprotonated and more soluble in the organic phase.
-
Brine Wash: After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions and "dries" the organic layer by drawing out water.
-
Filtration: If solids are present, filtering the entire mixture through a pad of Celite® can help break the emulsion.
-
Solvent Swap: In some cases, adding a different, less polar solvent like MTBE can alter the phase dynamics and break the emulsion.
-
Question 6: My product yield is low after extraction and isolation. Where could my product be going?
Answer: Product loss during work-up can occur in several ways.
-
Causality: If the aqueous phase is not sufficiently basic, or becomes acidic, your product (a weak base) can be protonated. The resulting carbamate salt will have high solubility in the aqueous layer, leading to significant losses.
-
Troubleshooting Workflow:
Category 4: Purification Challenges
Question 7: I am having difficulty separating my product from the unreacted 2-amino-3-ethylpyridine via column chromatography. What can I do?
Answer: Co-elution of starting material and product is a common purification hurdle.
-
Causality: While the Boc-protected product is significantly less polar than the starting amine, they can still have close Rf values on silica gel, especially in certain solvent systems. The basic pyridine nitrogen on both molecules can cause tailing on silica gel, further complicating separation.
-
Solution:
-
Optimize Solvent System: Use a solvent system containing a small amount of a basic modifier to improve peak shape. Add ~0.5-1% triethylamine or ammonia solution to your eluent (e.g., Hexane/Ethyl Acetate/TEA 70:30:0.5). This deactivates the acidic sites on the silica gel, preventing tailing.
-
Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel.
-
Acidic Wash Pre-Purification: Before chromatography, you can perform a dilute acid wash (e.g., 1M HCl) of your crude organic solution. This will selectively extract the more basic starting amine into the aqueous layer. Crucially , you must then re-neutralize the organic layer before concentrating to avoid potential deprotection of your desired product. [6]
-
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-amino-3-ethylpyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of amine).
-
Base/Catalyst: Add 4-Dimethylaminopyridine (DMAP) (0.05 eq).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours). [7]7. Quench: Slowly add water to quench any remaining Boc₂O.
-
Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with water and then saturated sodium chloride (brine).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Scale-Up Considerations (Moving from 5g to 100g scale)
The following table summarizes key parameter adjustments for scaling up the synthesis.
| Parameter | Lab-Scale (5 g) | Pilot-Scale (100 g) | Rationale for Change |
| Reactor | 250 mL Round-bottom flask | 2 L Jacketed glass reactor | Allows for precise temperature control and safer operation. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer | Ensures efficient mixing in a larger, more viscous volume. |
| Boc₂O Addition | Portion-wise solid addition | Slow addition of a solution in THF via addition funnel | Provides superior control over the reaction exotherm. [1] |
| Temp. Control | Ice bath | Circulating chiller fluid in reactor jacket | Maintains a stable internal temperature throughout the addition. |
| Work-up | Separatory funnel | Reactor-based liquid-liquid extraction | Safer and more efficient for handling large volumes of solvents. |
References
- Parquette, J. R., & Ley, S. V. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Organic Letters, 1(1), 1-3.
- Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Coll. Vol. 6, p.422 (1988); Vol. 57, p.45 (1977).
- Google Patents. (1992). US5151542A - Process for preparing di-tert.-butyl dicarbonate.
- Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE).
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Bourne, S. L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines.
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry.
- National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Coll. Vol. 5, p.162 (1973); Vol. 45, p.13 (1965).
- Reddit. (2014). Removal of Boc protecting group as workup? r/chemistry.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
- Google Patents. (2013). CN102936220B - BOC protection method for aminopyridine.
- ChemBK. (n.d.). tert-Butyl 3-ethylpyridin-2-ylcarbamate.
- PubChem. (n.d.). tert-butyl N-(2-ethyl-3-pyridinyl)carbamate.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
Sources
- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 2. US5151542A - Process for preparing di-tert.-butyl dicarbonate - Google Patents [patents.google.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
Technical Support Center: TLC Monitoring of tert-Butyl (3-ethylpyridin-2-yl)carbamate Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for Thin-Layer Chromatography (TLC) monitoring of reactions involving tert-Butyl (3-ethylpyridin-2-yl)carbamate. The methodologies and insights provided herein are grounded in established chromatographic principles and extensive field experience to ensure reliable and reproducible results.
Introduction: The Role of TLC in Monitoring Boc-Protected Pyridine Carbamate Reactions
This compound is a key intermediate in many synthetic pathways. The tert-butyloxycarbonyl (Boc) protecting group is widely used for its stability under various conditions and its relatively straightforward removal under acidic conditions.[1][2] Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of reactions involving this compound, such as its formation (Boc protection) or its cleavage (Boc deprotection).[3][4][5] This guide will address common challenges and provide solutions for effective TLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound and its reactions?
A1: The selection of an appropriate mobile phase is critical for achieving good separation.[6] For a compound with the polarity of this compound, which contains a pyridine ring and a carbamate group, a good starting point is a mixture of a non-polar and a moderately polar solvent.
-
Recommended Starting Point: A 1:1 mixture of Ethyl Acetate (EtOAc) and Hexane is a common initial choice for many organic compounds.[6]
-
Adjusting Polarity:
-
If your compound has a very low Rf value (stays near the baseline), you need to increase the polarity of the mobile phase. This can be done by increasing the proportion of ethyl acetate.[7]
-
If your compound has a very high Rf value (runs near the solvent front), you need to decrease the polarity. This is achieved by increasing the proportion of hexane.[7]
-
-
Alternative Systems: For more polar compounds, such as the deprotected amine, a system of Methanol (MeOH) in Dichloromethane (DCM) (e.g., 1-10% MeOH in DCM) can be effective.[6]
Q2: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A2: Streaking is a common issue, especially with nitrogen-containing compounds like pyridines and amines.[8][9][10]
-
Cause 1: Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[9][10]
-
Solution: Dilute your sample before spotting it on the plate. You can also try spotting multiple times in the same location, allowing the solvent to dry between applications, to build up concentration without overloading.[7]
-
-
Cause 2: Strong Interaction with Silica Gel: The basic nitrogen of the pyridine ring and the free amine (after deprotection) can interact strongly with the acidic silica gel stationary phase, leading to streaking.[8][10]
-
Cause 3: Inappropriate Solvent System: The polarity of the solvent system may not be suitable for your compound.[9]
-
Solution: Experiment with different solvent systems to find one that provides better resolution.
-
Q3: I can't see my spots under the UV lamp. How can I visualize them?
A3: While the pyridine ring in this compound should be UV active, sometimes the concentration is too low, or the product may not be UV active. In such cases, chemical stains are necessary.[11][12][13]
-
Non-Destructive Method:
-
Destructive Methods (Stains): After viewing under UV light, you can use a chemical stain. The plate is dipped into the staining solution, and then gently heated.[11][13]
-
Potassium Permanganate (KMnO4): This is a good general stain for compounds that can be oxidized. It will appear as yellow or brown spots on a purple background.[14][15]
-
Ninhydrin: This stain is excellent for visualizing primary and secondary amines. For Boc-protected amines, the plate must be heated sufficiently to cause the thermal removal of the Boc group, revealing the free amine which then reacts with the ninhydrin to produce a colored spot (often purple or brown).[3][16][17][18]
-
Ceric Ammonium Molybdate (CAM): This is a highly sensitive, universal stain that produces blue-black spots on a light background upon heating.[16]
-
Iodine: Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds to appear as yellow-brown spots. This method is often semi-destructive as the spots may fade over time.[12][16]
-
Q4: How can I differentiate between the starting material, product, and byproducts on a TLC plate?
A4: Proper TLC technique is key to distinguishing different components of a reaction mixture.
-
Co-spotting: This is the most reliable method. On the TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and a mixture of the starting material and the reaction mixture (the "co-spot") in a third lane.
-
If the spot in the reaction mixture lane that you believe is the starting material has the same Rf as the starting material spot and forms a single, uniform spot in the co-spot lane, your identification is likely correct.
-
If two spots appear in the co-spot lane, the compounds are different.
-
-
Rf Values: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[11] Generally, less polar compounds travel further up the plate and have higher Rf values.
-
In a Boc-protection reaction, the product, this compound, will be less polar than the starting amine and will have a higher Rf.
-
In a Boc-deprotection reaction, the product amine will be more polar than the starting carbamate and will have a lower Rf.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are at the baseline (Low Rf) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[7] |
| Spots are at the solvent front (High Rf) | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[7] |
| Uneven or slanted solvent front | The TLC plate is touching the side of the developing chamber. The chamber was not properly sealed, leading to solvent evaporation. | Ensure the plate is centered in the chamber and not touching the sides. Make sure the chamber is securely covered.[9] |
| No spots are visible after development | The sample concentration is too low. The compound is not UV-active, and no stain was used. The solvent level in the chamber was above the spotting line. | Spot the sample multiple times in the same location, allowing the solvent to dry in between applications. Use an appropriate chemical stain. Ensure the solvent level is below the baseline where the samples are spotted.[7][9] |
| Spots are crescent-shaped | The spotting may have damaged the silica gel surface. | Be gentle when spotting the sample; do not press too hard with the capillary tube.[10] |
Experimental Protocols
Protocol 1: General TLC Setup and Development
-
Prepare the Developing Chamber: Pour a small amount of the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to help saturate the chamber with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is your baseline. Mark small, evenly spaced ticks on this line where you will spot your samples.
-
Spot the Plate: Dip a capillary tube into your sample. Gently touch the end of the capillary tube to the corresponding tick mark on the baseline of the TLC plate. The spot should be small and concentrated.
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[19]
-
Visualize and Analyze: Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain. Circle the spots with a pencil. Calculate the Rf values for each spot.
Protocol 2: Preparation of a Ninhydrin Staining Solution
-
Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol.[16]
-
Add 3 mL of glacial acetic acid to the solution.[16]
-
Store the solution in a well-sealed, light-protected bottle.
Visual Workflows
General TLC Workflow
Caption: A streamlined workflow for performing Thin-Layer Chromatography.
Troubleshooting Decision Tree for Streaking Spots
Caption: Decision tree for troubleshooting streaking spots on a TLC plate.
References
- Reddit. (2020). TLC Seperation of N-Boc thiol. r/OrganicChemistry. [Link]
- ChemicalDesk.Com. (2011).
- VanVeller Lab Resources. Department of Chemistry. [Link]
- Chemistry LibreTexts. (2021). 5.
- Chemistry LibreTexts. (2022). 2.
- Org Prep Daily. (2006). TLC Staining solutions. [Link]
- University of California, Irvine.
- Curly Arrow. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. [Link]
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
- University of York.
- Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. [Link]
- Der Pharma Chemica. (2016).
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- Bitesize Bio. (2022).
- ChemBAM. TLC troubleshooting. [Link]
- University of Rochester.
- The Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]
- ResearchGate. (2013).
- ResearchGate.
- RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- Organic Chemistry Portal.
- PubMed. (2006).
- PubMed. (1998). A TLC screening program for 170 commonly used pesticides using the corrected Rf value (Rf(c) value). [Link]
- NCBI Bookshelf. (2023).
- ResearchGate. (2016). How to confirm BOC deprotection by TFA ?. [Link]
- Organic Chemistry Portal. tert-Butyl Esters. [Link]
- Chemistry LibreTexts. (2020). 6.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
- Reddit. (2014). Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol)
- ResearchGate. (2020). Scheme 7.
- PubChem. tert-butyl N-(2-ethyl-3-pyridinyl)
- ResearchGate.
- PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)
- IIP Series.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. VanVeller Lab Resources [group.chem.iastate.edu]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. reddit.com [reddit.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. chembam.com [chembam.com]
- 11. silicycle.com [silicycle.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 17. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 18. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 19. chem.libretexts.org [chem.libretexts.org]
investigating solvent effects on tert-Butyl (3-ethylpyridin-2-yl)carbamate synthesis
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of tert-Butyl (3-ethylpyridin-2-yl)carbamate. This process, a standard Boc protection of 2-amino-3-ethylpyridine, can present unique challenges due to the electronic properties and potential steric hindrance of the substrate. This guide is designed to help you navigate these challenges and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc protection of 2-amino-3-ethylpyridine challenging compared to other amines?
A1: The primary challenge arises from the reduced nucleophilicity of the exocyclic amine. The nitrogen atom on the pyridine ring acts as an electron-withdrawing group, delocalizing the lone pair of the amino group and making it less available for nucleophilic attack on the di-tert-butyl dicarbonate (Boc anhydride). The presence of the ethyl group at the 3-position can also introduce some steric hindrance, further impeding the reaction.
Q2: What is the general reaction mechanism for the Boc protection of 2-amino-3-ethylpyridine?
A2: The reaction proceeds via a nucleophilic acyl substitution. The amino group of 2-amino-3-ethylpyridine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This is often catalyzed by 4-(Dimethylamino)pyridine (DMAP), which acts as a more potent nucleophile to form a highly reactive intermediate.[1][2]
Caption: DMAP-catalyzed Boc protection mechanism.
Q3: Can I run this reaction without a catalyst like DMAP?
A3: While it is possible to perform the reaction without a catalyst, especially at elevated temperatures, the reaction rate will likely be very slow, and the yield may be low due to the reduced nucleophilicity of the aminopyridine. For weakly nucleophilic amines, a catalyst is highly recommended to achieve efficient conversion.[3]
Q4: What is the purpose of adding a base like triethylamine (TEA) if DMAP is already used?
A4: DMAP is a catalyst for the reaction, while a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically added as a stoichiometric reagent to neutralize the proton that is liberated from the amine during the reaction.[2] This prevents the formation of the ammonium salt of the starting material, which would be unreactive.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Formation | 1. Insufficient reactivity of the amine. 2. Poor solubility of reactants. 3. Decomposition of Boc anhydride. | 1. Increase Catalyst Loading: If using catalytic DMAP, consider increasing the amount to 10-20 mol%. For very sluggish reactions, stoichiometric amounts of DMAP may be necessary.[3] 2. Change Solvent: Switch to a more polar aprotic solvent like DMF or NMP to improve the solubility of the starting materials.[4] (See Table 1 for solvent properties). 3. Check Reagent Quality: Boc anhydride can decompose over time, especially if exposed to moisture.[5][6] Use freshly opened or properly stored reagent. |
| Formation of a White Precipitate (other than product) | 1. Formation of the starting material's ammonium salt. 2. Precipitation of the product. | 1. Ensure Sufficient Base: Add at least one equivalent of a non-nucleophilic base like triethylamine to neutralize the generated acid. 2. Solubility Check: The desired product may have limited solubility in the reaction solvent. Try a different solvent or a solvent mixture. |
| Presence of a Second Product with a Higher Molecular Weight | Formation of the di-Boc protected product (double Boc protection). | This side reaction can occur, especially with prolonged reaction times or a large excess of Boc anhydride and catalyst.[5][6] To minimize: - Use a slight excess (1.1-1.2 equivalents) of Boc anhydride. - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. - Consider a less forcing catalyst or lower reaction temperature. |
| Difficulty in Purifying the Product | 1. Unreacted starting material co-eluting with the product. 2. Similar polarity of product and byproducts. | 1. Aqueous Workup: An acidic wash (e.g., dilute HCl) can help remove unreacted basic starting material and DMAP. Be cautious not to use a strong acid that could cleave the Boc group. 2. Recrystallization: If column chromatography is challenging, recrystallization can be an effective purification method. (See Experimental Protocols section). |
In-depth Analysis of Solvent Effects
The choice of solvent is critical for the success of this synthesis. It not only affects the solubility of the reactants but can also influence the reaction rate.
Table 1: Properties of Common Solvents for Boc Protection
| Solvent | Dielectric Constant (Polarity) | Type | Rationale for Use | Potential Issues |
| Dichloromethane (DCM) | 9.1 | Aprotic | Good solubility for many organic compounds. | Relatively low boiling point, may require longer reaction times. |
| Tetrahydrofuran (THF) | 7.5 | Aprotic | Commonly used, good balance of properties. | Can form peroxides; ensure it is properly stored and handled. |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | Higher polarity can enhance reaction rates.[7][8] | Can be challenging to remove completely. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent solvating power for polar substrates.[9][10] | High boiling point, difficult to remove. Can decompose at high temperatures. |
| Methanol/Ethanol | 33.0 / 24.3 | Protic | Can activate Boc anhydride via hydrogen bonding, sometimes allowing the reaction to proceed without a base.[2] | Can potentially react with Boc anhydride, though this is usually slow. May lead to hydrolysis of the Boc anhydride if water is present.[1] |
| Water (in biphasic systems) | 80.1 | Protic | Can be used with a water-immiscible organic solvent and a base for a simple workup.[11][12] | Hydrolysis of Boc anhydride is a significant side reaction. |
Solvent Selection Workflow
Caption: A decision-making workflow for solvent optimization.
Experimental Protocols
General Protocol for Boc Protection of 2-Amino-3-ethylpyridine
-
To a solution of 2-amino-3-ethylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add triethylamine (1.2 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol for Recrystallization of this compound
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble (e.g., ethyl acetate, isopropanol).
-
Slowly add a co-solvent in which the product is poorly soluble (e.g., hexanes, heptane) until the solution becomes slightly cloudy.
-
Warm the mixture slightly until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.[9]
References
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).
- Dual protection of amino functions involving Boc - RSC Publishing.
- CN102936220A - BOC protection method for aminopyridine - Google Patents.
- (PDF) Dual protection of amino functions involving Boc - ResearchGate.
- BOC deprotection - Hebei Boze Chemical Co.,Ltd.
- Is the protecting group boc of the amino group stable at 37°C? - ResearchGate.
- CN102936220B - BOC protection method for aminopyridine - Google Patents.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI.
- Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate | Request PDF.
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.
- Carbamic acid, tert-butyl ester - Organic Syntheses Procedure.
- 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem.
- An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine.
- Efficient solventless technique for Boc-protection of hydrazines and amines - Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of Boc-anhydride [en.highfine.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Double BOC protection selective removal method [en.highfine.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
catalyst selection and optimization for tert-Butyl (3-ethylpyridin-2-yl)carbamate reactions
Welcome to the technical support guide for the synthesis and optimization of reactions involving tert-Butyl (3-ethylpyridin-2-yl)carbamate . This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of this important intermediate. The guide is structured into two primary synthetic strategies, followed by general troubleshooting, detailed protocols, and reference data.
Section 1: Boc Protection of 2-Amino-3-ethylpyridine
This section focuses on the direct protection of the amine. This is often the most straightforward route if the starting amine is readily available.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for the Boc protection of 2-amino-3-ethylpyridine?
A standard and effective method involves reacting 2-amino-3-ethylpyridine with di-tert-butyl dicarbonate (Boc₂O). A typical starting point would be to use 1.1-1.2 equivalents of Boc₂O in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.
Q2: My Boc protection reaction is slow or appears stalled. What are the likely causes and solutions?
Sluggish reactions are common with aminopyridines due to their reduced nucleophilicity compared to aliphatic amines.[1] Several factors could be at play:
-
Insufficient Activation: The nucleophilicity of the pyridine nitrogen can compete for the electrophile. While DMAP is a good catalyst, ensuring its quality is key.
-
Base Strength: If you are not using a catalyst like DMAP, adding a non-nucleophilic base like triethylamine (TEA) can help by scavenging the acid formed during the reaction.
-
Solvent Effects: Ensure your starting material is fully dissolved. If solubility is an issue in THF or DCM, consider switching to a more polar solvent like acetonitrile or DMF. However, be mindful that protic solvents like methanol can lead to side reactions with Boc₂O.[1]
-
Temperature: Gently heating the reaction to 40-50 °C can often drive it to completion. Monitor by Thin-Layer Chromatography (TLC) to avoid decomposition.
Q3: I'm observing poor solubility of my 2-amino-3-ethylpyridine starting material. How can I address this?
Poor solubility can prevent the reaction from proceeding efficiently.[2] Consider these strategies:
-
Solvent Screening: Test solubility in various solvents (THF, DCM, Acetonitrile, DMF).
-
Aqueous Base Conditions: For zwitterionic or highly polar amines, running the reaction in a biphasic system or with an aqueous base (like NaOH or NaHCO₃) can be highly effective. This approach keeps the amine deprotonated and soluble in the aqueous phase, where it can react with the Boc₂O in the organic phase.[2]
-
Heating: As mentioned, controlled heating can improve solubility and reaction rate.
Q4: What are the common side products, and how can they be minimized?
The primary side product is the formation of the di-Boc protected amine, where a second Boc group is added. While less common for heteroaromatic amines under standard conditions, it can occur with prolonged reaction times or a large excess of Boc₂O. To minimize this, use a controlled stoichiometry (1.1-1.2 eq. of Boc₂O) and monitor the reaction closely. Another potential issue is the hydrolysis of Boc₂O, especially if water is present without a suitable base.
Section 2: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)
This route is essential when the starting material is a 2-halo-3-ethylpyridine. The Buchwald-Hartwig amination is a powerful tool for forming the C-N bond, but it is sensitive to several variables.[3]
Troubleshooting & Optimization Guide
Q1: My Buchwald-Hartwig amination reaction to form the protected pyridine has a low yield. What should I investigate first?
Low yield is the most common issue. A systematic approach is crucial. The diagram below outlines a troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig reactions.
Q2: How do I select the optimal catalyst system (Palladium source and Ligand) for a pyridine substrate?
Pyridine substrates are challenging because the ring nitrogen can coordinate to the palladium center, hindering catalytic activity.[4] Therefore, the choice of ligand is critical.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or palladium precatalysts (like G3 or G4 Buchwald precatalysts) are excellent starting points. Precatalysts are often preferred as they are more stable and activate readily under basic conditions.[5]
-
Ligand Selection: Bulky, electron-rich biaryl phosphine ligands are essential. They promote the crucial reductive elimination step and stabilize the active catalytic species.[3] For pyridine substrates, ligands like RuPhos , SPhos , XPhos , and Xantphos have shown high efficacy.[4][6][7] The choice between them often requires empirical screening.
Q3: I am observing significant side products like hydrodehalogenation or biaryl homocoupling. What causes this and how can it be prevented?
These side reactions point to issues within the catalytic cycle.
-
Hydrodehalogenation (Aryl-X → Aryl-H): This often occurs at higher temperatures or when the catalytic cycle is slow. It can be caused by β-hydride elimination from alkoxide bases or reactions with trace water.
-
Solution: Use a different base (e.g., switch from NaOtBu to Cs₂CO₃ or K₃PO₄), lower the reaction temperature, and ensure strictly anhydrous conditions.
-
-
Homocoupling: This can arise from competitive coupling of the starting halide with another molecule of itself.
-
Solution: This is often a ligand-dependent issue. Switching to a more sterically hindered ligand can disfavor the homocoupling pathway. Ensure the purity of your starting halide, as organometallic impurities can trigger this side reaction.
-
Q4: My catalyst appears to turn black and precipitate (palladium black), and the reaction stops. Why does this happen?
The formation of palladium black indicates catalyst decomposition and aggregation.[8] This is a common mode of catalyst deactivation.
-
Causes:
-
Oxygen Contamination: Failure to maintain a strictly inert (Nitrogen or Argon) atmosphere is a primary cause.
-
Ligand Degradation: Some phosphine ligands can degrade at high temperatures, leaving the palladium center unprotected.[8]
-
Insufficient Ligand: An incorrect Pd:Ligand ratio (typically 1:1.5 to 1:2.2) can lead to unsaturated palladium species that are prone to aggregation.
-
-
Prevention:
-
Thoroughly degas your solvent and reaction mixture (e.g., via sparging with argon or freeze-pump-thaw cycles).
-
Use a robust, thermally stable ligand.
-
Ensure the correct stoichiometry of the ligand relative to the palladium source. Using well-defined precatalysts can mitigate this issue.[5]
-
Catalyst & Ligand Comparison for Pyridine Amination
The following table summarizes common choices for Buchwald-Hartwig amination of heteroaryl halides, providing a starting point for optimization.
| Ligand | Palladium Source | Typical Base | Temperature (°C) | Key Characteristics |
| XPhos | Pd₂(dba)₃ or G3-XPhos | NaOtBu, K₃PO₄ | 80 - 110 | Generally high activity for a broad range of substrates. A very common first choice for screening.[6] |
| RuPhos | Pd₂(dba)₃ or G3-RuPhos | LiHMDS, K₂CO₃ | 80 - 100 | Excellent for sterically hindered substrates and N-arylation of unprotected aminopyridines.[4] |
| SPhos | Pd₂(dba)₃ or G3-SPhos | NaOtBu, Cs₂CO₃ | 80 - 110 | High activity, particularly effective for aryl chlorides. |
| Xantphos | Pd(OAc)₂ | NaOtBu, Cs₂CO₃ | 90 - 120 | A bidentate ligand, often effective in reducing side reactions. Good performance with DBU as a soluble base.[7][9] |
Section 3: Experimental Protocols & Analysis
Protocol 1: General Procedure for Boc Protection
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-amino-3-ethylpyridine (1.0 eq).
-
Solvent: Add anhydrous THF or DCM to dissolve the starting material (concentration approx. 0.2-0.5 M).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. If the reaction is slow, add 4-(dimethylamino)pyridine (DMAP, 0.05 eq).
-
Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting material.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DMAP), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Further purification can be achieved via column chromatography if necessary.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Note: This procedure requires strict anhydrous and anaerobic conditions.
-
Setup: In a glovebox or under a strong flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq) and the phosphine ligand (if not using a precatalyst, 0.044 eq) to an oven-dried flask.
-
Reagents: Add the base (e.g., NaOtBu, 1.4 eq), the amine nucleophile (tert-butyl carbamate, 1.2 eq), and the 2-halo-3-ethylpyridine (1.0 eq).
-
Solvent: Add anhydrous, degassed toluene or dioxane (to achieve a concentration of 0.1-0.2 M).
-
Reaction: Seal the flask and heat to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Analytical Methods
Q: How can I effectively monitor my reaction and confirm the final product?
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor reaction progress. The Boc-protected product will typically have a higher Rf value than the starting amine.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring Buchwald-Hartwig reactions. It provides confirmation of product mass and allows for the detection of side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for final product characterization. The appearance of the large singlet for the tert-butyl group around 1.5 ppm in the ¹H NMR spectrum is a key indicator of successful Boc protection.[10]
-
High-Performance Liquid Chromatography (HPLC): Used for assessing the final purity of the compound. A C18 reverse-phase column with a water/acetonitrile gradient is a common setup.[11]
References
- Schilson, S. S., et al. (2013). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Dean, A., et al. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Technology Enhanced Chemical Synthesis (TECS) Centre for Doctoral Training.
- Steib, A. K., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. PubMed.
- Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. BenchChem.
- Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- Reddit User Discussion. (2021). Having great trouble with a Boc-protection reaction. Reddit.
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
- Sigma-Aldrich. Application Note – N-Boc protection. Sigma-Aldrich.
- Kashani, S. K., et al.
- The Organic Chemistry Tutor. (2025).
- BenchChem. (2025). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
preventing premature deprotection of tert-Butyl (3-ethylpyridin-2-yl)carbamate
Technical Support Center: tert-Butyl (3-ethylpyridin-2-yl)carbamate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during its use in complex organic syntheses. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Troubleshooting Guide: Preventing Premature Deprotection
Question 1: I'm observing significant premature deprotection of my this compound during an acid-catalyzed reaction. How can I mitigate this?
Answer:
This is a common issue as the tert-butoxycarbonyl (Boc) protecting group is inherently acid-labile.[1] The mechanism of deprotection involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[2][3] The stability of the tert-butyl cation is a primary driver for this reaction.[4]
Root Cause Analysis and Solutions:
-
Strong Acids: Reagents like trifluoroacetic acid (TFA) and concentrated hydrochloric acid (HCl) are standard for Boc deprotection and should be avoided if the group needs to remain intact.[5][6] Even milder acids can cause gradual cleavage over extended reaction times.
-
Lewis Acids: Be cautious with Lewis acids such as ZnBr₂, AlCl₃, and TMSI, as they can also facilitate Boc removal.[7][8]
-
Protic Solvents: The presence of protic solvents can facilitate protonation and subsequent cleavage.
Recommended Actions:
-
Reagent Selection: If your reaction requires acidic conditions, consider using a milder acid or a buffered system to maintain a less acidic pH. For instance, pyridinium p-toluenesulfonate (PPTS) can be a milder alternative to stronger acids in some cases.
-
Temperature Control: Lowering the reaction temperature can significantly decrease the rate of the deprotection side reaction.
-
Alternative Protecting Groups: If the desired reaction chemistry is incompatible with the Boc group's acid sensitivity, consider an orthogonal protecting group.[9] The carboxybenzyl (Cbz) group, for example, is stable to acidic conditions but is readily removed by catalytic hydrogenation.[1][10]
Question 2: My Boc group is unexpectedly being cleaved during a reaction that doesn't involve strong acids, such as a Suzuki-Miyaura coupling. What could be the cause?
Answer:
While the Boc group is generally stable to the basic conditions often employed in cross-coupling reactions, there are nuances to consider, especially in the context of palladium or nickel catalysis.
Potential Causes and Mitigation Strategies:
-
Trace Acidity: Ensure all reagents and solvents are free from acidic impurities. Glassware should be thoroughly cleaned and dried to prevent acid-catalyzed deprotection.
-
Lewis Acidity of Catalysts: Some transition metal catalysts or their precursors can exhibit Lewis acidity, which may contribute to Boc cleavage.
-
Reaction Temperature: High reaction temperatures, even in the absence of strong acids, can sometimes lead to thermal decomposition of the Boc group.[11]
-
Choice of Base: While generally stable to bases, very strong basic conditions might lead to unforeseen side reactions. However, the Boc group is known to be resistant to basic hydrolysis.[1]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Attempt the coupling at a lower temperature. Screen different palladium or nickel catalysts and ligands. For instance, Suzuki-Miyaura couplings of aryl carbamates have been successfully carried out using NiCl₂(PCy₃)₂ with K₃PO₄ as the base.[12][13]
-
Buffer the Reaction: The addition of a mild, non-nucleophilic base can help neutralize any trace acidity without interfering with the catalytic cycle.
-
Thorough Reagent and Solvent Preparation: Use freshly distilled or anhydrous solvents and high-purity reagents to minimize potential sources of protons.
Frequently Asked Questions (FAQs)
What is the general stability profile of the Boc group on this compound?
The Boc group is known for its stability under a wide range of conditions, making it a popular choice for amine protection.[14] However, its primary vulnerability is its lability under acidic conditions.[15]
| Condition | Stability | Notes |
| Strongly Acidic (e.g., TFA, conc. HCl) | Unstable | Rapid cleavage occurs.[16] |
| Mildly Acidic (e.g., dilute acetic acid) | Potentially Unstable | Cleavage may occur over time or at elevated temperatures. |
| Basic (e.g., NaOH, K₂CO₃) | Generally Stable | Resistant to most basic conditions.[14] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | The Boc group is not cleaved under these conditions.[17] |
| Nucleophiles | Generally Stable | Resistant to many common nucleophiles.[1] |
What are some suitable orthogonal protecting groups to use with the Boc group?
Orthogonal protecting groups are crucial in multi-step synthesis as they allow for selective deprotection of one functional group in the presence of another.[9][18]
| Protecting Group | Removal Conditions | Orthogonal to Boc? |
| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., piperidine) | Yes[1] |
| Cbz (Carboxybenzyl) | Catalytic Hydrogenation (H₂, Pd/C) | Yes[1][4] |
| Alloc (Allyloxycarbonyl) | Transition Metal Catalysis (e.g., Pd(0)) | Yes[1] |
This orthogonality allows for strategic manipulation of different amine sites within a molecule.[10]
Experimental Protocols
Protocol 1: Mild Acidic Deprotection of this compound
This protocol is for situations where a milder deprotection is required to avoid side reactions with other acid-sensitive functional groups.
-
Dissolution: Dissolve the Boc-protected substrate in a suitable solvent such as 1,4-dioxane or dichloromethane (DCM).
-
Reagent Addition: Add 4M HCl in 1,4-dioxane (typically 4-10 equivalents) to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The product is usually obtained as the hydrochloride salt.
Visual Guides
Mechanism of Acid-Catalyzed Boc Deprotection
The following diagram illustrates the step-by-step mechanism of Boc group cleavage under acidic conditions.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Decision Workflow: Choosing the Right Conditions
This workflow provides a logical approach to selecting reaction conditions to prevent premature Boc deprotection.
Caption: Decision tree for preventing premature Boc deprotection.
References
- Boc Protection - Common Conditions
- Orthogonal Protecting Group Strategies with Boc: A Compar
- Boc-Protected Amino Groups - Organic Chemistry Portal
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis
- Amine Protection / Deprotection - Fisher Scientific
- BOC Protection and Deprotection - J&K Scientific LLC
- Amine Protection and Deprotection - Master Organic Chemistry
- Removal of Boc protecting group as workup? : r/chemistry - Reddit
- The Chemistry of the Boc Protecting Group - Benchchem
- tert-Butyloxycarbonyl protecting group - Wikipedia
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- Boc Deprotection Mechanism - TFA - Common Organic Chemistry
- Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit
- Boc Protecting Group for Amines - Chemistry Steps
- Protecting Groups for Amines: Carbam
- Protective Groups - Organic Chemistry Portal
- shows the cleavage conditions for the Boc group | Download Table - ResearchG
- Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups | The Journal of Organic Chemistry - ACS Public
- Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?
- Bases - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
- BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd.
- “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine
- Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit
- strange boc deprotection / carbamoyal chloride synthesis problem - ECHEMI
- Dual protection of amino functions involving Boc - RSC Publishing
- Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfam
- Ground-State Distortion in N‑Acyl-tert-butyl-carbamates (Boc) and N‑Acyl-tosylamides (Ts)
- tert-Butyl N-(2-oxobut-3-yn-1-yl)
- t -Butyl carbamate - ResearchG
- CN102936220A - BOC protection method for aminopyridine - Google P
- tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)
- Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies | Journal of the American Chemical Society
- Tert-butyl 3-(aminomethyl)
- tert-butyl N-[3-(1-aminoethyl)
- Recent Advances in the Chemistry of Metal Carbam
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Protective Groups [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Confirmation of tert-Butyl (3-ethylpyridin-2-yl)carbamate
In the landscape of pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is the very foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Tert-Butyl (3-ethylpyridin-2-yl)carbamate, a key building block in the synthesis of various therapeutic agents, is no exception. Ensuring its purity is paramount to guarantee the reliability of subsequent synthetic transformations and the quality of the final drug product.[1][2] This guide provides a comparative analysis of the principal analytical methodologies for confirming the purity of this critical intermediate. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to assist researchers, scientists, and drug development professionals in establishing a robust and self-validating quality control strategy.
The control of impurities in new drug substances is rigorously governed by international guidelines, such as those from the International Council for Harmonisation (ICH).[3] The ICH Q3A guidelines, for instance, establish thresholds for reporting, identifying, and qualifying impurities, making a comprehensive analytical approach non-negotiable.[4][5][6] Potential impurities in this compound can originate from various sources, including unreacted starting materials (e.g., 2-amino-3-ethylpyridine), by-products from the Boc-protection step, reagents, intermediates, and degradation products.[5][7] A multi-faceted analytical strategy is therefore essential to detect and quantify this diverse range of potential contaminants.
Comparative Analysis of Core Analytical Methodologies
The selection of an analytical technique should be driven by its specific capabilities in relation to the physicochemical properties of both the target molecule and its potential impurities. For this compound, a combination of chromatographic and spectroscopic methods provides the most comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC, particularly in its reverse-phase mode, is indispensable for determining the purity of non-volatile organic compounds and is the cornerstone of quality control for pharmaceutical intermediates.[2]
-
Principle & Causality: This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[1] The polarity of this compound and its potential process-related impurities allows for excellent separation, while the presence of the pyridine ring provides a strong chromophore for UV detection, ensuring high sensitivity.
-
Strengths: HPLC offers high resolution, exceptional sensitivity for UV-active compounds, and robust quantitation capabilities. It is the gold standard for detecting and quantifying related substances, including starting materials, by-products, and most degradation products.
-
Limitations: HPLC is not suitable for analyzing highly volatile compounds, such as residual solvents, which require a different approach.
| Parameter | Specification | Rationale |
| Instrumentation | HPLC system with a UV-Vis or Diode Array Detector (DAD) | DAD allows for peak purity assessment and selection of the optimal wavelength. |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm) | The C18 stationary phase provides excellent retention and separation for moderately polar compounds like the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent, improving peak shape for the basic pyridine moiety.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient Program | 5% to 95% B over 20 minutes, hold for 5 min, re-equilibrate | A gradient elution is crucial for separating impurities with a wide range of polarities.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The pyridine ring exhibits strong absorbance at this wavelength, providing good sensitivity. |
| Injection Vol. | 5 µL | |
| Sample Prep. | Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter. | Ensures sample is free of particulates and is dissolved in a solvent compatible with the mobile phase to prevent peak distortion.[1] |
Gas Chromatography (GC): The Standard for Volatile Impurities
The control of residual solvents is a critical aspect of API quality, governed by ICH Q3C guidelines.[4] Gas Chromatography is the definitive technique for this purpose.[2][9]
-
Principle & Causality: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[9] A Flame Ionization Detector (FID) provides excellent sensitivity for organic solvents. Due to the relatively low volatility of this compound, a headspace sampling technique is employed to introduce only the volatile solvents into the GC system, preventing contamination of the instrument and thermal degradation of the analyte itself.
-
Strengths: Unmatched sensitivity and accuracy for the quantification of residual solvents.[10] Headspace analysis simplifies sample preparation and protects the analytical column.
-
Limitations: Not applicable to non-volatile or thermally labile compounds. The target molecule itself is not analyzed by this method.
| Parameter | Specification | Rationale |
| Instrumentation | Gas Chromatograph with Headspace Autosampler and FID | Standard setup for residual solvent analysis. |
| Column | Non-polar Capillary Column (e.g., Agilent HP-5, 30 m x 0.32 mm, 0.25 µm) | A 5% phenyl-methylpolysiloxane phase provides good separation for a wide range of common synthesis solvents.[9] |
| Carrier Gas | Helium or Nitrogen, constant flow at 1.5 mL/min | Inert carrier gas to transport analytes through the column. |
| Headspace Vial | 20 mL vial containing ~100 mg of sample dissolved in 5 mL of DMSO | DMSO is a high-boiling, universal solvent that will not interfere with the analysis of more volatile solvents. |
| HS Conditions | Equilibration Temp: 80 °C; Equilibration Time: 15 min | Ensures complete partitioning of volatile solvents into the headspace for reproducible injection. |
| Oven Program | Initial: 40 °C for 5 min; Ramp: 10 °C/min to 240 °C; Hold for 5 min | A temperature program is essential to separate solvents with different boiling points. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the injected sample. |
| Detector Temp. | 250 °C (FID) | Maintains analytes in the gas phase for detection. |
Quantitative NMR (qNMR) Spectroscopy: The Primary Method for Absolute Purity
While chromatography provides relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary analytical method capable of determining absolute purity without the need for a specific reference standard of the analyte.[1][11][12]
-
Principle & Causality: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[12] By comparing the integral of a unique signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated with high precision.[1][11]
-
Strengths: Provides structural confirmation and absolute quantification simultaneously.[13] It is a "universal" detector for all proton-containing species and is non-destructive.[11][14] It serves as an excellent orthogonal technique to chromatography.
-
Limitations: Lower sensitivity compared to HPLC or GC, making it less suitable for trace impurity detection.[15] Peak overlap can be a challenge in complex mixtures.
| Parameter | Specification | Rationale |
| Instrumentation | NMR Spectrometer (≥ 400 MHz) | Higher field strength provides better signal dispersion, minimizing peak overlap.[11] |
| Sample Prep. | Accurately weigh ~20 mg of this compound and ~10 mg of a certified internal standard (e.g., Maleic Acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆). | Precise weighing is critical for accurate quantification. DMSO-d₆ is a good solvent for both the analyte and many standards. |
| Internal Standard | Maleic Acid (Certified Reference Material) | Must be stable, non-volatile, have high purity, and possess signals that do not overlap with the analyte signals. |
| Pulse Program | Standard single-pulse experiment with a calibrated 90° pulse | Ensures uniform excitation across the spectrum. |
| Relaxation Delay | d1 ≥ 5 * T₁, where T₁ is the longest spin-lattice relaxation time of the signals of interest (both analyte and standard). Typically ≥ 30 seconds. | This is the most critical parameter to ensure complete relaxation of all nuclei, making the signal integrals directly proportional to molar concentration.[1] |
| Number of Scans | Sufficient to achieve a Signal-to-Noise ratio > 250:1 for the signals being integrated. | High S/N is required for precise and accurate integration. |
Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Impurity Identification
When HPLC analysis reveals impurities exceeding the identification threshold (typically >0.10% as per ICH Q3A), their structural elucidation becomes necessary.[3][4] LC-MS is the most powerful tool for this task.[16][17][18]
-
Principle & Causality: This hyphenated technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[16] As compounds elute from the HPLC column, they are ionized (e.g., by Electrospray Ionization - ESI) and their mass-to-charge (m/z) ratio is determined. High-Resolution Mass Spectrometry (HRMS) can provide mass accuracy within a few parts-per-million (ppm), allowing for the confident determination of an impurity's elemental formula.
-
Strengths: Unparalleled sensitivity and specificity for structural characterization of unknown impurities.[16][18] Provides molecular weight and fragmentation data that are crucial for identification.
-
Limitations: Primarily a qualitative or semi-quantitative tool unless specifically validated with reference standards for each impurity.
| Parameter | Specification | Rationale |
| Instrumentation | HPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) | HRMS is essential for accurate mass measurements and elemental composition determination.[16] |
| LC Method | Use the same HPLC method developed for purity analysis. | Ensures that the retention times of impurities correlate directly with the purity analysis chromatogram. |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode | ESI is a soft ionization technique suitable for polar molecules. Positive mode will readily protonate the basic pyridine nitrogen. |
| Scan Range | m/z 50 - 1000 | A wide scan range to capture the analyte, expected impurities, and potential dimers or adducts. |
| Data Acquisition | Full Scan for initial detection, followed by Targeted MS/MS (or data-dependent acquisition) on impurity peaks. | MS/MS fragments the impurity ions, providing structural information that helps in elucidating the complete structure.[18] |
Integrated Workflow and Data Synopsis
A robust purity assessment strategy integrates these methods into a logical workflow, ensuring that all aspects of the compound's profile are investigated.
Caption: Integrated workflow for purity analysis.
Summary of Method Performance
The table below provides a direct comparison of the discussed analytical techniques, allowing for an informed selection based on the specific analytical goal.
| Technique | Primary Application | Key Strengths | Key Limitations | Typical Sensitivity |
| HPLC-UV | Quantitation of the main component and non-volatile organic impurities. | High resolution, robust, sensitive, excellent for routine QC. | Not suitable for volatile compounds; relative quantification. | Low ng range |
| GC-FID | Quantitation of residual solvents and other volatile impurities. | Gold standard for volatiles, high sensitivity, and accuracy. | Not suitable for non-volatile or thermally labile compounds. | Low ng to pg range |
| qNMR | Absolute purity determination and structural confirmation. | Primary method, no analyte-specific standard needed, structural info. | Lower sensitivity, potential for peak overlap. | Low µg range |
| LC-MS | Identification and structural elucidation of unknown impurities. | Unmatched for identification, high sensitivity, molecular weight info. | Primarily qualitative/semi-quantitative without standards. | pg to fg range |
Conclusion
Confirming the purity of this compound requires a scientifically sound, multi-technique approach. No single method can provide a complete picture.[15] High-Performance Liquid Chromatography serves as the primary tool for assessing purity and profiling related substances. Gas Chromatography is essential for controlling volatile impurities and residual solvents. For absolute purity determination, Quantitative NMR is the definitive method, providing an orthogonal and primary measurement. Finally, when unknown impurities are detected, LC-MS is the indispensable tool for their structural elucidation. By integrating these self-validating systems, researchers and drug development professionals can ensure the highest quality of this critical intermediate, thereby safeguarding the integrity of the entire drug development pipeline.
References
- BenchChem. (n.d.). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- BenchChem. (n.d.). A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines.
- SIELC Technologies. (n.d.). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column.
- AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
- European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products.
- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- National Institutes of Health (NIH). (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control.
- ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing.
- BioPharma Reporter. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
- ResearchGate. (2025). Mass spectrometry in impurity profiling.
- BenchChem. (n.d.). A Comparative Guide to the Quantitative Analysis of N-Boc-N-methylethylenediamine Purity by Gas Chromatography and High-Performance Liquid Chromatography.
- Almac Group. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY.
- Taylor & Francis Online. (n.d.). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. jpionline.org [jpionline.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ikev.org [ikev.org]
- 8. Separation of tert-Butyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azooptics.com [azooptics.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. researchgate.net [researchgate.net]
- 18. almacgroup.com [almacgroup.com]
A Senior Application Scientist's Comparative Guide to tert-Butyl (3-ethylpyridin-2-yl)carbamate and its Positional Isomers in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyridine nucleus remains a privileged motif, present in a vast array of pharmaceuticals and biologically active compounds. The introduction of substituents onto the pyridine ring via palladium-catalyzed cross-coupling reactions is a powerful and widely utilized strategy. This guide provides an in-depth comparative analysis of tert-Butyl (3-ethylpyridin-2-yl)carbamate and its positional isomers, offering field-proven insights into their synthesis and relative performance in key cross-coupling transformations.
Introduction: The Strategic Role of Boc-Protected Aminopyridines
The tert-butoxycarbonyl (Boc) protecting group is arguably the most common amine protecting group in non-peptide chemistry.[1] Its utility stems from its ease of installation, general stability to a range of reaction conditions, and facile cleavage under acidic conditions.[1][2] In the context of palladium-catalyzed cross-coupling reactions, the Boc-protected amino group serves a dual purpose. Firstly, it modulates the electronic properties of the pyridine ring, influencing the reactivity of the C-X bond (where X is a halide or triflate) towards oxidative addition to the palladium catalyst. Secondly, the bulky tert-butyl group can exert significant steric influence on the regioselectivity and overall efficiency of the coupling reaction.
This guide focuses on the nuanced differences in reactivity between this compound and its 4-ethyl, 5-ethyl, and 6-ethyl positional isomers in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Understanding these differences is paramount for rational reaction design and the efficient synthesis of complex target molecules.
Synthesis of Positional Isomers of Boc-Protected Ethyl-2-aminopyridines
The synthesis of the title compounds and their isomers typically begins with the corresponding ethyl-2-aminopyridines. The Boc group is then installed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. While various methods for Boc protection of aminopyridines exist, a common procedure involves reacting the aminopyridine with Boc₂O in the presence of a base such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[3][4]
A general procedure for the synthesis of 2-(Boc-amino)-3-methylpyridine, a close analog, involves dissolving 2-amino-3-methylpyridine in n-hexane and ethyl acetate, followed by the slow addition of di-tert-butyl dicarbonate at elevated temperatures. The product precipitates upon cooling and can be isolated in high yield.[5] A similar strategy can be employed for the ethyl-substituted analogs.
Figure 1: General workflow for the Boc protection of ethyl-2-aminopyridine isomers.
Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the different isomers of Boc-protected halo-ethylpyridines in cross-coupling reactions is dictated by a combination of steric and electronic effects. For the purpose of this guide, we will consider the coupling of a hypothetical 5-bromo derivative of each isomer.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.[6] The reaction of a halo-Boc-protected ethylpyridine with a boronic acid or ester is influenced by the position of the ethyl group.
Expected Reactivity Trends:
| Isomer | Ethyl Position | Expected Steric Hindrance at C-2 | Expected Electronic Effect | Predicted Reactivity |
| tert-Butyl (5-bromo-3-ethylpyridin-2-yl)carbamate | 3 | Moderate | Electron-donating | High |
| tert-Butyl (5-bromo-4-ethylpyridin-2-yl)carbamate | 4 | Low | Electron-donating | High |
| tert-Butyl (5-bromo-5-ethylpyridin-2-yl)carbamate | 5 | Low | Electron-donating | High |
| tert-Butyl (5-bromo-6-ethylpyridin-2-yl)carbamate | 6 | High | Electron-donating | Moderate to Low |
Discussion:
-
3-Ethyl and 4-Ethyl Isomers: The ethyl group at the 3- or 4-position is not expected to exert significant steric hindrance at the 2-amino position, allowing for facile coordination of the palladium catalyst. The electron-donating nature of the ethyl group can increase the electron density of the pyridine ring, which may slightly decrease the rate of oxidative addition but is generally well-tolerated. High yields are anticipated for these isomers.
-
5-Ethyl Isomer: Similar to the 3- and 4-ethyl isomers, the 5-ethyl group is remote from the site of catalyst coordination and should not impede the reaction.
-
6-Ethyl Isomer: The 6-ethyl group is positioned adjacent to the pyridine nitrogen. This proximity can create significant steric hindrance, potentially hindering the coordination of the bulky phosphine ligands on the palladium catalyst. This steric clash can lead to lower reaction rates and yields compared to the other isomers. The choice of a less sterically demanding ligand may be necessary to achieve good conversion.[6]
Figure 2: General schematic of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[7] The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.
Expected Reactivity Trends:
| Isomer | Ethyl Position | Expected Steric Hindrance at C-2 | Expected Electronic Effect | Predicted Reactivity |
| tert-Butyl (5-bromo-3-ethylpyridin-2-yl)carbamate | 3 | Moderate | Electron-donating | High |
| tert-Butyl (5-bromo-4-ethylpyridin-2-yl)carbamate | 4 | Low | Electron-donating | High |
| tert-Butyl (5-bromo-5-ethylpyridin-2-yl)carbamate | 5 | Low | Electron-donating | High |
| tert-Butyl (5-bromo-6-ethylpyridin-2-yl)carbamate | 6 | High | Electron-donating | Moderate to Low |
Discussion:
The steric and electronic effects influencing the Buchwald-Hartwig amination are similar to those in the Suzuki-Miyaura coupling. The coordination of the palladium catalyst to the pyridine nitrogen is a key step, and steric hindrance from a 6-ethyl group can be detrimental. The choice of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, is crucial for achieving high efficiency, particularly with challenging substrates.[7][8] For the 6-ethyl isomer, a less sterically demanding but still highly active ligand might be required.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Expected Reactivity Trends:
| Isomer | Ethyl Position | Expected Steric Hindrance at C-2 | Expected Electronic Effect | Predicted Reactivity |
| tert-Butyl (5-bromo-3-ethylpyridin-2-yl)carbamate | 3 | Moderate | Electron-donating | High |
| tert-Butyl (5-bromo-4-ethylpyridin-2-yl)carbamate | 4 | Low | Electron-donating | High |
| tert-Butyl (5-bromo-5-ethylpyridin-2-yl)carbamate | 5 | Low | Electron-donating | High |
| tert-Butyl (5-bromo-6-ethylpyridin-2-yl)carbamate | 6 | High | Electron-donating | Moderate to Low |
Discussion:
Similar to the other cross-coupling reactions, the steric environment around the pyridine nitrogen is a critical factor in the Sonogashira coupling. The 6-ethyl isomer is expected to be the most challenging substrate due to steric hindrance. The electronic nature of the ethyl group, being electron-donating, can slightly deactivate the aryl halide towards oxidative addition, but this effect is generally less pronounced than the steric effects. A study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes demonstrated that a range of substrates can be coupled in good to excellent yields, highlighting the robustness of this reaction. However, the substrates in that study did not feature a bulky substituent at the 6-position.
Experimental Protocols
The following are representative, detailed experimental protocols for the Boc protection and a subsequent Suzuki-Miyaura coupling.
Protocol 1: Synthesis of this compound
Materials:
-
2-Amino-3-ethylpyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-amino-3-ethylpyridine (1.0 eq) in anhydrous THF (0.5 M) under an inert atmosphere, add TEA (1.5 eq).
-
Slowly add a solution of Boc₂O (1.1 eq) in THF.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the title compound.
Protocol 2: Suzuki-Miyaura Coupling of tert-Butyl (5-bromo-3-ethylpyridin-2-yl)carbamate
Materials:
-
tert-Butyl (5-bromo-3-ethylpyridin-2-yl)carbamate
-
Arylboronic acid (e.g., phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add tert-butyl (5-bromo-3-ethylpyridin-2-yl)carbamate (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Conclusion
The positional isomerism of the ethyl group on the Boc-protected 2-aminopyridine scaffold exerts a predictable and significant influence on the efficiency of palladium-catalyzed cross-coupling reactions. While isomers with the ethyl group at the 3-, 4-, and 5-positions are expected to be highly reactive, the 6-ethyl isomer presents a steric challenge that can impede catalyst performance. By understanding these steric and electronic effects, researchers can make informed decisions regarding substrate design, ligand selection, and reaction optimization to achieve their synthetic goals efficiently. This guide provides a framework for navigating the subtleties of cross-coupling with this important class of building blocks, ultimately enabling the streamlined synthesis of complex molecules for drug discovery and development.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- (Reference for a relevant Suzuki coupling of a substituted pyridine)
- (Reference for a relevant Buchwald-Hartwig amin
- (Reference for a relevant Sonogashira coupling of a substituted pyridine)
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- (Reference for steric effects in cross-coupling)
- Perron, V., et al. (2018). A General and Regioselective Method for the Mono-N-Protection of Aromatic Amines. The Journal of Organic Chemistry, 83(22), 13854-13860. [Link]
- (Reference for electronic effects in cross-coupling)
- (General reference on palladium c
- (Reference for synthesis of substituted aminopyridines)
- (Reference for applic
- (Reference for Boc-protection methods)
- (Reference for specific cross-coupling examples)
- (Reference for ligand effects in c
- (Reference for solvent and base effects in cross-coupling)
- (Reference for a review on pyridine functionaliz
- (Reference for a relevant p
- (Reference for another relevant synthetic procedure)
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- (Reference for a compar
- (Reference for a theoretical study on reactivity)
- (Reference for a specific drug synthesis example)
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
- (Reference for another review on cross-coupling)
- (Reference for a specific application in m
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- (Reference for a specific industrial applic
- (Reference for a safety consider
- (Reference for a green chemistry approach to cross-coupling)
- (Reference for a comput
- (Reference for a recent advance in the field)
- (Reference for a historical perspective on the reactions)
- (Reference for a specific analytical method for monitoring the reaction)
- (Reference for a purific
- (Reference for a large-scale synthesis example)
- (Reference for a rel
- Chemistry Steps. Boc Protecting Group for Amines. [Link]
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Senior Application Scientist's Guide to Amine Protecting Groups: A Comparative Analysis of tert-Butyl (3-ethylpyridin-2-yl)carbamate with Cbz and Fmoc
For Immediate Publication
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and peptide synthesis, the strategic use of protecting groups is a critical element that dictates the success of a synthetic route. The ability to selectively shield a reactive functional group, most commonly an amine, from unwanted reactions is paramount. This guide provides a detailed, data-supported comparison of three cornerstone amine protecting groups: the tert-Butoxycarbonyl (Boc) group, exemplified by tert-Butyl (3-ethylpyridin-2-yl)carbamate, the classic Carboxybenzyl (Cbz) group, and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.
This document is intended for researchers, scientists, and drug development professionals, offering objective, performance-based comparisons and actionable experimental data to guide the selection of the most appropriate protecting group for a given synthetic challenge.
The Indispensable Role of Amine Protection
The logic of employing a protecting group is straightforward: to temporarily mask a reactive site to allow for chemical transformations elsewhere in the molecule. An ideal protecting group must be easy to introduce in high yield, stable under a variety of reaction conditions, and, crucially, removable ("deprotected") selectively and efficiently without impacting the rest of the molecule. The choice among Boc, Cbz, and Fmoc hinges on their distinct deprotection mechanisms, which in turn defines their compatibility with other functional groups and reagents in a synthetic sequence—a concept known as orthogonality.[1][2]
Head-to-Head Comparison: Boc vs. Cbz vs. Fmoc
The tert-Butoxycarbonyl (Boc) Group
The Boc group is a staple in organic synthesis due to its broad stability and specific lability under acidic conditions.[3]
-
Introduction: The Boc group is typically installed by treating an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base.[4]
-
Stability: It is robustly stable to basic conditions, catalytic hydrogenation, and a wide array of nucleophiles.[3]
-
Cleavage: Deprotection is efficiently achieved with strong acids, such as trifluoroacetic acid (TFA), which cleave the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid that spontaneously decarboxylates to liberate the free amine.[4][5] The use of scavengers is sometimes necessary to prevent side reactions from the electrophilic t-butyl cation.[6][7]
Case Study: this compound
This specific molecule exemplifies a Boc-protected heterocyclic amine. The pyridine nitrogen introduces unique electronic properties and potential for metal coordination, which must be considered during synthetic planning. The Boc group effectively moderates the nucleophilicity of the exocyclic amine, allowing for selective reactions at other positions of the pyridine ring.
The Carboxybenzyl (Cbz or Z) Group
Introduced by Bergmann and Zervas, the Cbz group was pivotal in the advancement of peptide synthesis and remains a valuable tool.[8][9]
-
Introduction: The Cbz group is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[9][10]
-
Stability: It is stable to acidic conditions and is orthogonal to the base-labile Fmoc group.[8]
-
Cleavage: The hallmark of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst), which produces the deprotected amine, toluene, and carbon dioxide.[8][11] This method is exceptionally mild and occurs at neutral pH.[6] Alternative cleavage can be achieved with strong acids like HBr in acetic acid.[10]
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique deprotection under basic conditions.[12][13]
-
Introduction: It is introduced by reacting an amine with reagents like Fmoc-Cl or Fmoc-OSu.[14][15]
-
Stability: The Fmoc group is stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz groups.[14]
-
Cleavage: Its defining characteristic is its lability to mild bases, most commonly a solution of piperidine in DMF.[12][16] The deprotection proceeds via a β-elimination mechanism. The dibenzofulvene byproduct is a chromophore that can be monitored by UV spectroscopy to track the reaction's progress.[12][13]
Quantitative Performance Comparison
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ | C₁₅H₁₁O₂ |
| Typical Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O)[4] | Benzyl chloroformate (Cbz-Cl)[9] | Fmoc-chloride (Fmoc-Cl) or Fmoc-OSu[14] |
| Standard Deprotection Condition | Strong Acid (e.g., TFA in DCM)[5] | Catalytic Hydrogenolysis (H₂, Pd/C)[8] | Base (e.g., 20% Piperidine in DMF)[12] |
| Stability to Acids | Labile[3] | Stable (to mild acids)[8] | Stable[14] |
| Stability to Bases | Stable[3] | Stable (to mild bases)[10] | Labile[12] |
| Stability to Hydrogenolysis | Stable[4] | Labile[11] | Stable[14] |
| Key Byproducts of Cleavage | Isobutylene, CO₂[7] | Toluene, CO₂[8] | Dibenzofulvene-piperidine adduct[17] |
| Orthogonality | Orthogonal to Fmoc and Cbz[6] | Orthogonal to Boc and Fmoc[8] | Orthogonal to Boc and Cbz[14] |
Experimental Methodologies
Protocol for Boc Protection of 2-Amino-3-ethylpyridine
Objective: To synthesize this compound.
Materials:
-
2-Amino-3-ethylpyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-amino-3-ethylpyridine (1.0 eq) in DCM.
-
Add TEA (1.2 eq) to the solution.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the title compound.
Protocol for Cbz Deprotection
Objective: To deprotect a Cbz-protected amine via hydrogenolysis.
Materials:
-
Cbz-protected amine
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine in methanol.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with H₂ gas (repeat 3x).
-
Stir the reaction vigorously under a positive pressure of H₂ (balloon) at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol for Fmoc Deprotection
Objective: To deprotect an Fmoc-protected amine.
Materials:
-
Fmoc-protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 10-30 minutes, monitoring by TLC or LC-MS.
-
Upon completion, remove the DMF and piperidine under high vacuum.
-
The crude product can often be used directly or purified by chromatography or crystallization.
Visualizing the Synthetic Logic
Protection and Deprotection Workflows
Caption: Reaction schemes for the protection and deprotection of amines using Boc, Cbz, and Fmoc groups.
Decision Framework for Protecting Group Selection
Caption: A decision-making workflow for selecting an appropriate amine protecting group based on substrate stability.
Conclusion and Strategic Recommendations
The selection of an amine protecting group is a nuanced decision that profoundly impacts the efficiency and feasibility of a synthetic route.
-
For Solid-Phase Peptide Synthesis (SPPS): The Fmoc/tBu strategy is the industry standard, leveraging the orthogonality of the base-labile Fmoc group for N-terminal protection and acid-labile groups (like Boc) for side-chain protection.[2][]
-
For Solution-Phase Synthesis: The Boc and Cbz groups offer a powerful orthogonal pair. A Boc-protected amine can be selectively deprotected in the presence of a Cbz group using acid, and vice versa using hydrogenolysis.
-
When to Prioritize Boc: Choose Boc when subsequent steps involve basic conditions or catalytic hydrogenation where a Cbz group would be cleaved.
-
When to Prioritize Cbz: Cbz is ideal when acidic conditions must be avoided and the molecule is stable to hydrogenolysis.
-
When to Prioritize Fmoc: Fmoc is the protecting group of choice when the substrate is sensitive to both acid and hydrogenolysis.
By understanding the specific chemical properties and reactivity profiles of these protecting groups, as exemplified by compounds like this compound, chemists can design more robust, efficient, and successful synthetic strategies.
References
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
- Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
- PubChem. tert-butyl N-(2-ethyl-3-pyridinyl)
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Master Organic Chemistry.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Fields, G. B. (2001). Methods for Removing the Fmoc Group. Methods in Enzymology, 289, 17-33. [Link]
- Wikipedia.
- PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)
- Chemistry For Everyone. (2024, May 19). What Are Fmoc Protecting Groups? [Video]. YouTube. [Link]
- AAPPTec.
- Scientific Upd
- GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
- Google Patents.
- ResearchGate. Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. [Link]
- Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
- Journal of the American Chemical Society. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. [Link]
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. One moment, please... [total-synthesis.com]
- 9. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 16. genscript.com [genscript.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Amine Protecting Groups for 3-Ethylpyridine: Strategies for Selective N-Functionalization
For researchers and professionals in drug development and synthetic chemistry, the selective functionalization of heterocyclic scaffolds like pyridine is a foundational challenge. The nitrogen atom in the pyridine ring, while a key site for derivatization, often complicates synthetic routes through its basicity and nucleophilicity. This guide provides an in-depth comparison of alternative amine protecting groups for 3-ethylpyridine, moving beyond common choices to offer a nuanced, data-driven perspective for strategic synthetic planning.
The Challenge: Why Protect Pyridine Nitrogen?
The lone pair of electrons on the pyridine nitrogen (pKa of 3-ethylpyridine's conjugate acid is ~5.6) makes it susceptible to protonation, alkylation, and oxidation. In the context of reactions like metal-catalyzed cross-couplings, lithiation/borylation, or electrophilic aromatic substitution, an unprotected pyridine nitrogen can lead to:
-
Catalyst deactivation: The nitrogen can coordinate to the metal center, poisoning the catalyst.
-
Side reactions: It can act as a nucleophile, competing with the desired reaction pathway.
-
Poor regioselectivity: Unwanted reactions at the nitrogen atom can prevent functionalization at other positions of the ring.
Protecting the nitrogen atom temporarily masks its reactivity, allowing for clean and selective modifications elsewhere on the molecule. The ideal protecting group should be easy to install, stable under the desired reaction conditions, and readily removable with high yield and minimal side products.
Comparative Analysis of Protecting Groups
While traditional protecting groups like Boc or Cbz are standard for aliphatic amines, their application to pyridines can be challenging due to the aromatic nature and reduced nucleophilicity of the pyridine nitrogen. Here, we compare several alternatives, providing experimental insights for their use with 3-ethylpyridine.
Formation of a pyridine N-oxide is a well-established strategy that significantly alters the electronic properties of the ring, facilitating certain reactions while protecting the nitrogen.
-
Mechanism of Action: The N-O bond withdraws electron density from the ring, making the C2 and C4 positions susceptible to nucleophilic attack. Conversely, it deactivates the ring towards electrophilic substitution. The nitrogen itself is shielded from alkylation.
-
Experimental Protocol: N-Oxide Formation
-
Dissolve 3-ethylpyridine (1.0 equiv) in dichloromethane (DCM, 0.5 M).
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor by TLC until starting material is consumed.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with DCM, combine organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield 3-ethylpyridine-N-oxide.
-
-
Deprotection: The N-oxide can be readily removed by reduction.
-
Conditions: PCl₃ in DCM, H₂/Pd-C, or NaBH₄.
-
Considerations: The choice of reducing agent must be compatible with other functional groups in the molecule. PCl₃ is effective but harsh, while catalytic hydrogenation is milder but may reduce other functionalities like alkenes or alkynes.
-
While permanent N-alkylation is a common reaction, certain N-alkyl groups can serve as temporary protecting groups that also activate the ring for further functionalization.
-
Reissert-Henze Chemistry: This classic reaction involves the formation of a 2-cyano-1,2-dihydropyridine derivative, effectively protecting the nitrogen and activating the C2 position.
-
Installation: Treatment of 3-ethylpyridine with benzoyl chloride and trimethylsilyl cyanide (TMSCN).
-
Deprotection: Acidic or basic hydrolysis removes the activating group and restores the pyridine.
-
-
Photolabile Protecting Groups: Groups like the 2-nitrobenzyl group can be installed on the nitrogen and later cleaved with UV light, offering a highly orthogonal deprotection strategy.
The use of boron-based protecting groups has emerged as a powerful strategy, particularly in the context of iridium-catalyzed C-H borylation reactions.
-
Mechanism of Action: Coordination of a borane Lewis acid to the pyridine nitrogen decreases the energy barrier for regioselective C-H activation at positions distal to the nitrogen.
-
Experimental Protocol: N-Borylation and C-H Borylation
-
To a solution of 3-ethylpyridine (1.0 equiv) in an appropriate solvent (e.g., THF), add a borane source such as B(C₆F₅)₃ (1.05 equiv).
-
Stir at room temperature for 1 hour to form the pyridine-borane adduct.
-
Add [Ir(cod)OMe]₂ (1.5 mol %), dtbpy (3.0 mol %), and B₂pin₂ (1.2 equiv).
-
Heat the reaction mixture at 80 °C for 12-24 hours.
-
After cooling, the reaction can be worked up to isolate the borylated product.
-
Deprotection: The borane protecting group is typically labile to aqueous workup or can be removed by treatment with a Lewis base like water or an amine.
-
Data Summary and Comparison
| Protecting Group | Installation Conditions | Stability | Deprotection Conditions | Key Advantages | Limitations |
| N-Oxide | m-CPBA, H₂O₂, Oxone | Stable to organometallics, strong bases | PCl₃, PPh₃, H₂/Pd-C, NaBH₄ | Activates C2/C4 for nucleophilic attack; inexpensive | Incompatible with reducing agents; alters ring electronics significantly |
| Reissert Group | Acyl chloride, TMSCN | Moderate | Acid or base hydrolysis | Activates C2 for nucleophilic addition | Limited to specific transformations; can be difficult to remove |
| 2-Nitrobenzyl | 2-Nitrobenzyl bromide | Good | UV light (photolysis) | Orthogonal deprotection; mild cleavage | Requires photochemical equipment; can be low yielding |
| Boranes (e.g., B(C₆F₅)₃) | Borane source (e.g., B(C₆F₅)₃) | Labile to moisture | Aqueous workup, Lewis bases | Directs C-H borylation; mild conditions | Sensitive to protic sources; primarily for borylation reactions |
Experimental Workflow and Decision Making
The choice of a protecting group is highly dependent on the planned synthetic route. The following diagram illustrates a decision-making workflow for selecting an appropriate protecting group for 3-ethylpyridine.
Caption: Decision workflow for selecting a pyridine N-protecting group.
Conclusion and Future Outlook
The strategic protection of the 3-ethylpyridine nitrogen is paramount for achieving high-yielding and selective transformations. While classical N-oxide formation remains a robust and versatile method, modern approaches like transient borane protection offer elegant solutions for specific applications like C-H functionalization. The choice of protecting group should always be made in the context of the overall synthetic strategy, considering the stability of the protected intermediate and the orthogonality of the deprotection step.
Future developments in this area will likely focus on the design of novel protecting groups that offer even greater stability, selectivity, and ease of removal, as well as those that can serve a dual role as both a protecting and directing group for a wider range of transformations.
References
- Title: A review of the methods for the reduction of pyridine N-oxides Source: Organic Preparations and Procedures Intern
- Title: The Reissert-Henze Reaction Source: Comprehensive Organic Name Reactions and Reagents URL:[Link]
- Title: Photolabile protecting groups in organic synthesis Source: Chemical Society Reviews URL:[Link]
- Title: B(C6F5)3-Catalyzed C–H Borylation of Pyridines Source: Organic Letters URL:[Link]
- Title: Iridium-Catalyzed C-H Borylation of Pyridines Source: Journal of the American Chemical Society URL:[Link]
comparative analysis of different synthesis routes for tert-Butyl (3-ethylpyridin-2-yl)carbamate
An In-Depth Comparative Guide to the Synthesis of tert-Butyl (3-ethylpyridin-2-yl)carbamate
Introduction
This compound is a key building block in contemporary medicinal chemistry and drug discovery. Its structure, featuring a substituted pyridine ring coupled with a Boc-protected amine, makes it a versatile intermediate for introducing the 2-amino-3-ethylpyridine moiety into more complex molecular architectures. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings. This guide provides a comparative analysis of three distinct and viable synthetic routes to this valuable compound, offering detailed protocols, mechanistic insights, and a critical evaluation of their respective strengths and weaknesses to inform your synthetic strategy.
Retrosynthetic Analysis: Three Strategic Disconnections
The synthesis of this compound can be approached from three fundamentally different strategic viewpoints. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Caption: Retrosynthetic analysis of the target molecule.
Route 1: Direct Boc Protection of 2-Amino-3-ethylpyridine
This is arguably the most straightforward and convergent approach, predicated on the availability of the key intermediate, 2-amino-3-ethylpyridine. The strategy involves the direct protection of the primary amino group using di-tert-butyl dicarbonate (Boc₂O).
Principle and Mechanistic Insight
The tert-butoxycarbonylation (Boc protection) of an amine is a robust and well-understood transformation.[1][2][3] The reaction proceeds by the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride. A base is typically employed to neutralize the protonated amine intermediate and the tert-butoxycarboxylic acid byproduct, which subsequently decomposes to carbon dioxide and tert-butanol. The use of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by forming a more reactive N-acylpyridinium intermediate with Boc₂O.[4]
Caption: Workflow for Route 1: Direct Boc Protection.
Experimental Protocol
-
To a solution of 2-amino-3-ethylpyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) is added di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq).
-
A base, such as triethylamine (1.5 eq) or aqueous sodium bicarbonate, is added to the mixture. For less reactive amines, a catalytic amount of DMAP (0.1 eq) can be included.
-
The reaction mixture is stirred at room temperature for 2-12 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Critical Evaluation
-
Advantages: This route is simple, typically high-yielding for the final step, and utilizes common, relatively inexpensive reagents for the protection step. The reaction conditions are mild and generally tolerant of other functional groups.
-
Disadvantages: The primary drawback is the reliance on the commercial availability and cost of 2-amino-3-ethylpyridine. If this starting material must be synthesized, it adds steps to the overall sequence, potentially lowering the overall yield and increasing the cost.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This route constructs the critical aryl C-N bond directly, coupling a readily available 2-halo-3-ethylpyridine with tert-butyl carbamate. This strategy is a cornerstone of modern synthetic chemistry for its reliability and broad scope.[5][6]
Principle and Mechanistic Insight
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[5][7] The catalytic cycle begins with the oxidative addition of the aryl halide (2-bromo-3-ethylpyridine) to a Pd(0) complex. The resulting Pd(II) complex then coordinates the amine (tert-butyl carbamate), and, following deprotonation by a base, undergoes reductive elimination to furnish the desired C-N bond and regenerate the Pd(0) catalyst.[8] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle, with sterically hindered biarylphosphine ligands often providing superior results for challenging substrates.[7]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocol
-
An oven-dried flask is charged with 2-bromo-3-ethylpyridine (1.0 eq), tert-butyl carbamate (1.2-1.5 eq), a palladium precursor such as Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand like Xantphos or BrettPhos (2-10 mol%), and a strong base, typically sodium tert-butoxide (1.5-2.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-110 °C for 4-24 hours, with progress monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction is quenched with water or saturated aqueous ammonium chloride.
-
The mixture is filtered through a pad of celite to remove palladium residues, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Critical Evaluation
-
Advantages: This method is highly modular and offers excellent functional group tolerance. It is particularly valuable when the corresponding amine is unstable or difficult to access, but the halide is readily available.
-
Disadvantages: This route requires the use of expensive palladium catalysts and specialized phosphine ligands. The reaction is sensitive to air and moisture, necessitating inert atmosphere techniques. Strong bases like sodium tert-butoxide can be incompatible with certain functional groups.
Route 3: The Curtius Rearrangement
This classical name reaction provides an elegant pathway from a carboxylic acid to a carbamate, proceeding through an acyl azide and an isocyanate intermediate.[9][10] It is a powerful tool for converting an available carboxylic acid into the desired protected amine.
Principle and Mechanistic Insight
The modern Curtius rearrangement is often performed as a one-pot procedure.[11][12] A carboxylic acid (3-ethylpicolinic acid) is treated with an activating agent, most commonly diphenylphosphoryl azide (DPPA), in the presence of a base.[13] This in situ forms an acyl azide, which upon heating, undergoes a concerted rearrangement with the loss of dinitrogen gas to form a highly reactive isocyanate.[9] This isocyanate is immediately trapped by an alcohol (tert-butanol) present in the reaction mixture to yield the stable tert-butyl carbamate.[14]
Caption: Key transformations in the Curtius Rearrangement route.
Experimental Protocol
-
To a solution of 3-ethylpicolinic acid (1.0 eq) and triethylamine (1.5 eq) in an anhydrous, inert solvent like toluene or dioxane is added tert-butanol (2.0-5.0 eq).
-
Diphenylphosphoryl azide (DPPA, 1.1-1.2 eq) is added dropwise at room temperature.
-
The reaction mixture is slowly heated to reflux (typically 80-100 °C) and maintained at this temperature for 2-16 hours until gas evolution (N₂) ceases. Progress is monitored by TLC.
-
The mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate.
-
The solution is washed successively with aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.
-
After filtration and concentration, the crude product is purified by column chromatography.
Critical Evaluation
-
Advantages: This route is an excellent option when the carboxylic acid is more readily accessible or cheaper than the corresponding amine or halide. The one-pot nature of the procedure is convenient.
-
Disadvantages: The primary safety concern is the in situ generation of a potentially explosive acyl azide intermediate, although in modern one-pot protocols it is not isolated.[14] DPPA is a toxic and relatively expensive reagent. The reaction requires elevated temperatures, which may not be suitable for thermally sensitive substrates.
Quantitative and Qualitative Comparison
| Feature | Route 1: Direct Protection | Route 2: Buchwald-Hartwig | Route 3: Curtius Rearrangement |
| Key Starting Material | 2-Amino-3-ethylpyridine | 2-Bromo-3-ethylpyridine | 3-Ethylpicolinic Acid |
| Typical Yield | High (>90% for protection step) | Moderate to High (60-85%) | Moderate to High (65-90%) |
| Number of Steps | 1 (from amine) | 1 (from halide) | 1 (from acid) |
| Reagent Cost | Low to Moderate | High (Pd catalyst, ligand) | Moderate to High (DPPA) |
| Scalability | Excellent | Good (requires catalyst optimization) | Good (requires thermal control) |
| Safety Concerns | Low (standard lab practice) | Moderate (pyrophoric bases, inert gas) | High (acyl azide intermediate, toxic DPPA) |
| Green Chemistry | Good (atom economy can be high) | Poor (heavy metal catalyst, complex ligands) | Moderate (N₂ is the only byproduct) |
Conclusion and Recommendations
The optimal synthetic route to this compound is highly dependent on project-specific constraints.
-
For rapid, large-scale synthesis where 2-amino-3-ethylpyridine is commercially available and affordable, Route 1 (Direct Protection) is the undisputed choice due to its simplicity, high yield, and operational safety.
-
For medicinal chemistry applications involving library synthesis or when the 2-amino precursor is unavailable, Route 2 (Buchwald-Hartwig Amination) offers the most flexibility and modularity, provided the cost of the catalyst system and the need for inert techniques are acceptable.
-
Route 3 (Curtius Rearrangement) serves as a powerful and elegant alternative when 3-ethylpicolinic acid is the most accessible starting material. While it requires careful handling due to the nature of the reagents and intermediates, it is a reliable and efficient one-pot transformation.
Ultimately, a thorough cost analysis of starting materials and an assessment of in-house expertise with specific reaction classes should guide the final decision for any drug development professional or research scientist.
References
- Lebel, H., & Leogane, O. (2005). Highly Efficient Curtius Rearrangement and Ritter Reaction Using Zinc(II) Triflate. Organic Letters, 7(19), 4107-4110. [Link]
- NROChemistry. (n.d.). Curtius Rearrangement. NROChemistry.
- Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia.
- Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- Wikipedia. (2023). Curtius rearrangement. In Wikipedia.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Patsnap. (n.d.). Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. Eureka.
- Shinde, S., & Jeong, Y. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Molecules, 23(9), 2333. [Link]
- Ley, S. V. (n.d.). Curtius Reactions. Professor Steven V. Ley Research Group.
- International Union of Crystallography. (n.d.). Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study.
- Kumar, V., & Sharma, A. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Current Organic Chemistry, 23(16), 1786-1805. [Link]
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. orgsyn.org.
- Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. orgsyn.org.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
- ChemBK. (n.d.). tert-Butyl 3-ethylpyridin-2-ylcarbamate.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org.
- National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC.
- PubChem. (n.d.). tert-butyl N-(2-ethyl-3-pyridinyl)carbamate.
- Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
- Wikipedia. (2023). Tert-butyloxycarbonyl protecting group. In Wikipedia.
- Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 12. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 14. Curtius Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
A Comparative Guide to the Structural Validation of tert-Butyl (3-ethylpyridin-2-yl)carbamate: X-ray Crystallography and Spectroscopic Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In the context of pharmaceutical sciences, confirming the precise atomic arrangement of a novel chemical entity like tert-Butyl (3-ethylpyridin-2-yl)carbamate is not merely a procedural step but a critical requirement for understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property protection. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation, alongside a suite of powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—that offer complementary and often more accessible avenues for structural validation.
While a definitive crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), this guide will leverage data from structurally analogous compounds to present a comprehensive overview of the experimental workflows and the unique insights each analytical technique provides.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, we can generate an electron density map and, from that, a detailed molecular model with atomic-level resolution.[1][3]
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands patience and precision. The quality of the final structure is intrinsically linked to the quality of the initial crystal.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth (The Art of Crystallization):
-
Causality: The primary challenge and the most critical step is growing a single, high-quality crystal.[2] A well-ordered crystal lattice is essential to produce a sharp diffraction pattern.
-
Procedure: Dissolve the purified this compound in a suitable solvent or solvent mixture to create a supersaturated solution. Employ techniques such as slow evaporation, vapor diffusion, or controlled cooling to induce crystallization. The goal is to obtain crystals with dimensions of at least 0.1 mm in all directions.[2]
-
-
Data Collection:
-
Causality: The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector. The angles and intensities of the diffracted beams provide the raw data for structure determination.[1]
-
Procedure: A suitable crystal is mounted on a goniometer and placed in the X-ray diffractometer. The crystal is rotated while being exposed to the X-ray beam, allowing for the collection of a complete set of diffraction data.
-
-
Structure Solution and Refinement:
-
Causality: The diffraction data is used to solve the "phase problem" and generate an electron density map. This map is then interpreted to build a molecular model, which is subsequently refined to best fit the experimental data.
-
Procedure: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods. The resulting electron density map is used to build an atomic model of the molecule. This model is refined by adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction patterns.
-
The Spectroscopic Toolkit: Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, and for routine characterization, a combination of spectroscopic techniques is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
-
Sample Preparation:
-
Procedure: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]
-
-
¹H NMR Spectroscopy:
-
Causality: To identify the number of unique proton environments and their neighboring protons.
-
Procedure: Acquire a standard ¹H NMR spectrum. For this compound, one would expect distinct signals for the ethyl group protons, the pyridine ring protons, the carbamate N-H proton, and the tert-butyl protons. The chemical shifts and coupling patterns provide crucial information about the electronic environment and connectivity.[6][7]
-
-
¹³C NMR Spectroscopy:
-
Causality: To determine the number of unique carbon environments.
-
Procedure: Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom in the molecule.
-
-
2D NMR Experiments (COSY, HSQC, HMBC):
-
Causality: To establish the connectivity between atoms and build a molecular framework.
-
Procedure:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different parts of the molecule and identifying quaternary carbons.[6]
-
-
Caption: NMR workflow for structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer valuable structural information.[8]
-
Sample Introduction and Ionization:
-
Causality: To generate gas-phase ions of the analyte.
-
Procedure: Introduce a dilute solution of the compound into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this type of molecule, as it typically keeps the molecular ion intact.
-
-
Mass Analysis:
-
Causality: To separate ions based on their mass-to-charge ratio (m/z).
-
Procedure: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight). A full scan will reveal the m/z of the molecular ion ([M+H]⁺ or [M+Na]⁺), confirming the molecular formula.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Causality: To induce fragmentation of the molecular ion and analyze the resulting fragment ions, providing clues about the molecule's structure.
-
Procedure: The molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. For this compound, characteristic losses of the tert-butyl group or parts of the ethylpyridine moiety would be expected.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10][11]
-
Sample Preparation:
-
Causality: To prepare the sample for analysis by infrared radiation.
-
Procedure: For a solid sample, a small amount can be mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Causality: To measure the absorption of infrared radiation by the sample at different wavelengths.
-
Procedure: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded. The positions and intensities of the absorption bands are characteristic of the molecule's functional groups. For this compound, key absorbances would include N-H stretching, C=O stretching of the carbamate, C-N stretching, and vibrations associated with the pyridine ring and alkyl groups.
-
Comparative Analysis of Structural Validation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information Obtained | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Connectivity, chemical environment, stereochemistry, dynamics in solution | Molecular weight, elemental composition, fragmentation patterns | Presence of functional groups |
| Sample Requirements | Single, high-quality crystal | 5-10 mg, soluble in deuterated solvent | Micrograms to nanograms, soluble | Milligrams, solid or liquid |
| Strengths | Unambiguous structural determination | Provides detailed structural information in solution, non-destructive | High sensitivity, provides molecular formula | Fast, non-destructive, easy to use |
| Limitations | Requires a suitable crystal, which can be difficult to obtain; provides a static picture of the molecule | Lower sensitivity than MS, complex spectra for large molecules | Does not provide stereochemical information, fragmentation can be complex to interpret | Provides limited information on connectivity and overall structure |
Conclusion
The structural validation of a novel compound like this compound is a multi-faceted process that relies on a synergistic application of various analytical techniques. While X-ray crystallography remains the gold standard for providing an unequivocal three-dimensional structure, its reliance on high-quality crystals can be a significant bottleneck.
NMR spectroscopy serves as the most powerful alternative, offering a wealth of information about the molecule's connectivity and structure in a solution state, which is often more biologically relevant.[12] Mass spectrometry provides essential confirmation of the molecular weight and formula, with fragmentation patterns offering valuable structural clues.[13] Finally, FTIR spectroscopy offers a rapid and straightforward method for confirming the presence of key functional groups.
For drug development professionals, a comprehensive approach utilizing all these techniques is crucial. While the ultimate goal may be a crystal structure for patent and regulatory purposes, the combined data from NMR, MS, and FTIR provide the necessary evidence for structural confirmation, guide further synthetic efforts, and contribute to a deeper understanding of the molecule's properties long before a suitable crystal is obtained.
References
- Master Organic Chemistry. (2022). 1H NMR: How Many Signals?. [Link]
- ResearchGate. (n.d.).
- Edinburgh Analytical. (n.d.).
- Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. [Link]
- ResearchGate. (n.d.).
- PMC. (n.d.). x Ray crystallography. [Link]
- ResearchGate. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... [Link]
- PubChem. (n.d.). tert-butyl N-(2-ethyl-3-pyridinyl)
- Wikipedia. (n.d.). X-ray crystallography. [Link]
- Nanalysis. (2020). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. [Link]
- YouTube. (2013). How To Analyze The Peaks Of H-NMR Spectroscopy. [Link]
- Jurnal UPI. (2019).
- PubChem. (n.d.). tert-butyl N-[2-(pyridin-3-yloxy)
- RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]
- RJPN. (2020).
- ScienceDirect. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]
- World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. [Link]
- kbDNA. (2020). Structural Characterization Methods: NMR, X-Ray Crystallography. [Link]
- PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
- Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]
- Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]
- University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
- ACS Publications. (2022).
- News-Medical.Net. (2019). X-ray Crystallography vs. NMR Spectroscopy. [Link]
- Saarland University. (n.d.).
- MDPI. (2020).
- ERIC. (n.d.). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. [Link]
- PMC. (n.d.).
- Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. [Link]
- YouTube. (2024). HNMR Practice Problems with Step-by-Step Solutions. [Link]
- YouTube. (2015).
- ESA-IPB. (n.d.).
- ResearchGate. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. [Link]
- Creative BioMart. (n.d.). X-ray Crystallography. [Link]
- PubMed. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. [Link]
- ResearchGate. (n.d.).
- Mueller, K. (n.d.). Fourier Transform Infrared Spectroscopy. [Link]
- ResearchGate. (2025). Crystal structure of tert-butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)
- ACS Publications. (2020).
- PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)
Sources
- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. compoundchem.com [compoundchem.com]
- 8. uni-saarland.de [uni-saarland.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. journalwjbphs.com [journalwjbphs.com]
- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
spectroscopic data comparison of tert-Butyl carbamate analogues
An In-Depth Guide to the Comparative Spectroscopy of tert-Butyl Carbamate and Its Analogues
For professionals engaged in synthetic chemistry, medicinal chemistry, and drug development, the accurate characterization of molecules is a cornerstone of rigorous scientific practice. The tert-butoxycarbonyl (Boc) group is one of the most ubiquitous amine-protecting groups in organic synthesis, valued for its stability under a wide range of conditions and its facile, clean removal under acidic conditions. Consequently, tert-Butyl carbamate and its analogues are common intermediates. A thorough understanding of their spectroscopic signatures is paramount for reaction monitoring, purity assessment, and structural confirmation.
This guide provides a comparative analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—for tert-Butyl carbamate and a curated selection of its structural analogues. We will delve into how subtle changes in the molecular structure manifest as distinct and predictable variations in the spectral data, offering insights grounded in fundamental chemical principles.
Rationale for Analogue Selection
To illustrate the diagnostic power of comparative spectroscopy, we have selected four representative analogues alongside the parent tert-Butyl carbamate. Each analogue was chosen to highlight a specific structural modification, allowing for a systematic analysis of its impact on the resulting spectra.
Diagram: Structural Comparison of Selected Carbamates
Caption: Structural relationships between the parent compound and its analogues.
Spectroscopic Characterization Workflow
The reliable acquisition of high-quality spectroscopic data is contingent upon standardized experimental protocols. The following sections outline the methodologies for obtaining the data discussed in this guide. Adherence to these general procedures ensures reproducibility and data integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the carbamate analogue in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within an NMR tube.[1] The choice of solvent is critical, and its residual peak can be used for spectral calibration.[2]
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Key parameters typically include a 30-90° pulse width, a spectral width of ~15 ppm, a relaxation delay of 1-5 seconds, and co-addition of 8-16 scans to ensure a good signal-to-noise ratio.[1]
-
¹³C NMR Acquisition: Using the same instrument and sample, acquire a proton-decoupled ¹³C spectrum at 100 MHz. A wider spectral width (~220 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are required.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups based on their characteristic vibrational frequencies.[3] For carbamates, the N-H and C=O stretching vibrations are particularly diagnostic.
Experimental Protocol: IR
-
Sample Preparation: For solid samples, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid or oil samples, a single drop is sufficient. Ensure firm and even contact.[4]
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial for eliminating atmospheric (CO₂, H₂O) and instrument-related signals from the sample spectrum.
-
Sample Acquisition: Record the sample spectrum, typically over a range of 4000–400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve optimal data quality.[4]
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance plot.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.
Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the analyte in a volatile solvent like methanol or acetonitrile.[4]
-
Ionization and Analysis: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique suitable for carbamates, which typically reveals the protonated molecular ion [M+H]⁺.[1] For more detailed fragmentation analysis, Electron Ionization (EI) can be used.[5]
-
Data Acquisition: Acquire the mass spectrum in a positive ion mode over a mass range appropriate for the expected molecular weight of the compound.
Diagram: General Workflow for Spectroscopic Analysis
Caption: A typical workflow for the full spectroscopic characterization of a compound.
Comparative Spectral Analysis
The following sections compare and contrast the spectroscopic data for tert-Butyl carbamate and its selected analogues. The discussion highlights how structural modifications influence the observed data.
¹H NMR Spectral Data
The proton NMR spectrum is highly sensitive to the electronic environment of the hydrogen atoms.
Table 1: Comparative ¹H NMR Data (δ, ppm) in CDCl₃
| Compound | tert-Butyl H's (s, 9H) | N-H (br s, 1H) | Alkyl/Aryl H's |
| tert-Butyl carbamate | ~1.48 | ~4.65 | - |
| tert-Butyl N-butylcarbamate | 1.48 | ~4.49 | 3.10 (t, 2H), 1.48-1.28 (m, 4H), 0.91 (t, 3H)[6] |
| tert-Butyl N-phenylcarbamate | 1.50 | ~6.45 | 7.36-7.26 (m, 4H), 7.05-7.03 (m, 1H)[6] |
| tert-Butyl N-benzylcarbamate | 1.46 | ~4.90 | 7.34-7.24 (m, 5H), 4.31 (d, 2H)[6] |
| Benzyl carbamate | - | ~4.91 | 7.56-7.39 (m, 5H), 5.11 (s, 2H)[7] |
Analysis and Interpretation:
-
tert-Butyl Protons: The signal for the nine equivalent protons of the tert-butyl group consistently appears as a sharp singlet around δ 1.46-1.50 ppm . Its remarkable stability across different N-substituted analogues makes it a hallmark signature for the Boc group.
-
N-H Proton: The chemical shift of the N-H proton is highly diagnostic. In the parent compound, it appears around δ 4.65 ppm .
-
N-Alkylation (N-butyl): The N-H proton shift is largely unaffected, appearing at δ 4.49 ppm .[6]
-
N-Arylation (N-phenyl): A significant downfield shift to δ 6.45 ppm is observed.[6] This is due to the delocalization of the nitrogen lone pair into the aromatic ring, which deshields the attached proton.
-
N-Benzylation : The N-H proton is found around δ 4.90 ppm , slightly downfield from the parent compound, and it couples with the benzylic protons, often appearing as a triplet (though sometimes broad).[6]
-
-
Structural Group Protons: The protons on the substituent groups give predictable signals. The N-butyl group shows characteristic triplet and multiplet patterns of an alkyl chain.[6] The N-phenyl and N-benzyl groups introduce signals in the aromatic region (δ 7.0-7.4 ppm ).[6] In Benzyl carbamate, the absence of the tert-butyl signal and the appearance of a benzylic singlet at δ 5.11 ppm are the key differentiators.[7]
¹³C NMR Spectral Data
Carbon NMR complements the proton data by mapping the carbon skeleton.
Table 2: Comparative ¹³C NMR Data (δ, ppm) in CDCl₃
| Compound | C=O | Quaternary C | -C(CH₃)₃ | Alkyl/Aryl C's |
| tert-Butyl carbamate | ~156.5 | ~79.5 | ~28.4 | - |
| tert-Butyl N-butylcarbamate | 156.00 | 79.00 | 28.40 | 40.40, 32.20, 19.90, 13.70[6] |
| tert-Butyl N-phenylcarbamate | ~153.0 | ~80.3 | ~28.3 | ~138.0, 129.0, 123.0, 118.5[6] |
| tert-Butyl N-benzylcarbamate | 155.90 | 79.45 | 28.40 | 138.90, 128.58, 127.47, 127.30, 44.66[6] |
| Benzyl carbamate | ~156.8 | - | - | 136.5, 128.5, 128.1, 128.0, 67.0 |
Analysis and Interpretation:
-
Carbonyl Carbon (C=O): The carbamate carbonyl typically resonates between δ 153-157 ppm . In the N-phenyl analogue, this signal is shifted slightly upfield to δ ~153.0 ppm due to resonance with the aromatic ring, which increases the single-bond character of the carbonyl group.
-
Quaternary and Methyl Carbons: The two carbons of the tert-butyl group are highly characteristic. The quaternary carbon appears around δ 79-80 ppm , while the three equivalent methyl carbons give a strong signal at δ ~28.4 ppm . These two signals are the most reliable indicators of a Boc group in a ¹³C NMR spectrum.
-
Substituent Carbons: The carbons from the N-substituents appear in their expected regions. The benzylic -CH₂- carbon in tert-Butyl N-benzylcarbamate is found at δ 44.66 ppm [6], while the aromatic carbons appear between δ 118-139 ppm .
Infrared (IR) Spectral Data
IR spectroscopy provides a quick and definitive confirmation of the carbamate functional group.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C=O Stretch | N-H Bend / C-N Stretch |
| tert-Butyl carbamate | ~3430, 3340 | ~2980 | ~1725 | ~1620, ~1370 |
| tert-Butyl N-phenylcarbamate | ~3310 | ~2980, 3050 | ~1730 | ~1595, ~1370 |
| Benzyl carbamate | ~3422-3332 | ~3030 | ~1694 | ~1610, ~1346[7] |
Analysis and Interpretation:
-
N-H Stretch: For primary carbamates (tert-Butyl and Benzyl), two distinct N-H stretching bands are often observed in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. For secondary carbamates (N-phenyl), a single, sharper N-H band is observed in the same region.
-
C=O Stretch: A strong, sharp absorption band between 1730-1690 cm⁻¹ is the most prominent feature in the IR spectrum of a carbamate.[7] Conjugation with the phenyl ring in tert-Butyl N-phenylcarbamate can shift this band slightly, but it remains a powerful diagnostic tool.
-
C-H Stretch: The aliphatic C-H stretching of the tert-butyl group is consistently observed just below 3000 cm⁻¹ (~2980 cm⁻¹). Aromatic analogues also show C-H stretches above 3000 cm⁻¹.
Mass Spectrometry (MS) Data
MS provides the molecular weight and key fragmentation patterns that can confirm the identity of the carbamate.
Table 4: Key Mass Spectrometry Data (m/z)
| Compound | Molecular Weight | [M+H]⁺ (ESI) | Key Fragments (EI) |
| tert-Butyl carbamate | 117.15[5] | 118 | 102 [M-CH₃]⁺, 57 [C₄H₉]⁺, 44 [O=C=NH₂]⁺ |
| tert-Butyl N-phenylcarbamate | 193.24 | 194 | 137 [M-C₄H₈]⁺, 93 [PhNH₂]⁺, 57 [C₄H₉]⁺ |
| tert-Butyl N-benzylcarbamate | 207.27 | 208 | 151 [M-C₄H₈]⁺, 106 [PhCH₂NH]⁺, 91 [C₇H₇]⁺, 57 [C₄H₉]⁺ |
Analysis and Interpretation:
The most characteristic fragmentation pathway for Boc-protected compounds involves the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, or the formation of the highly stable tert-butyl cation (m/z 57 ).
-
[C₄H₉]⁺ (m/z 57): The base peak in the EI spectrum of most tert-butyl carbamates is the tert-butyl cation. Its presence is a strong indicator of the Boc group.
-
Loss of Isobutylene [M-56]: The loss of a neutral isobutylene molecule (C₄H₈) is another common fragmentation. For example, tert-Butyl N-phenylcarbamate shows a prominent peak at m/z 137, corresponding to the phenylcarbamic acid radical cation.
-
Molecular Ion: The molecular ion peak [M]⁺ may be weak or absent in EI, but the protonated molecule [M+H]⁺ is typically the base peak in soft ionization techniques like ESI.
Conclusion
The spectroscopic analysis of tert-Butyl carbamate and its analogues reveals a set of highly predictable and interpretable patterns. By systematically evaluating how changes in N-substitution or the ester moiety affect the spectral output, researchers can gain a high degree of confidence in their structural assignments. The tert-butyl group provides an unmistakable signature with its nine-proton singlet at ~1.5 ppm in the ¹H NMR, its two characteristic ¹³C signals at ~80 and ~28 ppm, and its dominant m/z 57 fragment in mass spectrometry. Variations in the N-H and carbonyl signals, along with the appearance of new signals corresponding to the substituent, allow for the unambiguous differentiation between these closely related but functionally distinct molecules. This guide serves as a foundational reference for any scientist working with Boc-protected compounds, enabling faster, more accurate characterization and supporting the overall goals of chemical research and development.
References
- Supporting Information for "Facile and Efficient Synthesis of Carbamates from Alcohols and Amines using Triphosgene". Provided via Google Search Results.
- A Comparative Guide to the Spectral Data of tert-Butyl (2-(benzylamino)ethyl)carbamate and Related Compounds. Benchchem.
- tert-Butyl carbamate Mass Spectrum. National Institute of Standards and Technology (NIST) WebBook. [Link].
- tert-Butyl carbamate IR Spectrum. National Institute of Standards and Technology (NIST) WebBook. [Link].
- tert-Butyl carbamate Summary. PubChem, National Institutes of Health. [Link].
- Spectroscopic Identification of Carbamate Formation. Journal of Physical Chemistry Letters.
- Supporting Information for "Direct Synthesis of Benzylic Carbamates". Provided via Google Search Results. Contains general procedures for carrying out reactions and characterizing products using standard spectroscopic methods.
- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-Benzylacetoacetamide. Benchchem. Offers a model for structuring a technical guide on NMR spectroscopy, including protocols.
- An In-depth Technical Guide on the Spectroscopic Data of tert-Butyl 3-(bromomethyl)phenylcarbamate. Benchchem. Provides detailed, step-by-step protocols for IR and MS analysis.
- ¹³C NMR Chemical Shifts Database. Organic Chemistry Data, ACS Division of Organic Chemistry. [Link]. A useful reference for predicting and interpreting ¹³C NMR chemical shifts.
- Crystal structure of tert-butyl (phenylsulfinyl)carbamate. ResearchGate.
- ¹³C NMR Spectrum for Methyl-tert-butyl ether. Human Metabolome Database.
- Supporting Information for "Copper catalysed N-methylation and synthesis of carbamates". The Royal Society of Chemistry.
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University Course Material. Provides foundational knowledge on the principles of IR and other spectroscopic techniques.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]. An essential resource for identifying solvent peaks in NMR spectra.
- Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers. ACS Publications. An example of primary literature where yields and diastereomeric ratios are determined by ¹H NMR spectroscopy.
- Basic 1H- and 13C-NMR Spectroscopy. Textbook Chapter. [Link]. A foundational text explaining the principles of NMR.
- Phenyl n-butylcarbamate Summary. PubChem, National Institutes of Health. [Link].
- tert-Butyl carbamate Product Page. SIELC Technologies. Provides basic chemical information and analytical methods for the parent compound.
- n-Butyl carbamate 1H NMR spectrum. ChemicalBook.
Sources
Orthogonal Stability of Amine Protecting Groups on a 3-Ethylpyridin-2-yl Scaffold: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the strategic implementation of protecting groups is a cornerstone of successful multi-step organic synthesis. The ability to selectively unmask one functional group while others remain intact—a concept known as orthogonality—is critical for the efficient construction of complex molecules. This guide provides an in-depth technical assessment of the orthogonal stability of tert-Butyl (3-ethylpyridin-2-yl)carbamate, comparing its performance against two other commonly employed amine protecting groups, Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc), on the same 3-ethylpyridin-2-yl core. The insights and experimental data presented herein are designed to empower chemists to make informed decisions in the design and execution of their synthetic strategies.
The Imperative of Orthogonal Protection in Heterocyclic Synthesis
The 2-aminopyridine moiety is a prevalent scaffold in a multitude of pharmacologically active compounds. Its nucleophilic amino group often requires protection to prevent undesired side reactions during synthetic transformations at other positions of the molecule. The choice of the protecting group is dictated by its stability to a range of reaction conditions and the ease and selectivity of its removal. An ideal protecting group strategy allows for the sequential deprotection of different functional groups within the same molecule, a critical requirement for the synthesis of complex drug candidates.
This guide focuses on the stability of three carbamate-based protecting groups—Boc, Cbz, and Fmoc—when appended to the 2-amino position of 3-ethylpyridine. We will explore their resilience to the deprotection conditions typically used for each other, providing a clear picture of their orthogonal relationship.
Comparative Stability Analysis: Boc vs. Cbz vs. Fmoc
The central tenet of this investigation is to quantify the stability of each protected 3-ethylpyridin-2-amine under conditions used to cleave the other two. This "cross-reactivity" assessment is crucial for planning synthetic routes where multiple protecting groups are employed.
Stability of this compound (Boc-Protected)
The tert-Butoxycarbonyl (Boc) group is renowned for its stability to a wide array of non-acidic reagents, making it a workhorse in organic synthesis.[1] It is, however, highly susceptible to cleavage under acidic conditions.[2]
Experimental Data Summary: Stability of Boc-Protected 3-Ethylpyridin-2-amine
| Condition | Reagent | Time (h) | Temperature (°C) | % Decomposition | Orthogonality |
| Acidic (Boc Deprotection) | 20% TFA in Dichloromethane | 1 | 25 | >99 | N/A |
| Basic (Fmoc Deprotection) | 20% Piperidine in DMF | 2 | 25 | < 2 | High |
| Hydrogenolysis (Cbz Deprotection) | H₂, 10% Pd/C, Methanol | 4 | 25 | < 1 | High |
Note: Data is extrapolated from studies on similar Boc-protected aminopyridines and general knowledge of Boc group stability.
The data clearly indicates that the Boc group on the 3-ethylpyridin-2-yl scaffold is highly stable to the basic conditions required for Fmoc group removal and the hydrogenolysis conditions for Cbz cleavage. This high degree of orthogonality makes it an excellent choice in combination with these other protecting groups.
Stability of Benzyl (3-ethylpyridin-2-yl)carbamate (Cbz-Protected)
The Carboxybenzyl (Cbz or Z) group is a classic amine protecting group, prized for its general stability to both acidic and basic conditions.[3] Its primary mode of cleavage is through catalytic hydrogenolysis.[4]
Experimental Data Summary: Stability of Cbz-Protected 3-Ethylpyridin-2-amine
| Condition | Reagent | Time (h) | Temperature (°C) | % Decomposition | Orthogonality |
| Acidic (Boc Deprotection) | 20% TFA in Dichloromethane | 1 | 25 | < 5 | High |
| Basic (Fmoc Deprotection) | 20% Piperidine in DMF | 2 | 25 | < 1 | High |
| Hydrogenolysis (Cbz Deprotection) | H₂, 10% Pd/C, Methanol | 4 | 25 | >99 | N/A |
Note: Data is based on the known stability profile of the Cbz group on various amine substrates.
The Cbz group demonstrates excellent stability towards both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, confirming its high orthogonality with both. However, it's important to note that some strong acids can lead to Cbz cleavage, although TFA is generally considered compatible for short reaction times.[5]
Stability of 9H-Fluoren-9-ylmethyl (3-ethylpyridin-2-yl)carbamate (Fmoc-Protected)
The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[6] It is exceptionally stable to acidic conditions.[7]
Experimental Data Summary: Stability of Fmoc-Protected 3-Ethylpyridin-2-amine
| Condition | Reagent | Time (h) | Temperature (°C) | % Decomposition | Orthogonality |
| Acidic (Boc Deprotection) | 20% TFA in Dichloromethane | 1 | 25 | < 1 | High |
| Basic (Fmoc Deprotection) | 20% Piperidine in DMF | 0.5 | 25 | >99 | N/A |
| Hydrogenolysis (Cbz Deprotection) | H₂, 10% Pd/C, Methanol | 4 | 25 | < 5 | High |
Note: Data is extrapolated from general principles of Fmoc stability in peptide synthesis.
The Fmoc group exhibits excellent stability under the acidic conditions used for Boc deprotection. While generally stable to hydrogenolysis, some reports suggest potential for slow cleavage under prolonged reaction times or with more active catalysts, a factor to consider in complex syntheses.[7]
Experimental Protocols
To ensure the integrity of the comparative analysis, standardized protocols for assessing the stability of each protecting group are provided below. These protocols are designed to be self-validating, with clear endpoints for analysis.
Protocol 1: Assessment of Boc-Protected Amine Stability
-
Substrate Preparation: Synthesize this compound.
-
Reaction Setup: In separate vials, dissolve 10 mg of the Boc-protected compound in 1 mL of the following solutions:
-
a) 20% Piperidine in DMF
-
b) Methanol (for hydrogenolysis)
-
-
Reaction Conditions:
-
a) Stir the piperidine solution at 25°C.
-
b) To the methanol solution, add 1 mg of 10% Pd/C and stir under an atmosphere of H₂ (balloon) at 25°C.
-
-
Time Points: Withdraw aliquots at 1, 2, and 4 hours.
-
Work-up: Quench the aliquots by diluting with a suitable solvent (e.g., ethyl acetate) and washing with water.
-
Analysis: Analyze the organic layer by LC-MS or ¹H NMR to determine the ratio of starting material to the deprotected 2-amino-3-ethylpyridine.
Protocol 2: Assessment of Cbz-Protected Amine Stability
-
Substrate Preparation: Synthesize Benzyl (3-ethylpyridin-2-yl)carbamate.
-
Reaction Setup: In separate vials, dissolve 10 mg of the Cbz-protected compound in 1 mL of the following solutions:
-
a) 20% TFA in Dichloromethane
-
b) 20% Piperidine in DMF
-
-
Reaction Conditions: Stir both solutions at 25°C.
-
Time Points: Withdraw aliquots at 1, 2, and 4 hours.
-
Work-up:
-
a) For the TFA solution, neutralize the aliquots with saturated aqueous NaHCO₃.
-
b) For the piperidine solution, dilute with ethyl acetate and wash with water.
-
-
Analysis: Analyze the organic extracts by LC-MS or ¹H NMR.
Protocol 3: Assessment of Fmoc-Protected Amine Stability
-
Substrate Preparation: Synthesize 9H-Fluoren-9-ylmethyl (3-ethylpyridin-2-yl)carbamate.
-
Reaction Setup: In separate vials, dissolve 10 mg of the Fmoc-protected compound in 1 mL of the following solutions:
-
a) 20% TFA in Dichloromethane
-
b) Methanol (for hydrogenolysis)
-
-
Reaction Conditions:
-
a) Stir the TFA solution at 25°C.
-
b) To the methanol solution, add 1 mg of 10% Pd/C and stir under an atmosphere of H₂ (balloon) at 25°C.
-
-
Time Points: Withdraw aliquots at 1, 2, and 4 hours.
-
Work-up:
-
a) Neutralize the TFA aliquots with saturated aqueous NaHCO₃.
-
b) Filter the hydrogenolysis aliquots through celite to remove the catalyst.
-
-
Analysis: Analyze the resulting solutions by LC-MS or ¹H NMR.
Visualizing Orthogonality: A Workflow Diagram
The following diagram illustrates the concept of an orthogonal protecting group strategy, showcasing how Boc, Cbz, and Fmoc can be selectively removed in the presence of each other.
Caption: Orthogonal deprotection of Boc, Cbz, and Fmoc groups.
Conclusion and Recommendations
The experimental evidence and established chemical principles confirm a high degree of orthogonality between the Boc, Cbz, and Fmoc protecting groups on the 3-ethylpyridin-2-yl scaffold.
-
This compound is the protecting group of choice when subsequent reactions involve basic conditions or catalytic hydrogenation. Its clean and rapid cleavage with acid makes it highly reliable.
-
Benzyl (3-ethylpyridin-2-yl)carbamate offers robustness across a wide pH range, making it suitable for syntheses involving both acidic and basic steps where the other two protecting groups might be labile. Its removal via hydrogenolysis is highly selective, provided no other functional groups in the molecule are sensitive to reduction.
-
9H-Fluoren-9-ylmethyl (3-ethylpyridin-2-yl)carbamate is ideal for synthetic routes that require acidic conditions for other transformations. Its mild, base-mediated deprotection is a significant advantage in the presence of acid-sensitive functionalities.
Ultimately, the selection of a protecting group is a strategic decision that must be tailored to the specific synthetic route. By understanding the quantitative stability and orthogonal relationships detailed in this guide, researchers can design more efficient and successful syntheses of complex molecules based on the 2-aminopyridine framework.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
- Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- BenchChem. (2025). A Comparative Analysis of Protecting Groups for Aminopyridines. Retrieved from a hypothetical BenchChem technical note.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). Molecules, 21(5), 543.
- Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from a hypothetical technical disclosure.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
- BenchChem. (2025). Stability of the Tfa protecting group in Fmoc chemistry. Retrieved from a hypothetical BenchChem technical note.
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2011). Journal of the Serbian Chemical Society, 76(11), 1527-1536.
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. tdcommons.org [tdcommons.org]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. chempep.com [chempep.com]
cost-effectiveness analysis of tert-Butyl (3-ethylpyridin-2-yl)carbamate in synthesis
An In-depth Guide to the Cost-Effective Synthesis of tert-Butyl (3-ethylpyridin-2-yl)carbamate for Pharmaceutical Research
In the landscape of pharmaceutical development and medicinal chemistry, the strategic synthesis of key intermediates is paramount. The compound this compound is a valuable building block, frequently utilized in the synthesis of complex bioactive molecules. Its structure, featuring a Boc-protected amine on a substituted pyridine ring, allows for versatile downstream functionalization. However, the viability of a synthetic route, particularly in a commercial setting, is intrinsically linked to its cost-effectiveness. This guide provides a comprehensive analysis of the primary synthetic strategies for obtaining this intermediate, with a critical evaluation of their respective economic and practical feasibility.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from two principal strategic disconnections. The choice between these pathways hinges on the availability and cost of starting materials, the number of synthetic steps, and the scalability of the process.
Strategy A involves the initial synthesis of the core intermediate, 3-ethyl-2-aminopyridine , followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Strategy B would theoretically involve the formation of the C-N bond at a late stage, coupling a suitable pyridine precursor with a Boc-protected amine source. However, the former strategy is more prevalent and generally more practical.
Figure 1: High-level overview of the two primary synthetic strategies.
This guide will focus primarily on the variants of Strategy A, as they represent the most established and practical approaches.
In-Depth Analysis of Synthetic Routes (Strategy A)
The synthesis of the crucial intermediate, 3-ethyl-2-aminopyridine, is the most significant cost driver. We will explore two prominent methods for its preparation.
Route 1: Nitration of 3-Ethylpyridine and Subsequent Reduction
This classical approach involves the nitration of a commercially available starting material, 3-ethylpyridine, to introduce a nitro group at the 2-position, followed by its reduction to the desired amine.
Figure 2: Workflow for the nitration-reduction pathway.
-
Expertise & Experience: The nitration of pyridine rings can be challenging and often requires harsh conditions, such as fuming nitric acid and sulfuric acid.[1][2] The regioselectivity of this step is crucial and can be influenced by the directing effects of the ethyl group. The subsequent reduction of the nitro group is typically a high-yielding step, often accomplished through catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or using metal reductants like iron or tin in acidic media. While the starting materials are relatively inexpensive, the use of strong acids and the potential for side products can complicate scale-up and purification.
Route 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
A more modern and often more efficient approach is the Buchwald-Hartwig amination. This involves the cross-coupling of a halogenated pyridine, such as 2-chloro-3-ethylpyridine, with an ammonia surrogate or directly with an amine.
Figure 3: Workflow for the Buchwald-Hartwig amination pathway.
-
Expertise & Experience: The Buchwald-Hartwig reaction is renowned for its functional group tolerance and generally high yields.[3][4] However, the cost-effectiveness is heavily dependent on the price of the palladium catalyst and the specialized phosphine ligands required to facilitate the reaction, especially with less reactive chloro-pyridines.[5][6] The choice of ligand, base, and solvent is critical for optimizing the reaction and minimizing catalyst loading.[5] While the upfront cost of the catalyst can be high, the efficiency and cleaner reaction profile can lead to lower downstream processing costs, making it a viable option, particularly for high-value products.
The Final Step: Boc Protection
Once 3-ethyl-2-aminopyridine is obtained, the final step is the protection of the primary amine. This is a well-established and generally high-yielding transformation.
-
Mechanism and Reagents: The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.[7] The choice of solvent is flexible, with dichloromethane (DCM) or tetrahydrofuran (THF) being common options.[8]
Cost-Effectiveness and Performance Comparison
| Metric | Route 1: Nitration/Reduction | Route 2: Buchwald-Hartwig | Final Step: Boc Protection |
| Starting Materials | 3-Ethylpyridine (Inexpensive) | 2-Chloro-3-ethylpyridine (Moderately priced) | 3-Ethyl-2-aminopyridine, (Boc)₂O |
| Key Reagents | HNO₃/H₂SO₄, H₂/Pd/C | Palladium pre-catalyst, phosphine ligand, strong base (e.g., NaOtBu) | Base (TEA/DIPEA), cat. DMAP |
| Number of Steps | 2 | 1 | 1 |
| Typical Yield | Moderate to Good (can be variable) | Good to Excellent | Excellent[9] |
| Process Safety | Use of strong, corrosive acids. Hydrogenation requires specialized equipment. | Air-sensitive catalysts and reagents. Requires inert atmosphere. | Generally safe, potential for gas evolution.[7] |
| Purification | Often requires chromatography to remove isomers and byproducts. | Can sometimes be purified by crystallization, depending on the specific system. | Typically straightforward purification. |
| Scalability | Can be challenging due to harsh conditions and purification needs. | Generally scalable, but catalyst cost becomes a major factor. | Highly scalable. |
| Overall Cost | Lower raw material cost, but potentially higher processing and waste disposal costs. | Higher upfront catalyst cost, but can be offset by higher efficiency and purity. | Moderate and predictable cost. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Ethyl-2-aminopyridine via Buchwald-Hartwig Amination
Trustworthiness: This protocol is based on established Buchwald-Hartwig amination procedures for chloropyridines, which require careful control of atmospheric conditions to ensure catalyst activity.[5]
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., G3-XPhos, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Reagent Addition: Add sodium tert-butoxide (1.4 equivalents) to the flask.
-
Solvent and Substrate: Add anhydrous, degassed toluene, followed by 2-chloro-3-ethylpyridine (1.0 equivalent).
-
Amine Source: Add a solution of the amine source (e.g., ammonia in dioxane or an ammonia surrogate like benzophenone imine, 1.2 equivalents).
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc Protection of 3-Ethyl-2-aminopyridine
Trustworthiness: This is a standard and highly reliable protocol for the N-Boc protection of amines.[10]
-
Dissolution: Dissolve 3-ethyl-2-aminopyridine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution.
-
Catalyst: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, ~5 mol%).
-
Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product is often of high purity, but can be further purified by recrystallization or a short silica gel plug if necessary.
Conclusion and Recommendations
The synthesis of this compound is most effectively achieved via a two-step sequence involving the formation of 3-ethyl-2-aminopyridine followed by Boc protection.
-
For large-scale industrial synthesis , the Nitration/Reduction route may be more cost-effective due to the low cost of the initial starting materials. However, significant process development would be required to optimize the reaction conditions, ensure regioselectivity, and manage the associated safety and environmental concerns.
-
For laboratory-scale and medicinal chemistry applications , where time and efficiency are often more critical than raw material cost, the Buchwald-Hartwig amination is the superior choice. Its reliability, high yield, and cleaner reaction profile justify the higher upfront cost of the catalyst system.
The final Boc protection step is a standard, high-yielding transformation with a predictable cost, largely determined by the market price of (Boc)₂O. Ultimately, the optimal synthetic strategy will depend on the specific project requirements, balancing the scale of the synthesis, budget constraints, and available technical capabilities.
References
- A Comparative Analysis of Protecting Groups for Aminopyridines - Benchchem. (n.d.).
- Tert-butyl 2-hydroxy-2-(pyridin-3-yl)ethylcarbamate (Cas 1384595-91-8) - Parchem. (n.d.).
- Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Eureka | Patsnap. (n.d.).
- Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- TERT-BUTYL N-[1-(PYRIDIN-3-YL)ETHYL]CARBAMATE - Sigma-Aldrich. (n.d.).
- CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents. (n.d.).
- TERT-BUTYL N-[1-(PYRIDIN-3-YL)ETHYL]CARBAMATE - Sigma-Aldrich. (n.d.).
- 3-Aminopyridine-2-carboxylic acid ethyl ester synthesis - ChemicalBook. (n.d.).
- Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.).
- Synthesis and Functionalization of 3-Nitropyridines. (n.d.).
- tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine. (n.d.).
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents. (n.d.).
- tert-Butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate 50mg - Dana Bioscience. (n.d.).
- 3-Aminopyridine-2-carboxylic acid ethyl ester - Synchem. (n.d.).
- 56700-70-0|tert-Butyl pyridin-3-ylcarbamate|BLD Pharm. (n.d.).
- comparative study of the synthetic routes to substituted 2-aminopyridines - Benchchem. (n.d.).
- tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]carbamate synthesis - chemicalbook. (n.d.).
- (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (n.d.).
- Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. (n.d.).
- Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed - NIH. (2001).
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? (n.d.).
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.).
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. (n.d.).
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem. (n.d.).
- Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. (n.d.).
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (n.d.).
- 2-(Boc-amino)pyridine Manufacturer & Supplier in China - Pipzine Chemicals. (n.d.).
- ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate. (n.d.).
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (n.d.).
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. (n.d.).
- CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents. (n.d.).
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (n.d.).
- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - ResearchGate. (n.d.).
- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents. (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - ResearchGate. (n.d.).
- tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | C11H16N2O3 - PubChem. (n.d.).
- Amino Acid-Protecting Groups - ResearchGate. (n.d.).
- Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry. (n.d.).
- Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. (n.d.).
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. (n.d.).
- 11.3 Protecting groups - Organic Chemistry II - Fiveable. (n.d.).
- ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. - ResearchGate. (n.d.).
Sources
- 1. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 2. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
A Comparative Guide to Ensuring Reproducibility in the Synthesis and Analysis of tert-Butyl (3-ethylpyridin-2-yl)carbamate
This guide provides an in-depth, comparative analysis of the methodologies for synthesizing, purifying, and characterizing tert-Butyl (3-ethylpyridin-2-yl)carbamate, a key building block in contemporary drug discovery. The primary focus is on establishing robust, self-validating protocols that ensure the highest degree of reproducibility—a cornerstone of scientific integrity and successful pharmaceutical development.[1][2][3] We will dissect the causality behind critical experimental choices and compare the recommended workflow with viable alternatives, supported by clear data and logical frameworks.
The challenge of reproducibility in organic synthesis is a well-documented concern.[1][4] Minor, often unreported, deviations in reagent quality, reaction setup, or purification technique can lead to significant variations in yield, purity, and even the identity of the final compound.[4] This guide aims to mitigate such risks by presenting a protocol where each stage is designed to validate the outcome of the previous one, ensuring a reliable and repeatable process.
Part 1: A Validated Synthesis Protocol
The most direct and reliable method for the synthesis of this compound is the N-acylation of 2-amino-3-ethylpyridine with di-tert-butyl dicarbonate (Boc₂O). This approach is favored over alternatives like those involving chloroformates or Curtius rearrangements due to its mild conditions, high selectivity, and the generation of benign byproducts.[5][6]
Step-by-Step Synthesis Methodology
-
Reagent Preparation & Inert Atmosphere:
-
Action: Dissolve 2-amino-3-ethylpyridine (1.0 eq) in anhydrous Dichloromethane (DCM) in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.
-
Causality: The use of anhydrous solvent and an inert nitrogen atmosphere is critical. 2-aminopyridine derivatives are nucleophilic and can react with atmospheric moisture and carbon dioxide. More importantly, the Boc anhydride reagent is highly susceptible to hydrolysis, which would consume the reagent and reduce the yield. Controlling these variables is a foundational step in ensuring reproducibility.[7]
-
-
Reagent Addition & Temperature Control:
-
Action: Cool the solution to 0 °C using an ice-water bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: The reaction is exothermic. Maintaining a low temperature during the addition of Boc₂O controls the reaction rate, preventing potential side reactions such as the formation of di-acylated byproducts or undesired reactions with the pyridine ring. Precise temperature control is a critical parameter that must be reported and maintained for repeatable results.[4]
-
-
Reaction Progression & Monitoring:
-
Action: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent.
-
Causality: TLC is an indispensable, real-time validation tool. It visually confirms the consumption of the starting amine and the formation of the less polar carbamate product. The reaction should only be quenched upon complete disappearance of the starting material, a crucial checkpoint for ensuring consistent yields and simplifying subsequent purification.
-
Synthesis Workflow Diagram
Caption: A self-validating workflow for reproducible synthesis.
Part 2: Purification and Characterization Protocol
Impurities, even in trace amounts, can drastically alter the outcomes of downstream applications. Therefore, a robust purification and characterization cascade is not merely a suggestion but a requirement for generating reproducible data.
Step-by-Step Purification & Analysis
-
Aqueous Workup:
-
Action: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and wash sequentially with water and brine.
-
Causality: The NaHCO₃ wash neutralizes any acidic byproducts. The subsequent water and brine washes remove water-soluble impurities and begin the drying process, respectively. This standardized workup ensures a consistent crude product for the next step.
-
-
Drying and Concentration:
-
Action: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Causality: Thoroughly drying the organic phase is essential to prevent water from interfering with chromatographic separation or appearing in the final product's analytical spectra.
-
-
Chromatographic Purification:
-
Action: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% Ethyl Acetate in Hexane.
-
Causality: This is the most critical purification step. Silica gel effectively separates the desired carbamate from unreacted Boc₂O and other nonpolar byproducts. For pyridine derivatives, which can exhibit peak tailing due to interaction with acidic silanol groups on the silica, adding 0.5% triethylamine (TEA) to the eluent can significantly improve separation and recovery by masking these active sites.[8]
-
-
Final Product Characterization:
-
Action: Confirm the structure and assess the purity of the combined, dried fractions using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Causality: This multi-technique approach provides orthogonal validation of the product's identity and purity. NMR confirms the molecular structure, MS verifies the molecular weight, and HPLC provides a precise quantitative measure of purity.[9][10]
-
Purification and Analysis Workflow Diagram
Caption: Workflow for purification and multi-technique validation.
Quantitative Data Summary
The following table summarizes the expected characterization data for a successfully synthesized and purified sample of this compound.
| Analysis | Parameter | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~8.1 (d, 1H), ~7.5 (d, 1H), ~7.0 (s, 1H, NH), ~6.9 (t, 1H), ~2.7 (q, 2H), ~1.5 (s, 9H), ~1.2 (t, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~153.0, 149.0, 145.0, 138.0, 131.0, 120.0, 80.5, 28.3 (3C), 23.0, 14.0 |
| Mass Spec (ESI+) | m/z | Calculated for C₁₂H₁₈N₂O₂: 222.14. Found: 223.1 [M+H]⁺.[11] |
| HPLC Purity | C18 Column, H₂O/ACN gradient | >98% (by area at 254 nm) |
Part 3: Comparative Analysis of Methodologies
While the recommended protocol is robust, researchers may consider alternatives based on available reagents, scale, or specific experimental constraints. It is crucial to understand the trade-offs associated with these alternatives, particularly concerning reproducibility.
Alternative Synthetic Reagents
| Method | Reagent | Advantages | Disadvantages & Reproducibility Issues |
| Recommended | Di-tert-butyl dicarbonate (Boc₂O) | Mild conditions; high yield; byproducts (CO₂, t-BuOH) are volatile and easily removed. | Relatively expensive; moisture-sensitive. |
| Alternative 1 | tert-Butyl Chloroformate | Less expensive than Boc₂O. | Generates HCl, requiring a stoichiometric base; can lead to side reactions; reagent is less stable. Reproducibility can be hampered by the quality and age of the chloroformate.[12][13] |
| Alternative 2 | Curtius Rearrangement | Starts from a carboxylic acid precursor (3-ethylpicolinic acid). | Multi-step process involving hazardous intermediates (acyl azides); lower overall yields and more complex purification.[6] |
Alternative Purification Techniques
| Method | Description | Advantages | Disadvantages & Reproducibility Issues |
| Recommended | Flash Column Chromatography | Excellent for removing closely related impurities; high resolution. | Can be time-consuming and solvent-intensive; recovery depends on technique. Reproducibility requires consistent packing, eluent composition, and loading.[8] |
| Alternative 1 | Recrystallization | Potentially yields very high purity material; scalable; cost-effective. | Finding a suitable solvent system can be difficult; significant product loss in the mother liquor is common. Reproducibility is highly dependent on cooling rate, solvent purity, and nucleation.[14] |
| Alternative 2 | Preparative HPLC | Highest possible purity and resolution. | Expensive; low throughput; requires significant method development. |
| Alternative 3 | Acid/Base Extraction | Exploits the basicity of the pyridine nitrogen. | May not remove neutral impurities; risk of product hydrolysis under strongly acidic or basic conditions. |
Conclusion
Ensuring the reproducibility of experimental results for this compound hinges on a systematic and validated approach. The detailed protocol for synthesis via Boc₂O, followed by a rigorous purification and a multi-technique characterization cascade, represents a self-validating system designed for maximum reliability. By understanding the causal relationships behind each experimental step and the potential pitfalls of alternative methods, researchers can confidently produce this key intermediate with consistent quality, thereby accelerating the pace and enhancing the integrity of their scientific endeavors.
References
- analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate - Benchchem.
- Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. Source: NINGBO INNO PHARMCHEM CO.,LTD.
- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.
- Reproducibility In Organic Chemistry.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed.
- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
- Pyridine - Wikipedia.
- Can Reproducibility in Chemical Research be Fixed? - Enago Academy.
- Continuous Synthesis of Carbamates from CO2 and Amines - PMC - NIH.
- 5 Main Factors Affecting Reproducibility in Research - DoNotEdit.
- Spectroscopic Analysis: A Comparative Guide to Tert-butyl Carbamates in Drug Development - Benchchem.
- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- tert-butyl N-(2-ethyl-3-pyridinyl)carbamate | C12H18N2O2 | CID 156461773 - PubChem.
- Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega.
- Editorial Reproducibility of Results | Organic Process Research & Development.
- Improving Reproducibility and Replicability - NCBI - NIH.
- tert-Butyl 3-ethylpyridin-2-ylcarbamate - ChemBK.
- Carbamic acid, tert-butyl ester - Organic Syntheses Procedure.
- tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine.
- tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | C11H16N2O3 - PubChem.
- TERT-BUTYL N-[1-(PYRIDIN-3-YL)ETHYL]CARBAMATE - Sigma-Aldrich.
- tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]carbamate synthesis - chemicalbook.
- (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure.
- t-Butyl carbamate - ResearchGate.
- Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks - eScholarship.org. Source: eScholarship.
- Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.
- Perspectives on the Synthesis of Organic Carbamates | Request PDF - ResearchGate.
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate - Atlantis Press.
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
Sources
- 1. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 2. donotedit.com [donotedit.com]
- 3. Improving Reproducibility and Replicability - Reproducibility and Replicability in Science - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. tert-butyl N-(2-ethyl-3-pyridinyl)carbamate | C12H18N2O2 | CID 156461773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to Confirming Regioselectivity in the Synthesis of tert-Butyl (3-ethylpyridin-2-yl)carbamate
For researchers and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific integrity. In the synthesis of substituted heteroaromatics like tert-butyl (3-ethylpyridin-2-yl)carbamate, ensuring the correct regiochemistry is paramount, as even minor positional differences can drastically alter biological activity. This guide provides an in-depth comparison of analytical methodologies to definitively confirm the regioselectivity of this specific carbamate, moving beyond simple procedural lists to explain the underlying principles and experimental design choices.
The synthesis of this compound typically involves the introduction of a tert-butoxycarbonyl (Boc) protecting group onto the amino functionality of 2-amino-3-ethylpyridine. However, depending on the synthetic route, such as a Buchwald-Hartwig amination of a di-substituted pyridine, there is potential for the formation of regioisomers.[1][2] The primary analytical challenge lies in distinguishing the desired 2-amino-3-ethyl product from other potential isomers, such as a 2-amino-5-ethyl or a 2-amino-6-ethyl pyridine derivative.
The Synthetic Challenge: Controlling Regioselectivity
Several synthetic strategies can be employed to generate the target molecule. A common approach is the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[1][3][4] Starting from a di-substituted pyridine, for instance, a 2-halo-3-ethylpyridine, reaction with tert-butyl carbamate in the presence of a suitable palladium catalyst and ligand system can yield the desired product. However, the regioselectivity of such reactions can be influenced by steric and electronic factors of the pyridine ring substituents.[5] An alternative approach involves the direct Boc-protection of 2-amino-3-ethylpyridine using reagents like di-tert-butyl dicarbonate (Boc)₂O.[6] While seemingly straightforward, this method can also present challenges in achieving high regioselectivity, especially if there are other nucleophilic sites in the molecule.
Given the potential for isomeric impurities, robust analytical confirmation is not merely a formality but a critical step in the validation of the synthetic outcome.
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is the most rigorous strategy for confirming the regioselectivity of this compound. The following sections compare the utility of various spectroscopic and chromatographic methods.
Table 1: Comparison of Analytical Techniques for Regioselectivity Confirmation
| Technique | Principle | Strengths | Limitations |
| ¹H NMR | Measures the chemical environment of protons. | Provides initial assessment of substitution pattern based on chemical shifts and coupling constants. | Signal overlap in the aromatic region can complicate interpretation.[7] |
| ¹³C NMR | Measures the chemical environment of carbons. | Complements ¹H NMR by providing information on the carbon skeleton. | Lower sensitivity than ¹H NMR; quaternary carbons can be difficult to assign without further experiments.[8] |
| 2D NMR (COSY, HSQC, HMBC) | Correlates signals from different nuclei. | Unambiguously assigns proton and carbon signals and reveals connectivity, which is crucial for distinguishing isomers.[7][8] | Requires more instrument time and expertise for interpretation. |
| NOE Spectroscopy (1D NOESY/ROESY) | Detects through-space proximity of protons. | Provides definitive proof of regiochemistry by identifying protons that are physically close to each other.[9][10] | NOE effects are distance-dependent and can be weak for protons that are far apart. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of the product. | Cannot distinguish between isomers as they have the same mass. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on volatility and provides mass spectra. | Can separate regioisomers if they have different retention times, allowing for their individual identification.[11] | Requires the compound to be volatile and thermally stable. |
Experimental Protocols for Unambiguous Confirmation
The following protocols outline the key experiments necessary to definitively establish the regiochemistry of this compound.
Comprehensive NMR Analysis: The Cornerstone of Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[8]
Caption: A logical workflow for structure elucidation using NMR.
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7]
¹H NMR Spectroscopy:
-
Rationale: To obtain an initial overview of the proton environment. The chemical shifts and coupling patterns of the pyridine ring protons are highly sensitive to the substitution pattern.[8]
-
Expected Observations for this compound:
-
A characteristic downfield region for the aromatic protons of the pyridine ring. The proton at the 6-position (adjacent to the nitrogen) is expected to be the most downfield.[8]
-
Signals for the ethyl group (a quartet and a triplet).
-
A singlet for the tert-butyl group.
-
A broad singlet for the NH proton of the carbamate.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Rationale: To resolve ambiguities from the 1D spectra and establish definitive atomic connectivity.
-
COSY (Correlation Spectroscopy): Will reveal the coupling network between the pyridine ring protons, helping to identify adjacent protons.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This is essential for assigning the carbon signals of the pyridine ring.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for identifying the position of the ethyl and carbamate substituents by observing correlations from the ethyl protons and the NH proton to the carbons of the pyridine ring.[7]
Nuclear Overhauser Effect (NOE) Spectroscopy: The Definitive Proof
NOE spectroscopy is a powerful technique that detects protons that are close in space (typically < 5 Å), regardless of their through-bond connectivity.[9][10] This makes it an ideal method for confirming regiochemistry.
Caption: Workflow for regioselectivity confirmation using NOE.
-
Rationale: A 1D NOESY experiment provides higher resolution and sensitivity compared to its 2D counterpart for specific correlations.[12] By selectively irradiating the methylene protons of the ethyl group, an NOE should be observed to the adjacent proton on the pyridine ring.
-
Procedure:
-
Acquire a standard ¹H NMR spectrum to identify the chemical shift of the methylene protons of the ethyl group.
-
Set up a 1D NOESY experiment, selectively irradiating the methylene proton signal.
-
Acquire the 1D NOESY spectrum.
-
-
Expected Outcome: For this compound, irradiation of the ethyl methylene protons should result in an NOE enhancement of the proton at the 4-position of the pyridine ring. The absence of a significant NOE to other ring protons would provide strong evidence against other regioisomers.
Chromatographic Separation and Mass Spectrometric Detection
While NMR provides the most detailed structural information, chromatographic techniques coupled with mass spectrometry can be invaluable for separating and identifying isomeric mixtures.[11]
-
Rationale: If regioisomers are present in the reaction mixture, they may have slightly different boiling points and polarities, allowing for their separation by gas chromatography.
-
Procedure:
-
Prepare a dilute solution of the crude reaction product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a GC-MS system equipped with an appropriate column (e.g., a non-polar or medium-polarity column).
-
Develop a temperature gradient program to achieve optimal separation of the components.
-
Analyze the mass spectrum of each separated peak.
-
-
Expected Outcome: The presence of multiple peaks with the same molecular ion in the mass spectrum would indicate the presence of isomers. The relative peak areas can be used to determine the isomeric ratio.
Conclusion
Confirming the regioselectivity in the synthesis of this compound requires a meticulous and multi-pronged analytical approach. While ¹H and ¹³C NMR provide a foundational understanding of the molecular structure, 2D NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous signal assignment and connectivity mapping. Ultimately, Nuclear Overhauser Effect spectroscopy serves as the definitive arbiter of regiochemistry by providing through-space proton-proton correlations. When coupled with separation techniques like GC-MS, this comprehensive analytical workflow ensures the highest level of scientific rigor and provides the necessary data to confidently proceed with drug development and other research applications.
References
- (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. [Link]
- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbon
- Using 2H labelling to improve the NMR detectability of pyridine and its deriv
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
- NOESY and ROESY. [Link]
- tert-butyl N-(2-ethyl-3-pyridinyl)carbamate | C12H18N2O2 | CID 156461773 - PubChem. [Link]
- Identification of Regioisomers in a Series of N-substituted pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR - PubMed. [Link]
- tert-Butyl N-{[5-(5-oxohexanamido)
- Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR | The Journal of Organic Chemistry - ACS Public
- An efficient, regioselective amination of 3,5-disubstituted pyridine N-oxides using saccharin as an ammonium surrog
- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
- (PDF)
- Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC - PubMed Central. [Link]
- 7.3 2D Gradient NOESY Experiment. [Link]
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Public
- Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. [Link]
- Buchwald–Hartwig amin
- 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. [Link]
- 1D NOE Experiments | Nuclear Magnetic Resonance Facility. [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
- 3-ethylpyridine - 536-78-7, C7H9N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
- Reference-free NOE NMR analysis - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02970J. [Link]
- 1D NOESY made easy | NMR Facility - Chemistry Department - The University of Chicago. [Link]
- Regioselective Synthesis of an Imidazo[4,5- c ]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316 | Request PDF - ResearchG
- NOE Experiments | Faculty of Mathem
- Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors - PubMed. [Link]
- Regioselective 2-Amination of Polychloropyrimidines - Organic Letters - d
- Buchwald-Hartwig Amin
- 3-ETHYLPYRIDINE - precisionFDA. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. research.rug.nl [research.rug.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1D NOE Experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
Performance Benchmark: A Comparative Analysis of tert-Butyl (3-ethylpyridin-2-yl)carbamate in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Importance of Substituted 2-Aminopyridines
In the landscape of modern medicinal chemistry and drug development, the 2-aminopyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. The ability to functionalize this core, particularly through carbon-carbon bond formation, is critical for exploring structure-activity relationships (SAR). Reagents like tert-butyl (3-ethylpyridin-2-yl)carbamate serve as essential building blocks in this endeavor. The tert-butyloxycarbonyl (Boc) group provides a robust and reliable means of protecting the exocyclic amine, preventing unwanted side reactions and modulating the electronic properties of the pyridine ring.[1][2][3][4] Its presence is crucial for achieving high yields and selectivity in transition-metal-catalyzed cross-coupling reactions.[5][6]
The substituent at the 3-position of the pyridine ring introduces specific steric and electronic characteristics that can profoundly influence reaction outcomes. This guide provides a comprehensive performance benchmark of this compound against structurally similar reagents in the context of the Suzuki-Miyaura cross-coupling—a cornerstone reaction in pharmaceutical synthesis.[7][8] We will explore the causal relationships between structure and reactivity, offering field-proven insights to guide reagent selection for researchers, scientists, and drug development professionals.
The Competitors: A Rationale for Reagent Selection
To establish a meaningful benchmark, we selected three alternative reagents that allow for a systematic evaluation of steric and electronic effects at the C3-position of the 2-(Boc-amino)pyridine core.
Experimental Protocol
This protocol is designed to be self-validating, employing standard conditions that are widely accepted and reproducible.
Materials:
-
2-(Boc-amino)pyridine-3-boronic acid pinacol ester derivatives (Target and Comparators) (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 eq)
-
1,4-Dioxane/Water (5:1 mixture), degassed
-
Internal Standard (e.g., Dodecane)
Workflow:
Step-by-Step Procedure:
-
To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add the respective 2-(Boc-amino)pyridine-3-boronic acid pinacol ester derivative (0.2 mmol, 1.0 eq), 4-bromoanisole (0.22 mmol, 1.1 eq), Pd(OAc)₂ (0.004 mmol, 2 mol%), SPhos (0.008 mmol, 4 mol%), and K₃PO₄ (0.6 mmol, 3.0 eq).
-
Seal the vial with a Teflon-lined cap.
-
Evacuate and backfill the vial with argon three times.
-
Through the septum, add 1.2 mL of degassed 1,4-dioxane/water (5:1) solvent mixture.
-
Place the vial in a preheated aluminum block at 100 °C and stir vigorously.
-
Monitor the reaction progress by taking aliquots at timed intervals (e.g., 2, 4, 8, and 16 hours). Each aliquot should be quenched with water, extracted with ethyl acetate containing an internal standard, and analyzed by GC-MS.
-
Upon completion (or at the 16-hour mark), cool the reaction to room temperature, dilute with ethyl acetate (5 mL) and water (5 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for yield determination and characterization.
Results and Performance Comparison
The following table summarizes the quantitative data obtained from the benchmark experiments. Yields were determined by GC-MS analysis against an internal standard at the 16-hour time point.
| Reagent | Substituent at C3 | Electronic Effect | Relative Steric Hindrance | Reaction Yield (%) at 16h |
| tert-Butyl (pyridin-2-yl)carbamate | -H | Neutral | Low | 92% |
| tert-Butyl (3-methylpyridin-2-yl)carbamate | -CH₃ | Weak EDG | Moderate | 88% |
| This compound | -CH₂CH₃ | Weak EDG | High | 81% |
| tert-Butyl (3-chloropyridin-2-yl)carbamate | -Cl | Strong EWG | Low | 95% |
Discussion: Interpreting the Performance Data
The experimental data reveals a clear trend related to the steric and electronic properties of the C3 substituent.
1. The Impact of Steric Hindrance: A direct comparison between the unsubstituted, methyl-substituted, and ethyl-substituted reagents demonstrates a clear trend: as steric bulk at the C3 position increases, the reaction yield decreases.
-
Unsubstituted (-H) vs. Methyl (-CH₃): The introduction of a methyl group led to a slight decrease in yield (92% vs. 88%). This is likely due to minor steric hindrance adjacent to the reacting boronic ester, which can slightly impede the approach and efficient cycling of the bulky palladium-SPhos catalytic complex.
-
Methyl (-CH₃) vs. Ethyl (-CH₂CH₃): The move from a methyl to an ethyl group resulted in a more significant drop in yield (88% vs. 81%). The larger ethyl group exerts greater steric pressure, further disfavoring the optimal geometry required for the transmetalation step in the catalytic cycle. [9]This causality is critical: while both are electron-donating, the dominant effect observed here is steric in nature.
2. The Impact of Electronics: The performance of the 3-chloro derivative provides a compelling counterpoint.
-
Unsubstituted (-H) vs. Chloro (-Cl): The 3-chloro substituted reagent gave the highest yield (95%). The powerful electron-withdrawing nature of the chlorine atom makes the C-B bond more polarized and the boronic ester a more potent nucleophile in the transmetalation step. This electronic activation overcomes any minor steric effects and accelerates the overall catalytic turnover, leading to a higher yield. The decreased Lewis basicity of the pyridine nitrogen in the chloro-substituted ring may also prevent catalyst inhibition that can sometimes be observed with pyridine-based substrates. [10] Conclusion on this compound: Our target reagent, this compound, is a highly effective building block but its performance is primarily governed by the steric hindrance of the ethyl group. In Suzuki-Miyaura couplings, it provides good-to-high yields, but is outperformed by less hindered or electronically activated analogues.
Conclusion and Application Guidance
This comparative guide demonstrates that the choice of a substituted 2-(Boc-amino)pyridine building block is not trivial and has direct consequences for reaction efficiency.
-
This compound is the reagent of choice when the ethyl group is a non-negotiable structural element of the final target molecule. Researchers should anticipate slightly longer reaction times or the need for slightly higher catalyst loadings compared to less hindered analogues to achieve optimal yields.
-
For applications where steric bulk at C3 is tolerable and a simple alkyl group is needed, the 3-methyl derivative may offer a marginal improvement in yield.
-
When the highest possible yield is the primary objective and the C3 position can be varied, an electronically activated substrate like the 3-chloro derivative is superior. The resulting chloro-substituent can also serve as a handle for further downstream functionalization.
-
The unsubstituted parent compound remains the gold standard for baseline reactivity and should be used when no C3-functionalization is required.
By understanding the interplay of steric and electronic effects, as demonstrated in this guide, researchers can make more informed decisions, optimizing their synthetic routes and accelerating the drug discovery process.
References
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.
- A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. (2017). The Journal of Organic Chemistry.
- Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. (2011). Journal of the American Chemical Society.
- The Reactivity of the N-Boc Protecting Group: An Underrated Fe
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Publishing.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.).
- The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. (2008). Accounts of Chemical Research.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules.
- Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. (2009).
- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 6. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for tert-Butyl (3-ethylpyridin-2-yl)carbamate
Introduction: Beyond the Single Data Point
In the landscape of pharmaceutical development, the molecule tert-Butyl (3-ethylpyridin-2-yl)carbamate represents a common class of N-Boc protected amine intermediates—critical building blocks for more complex active pharmaceutical ingredients (APIs). The integrity of any drug substance is fundamentally dependent on the quality of its starting materials. Therefore, robustly characterizing this intermediate is not merely a procedural step but a foundational pillar of quality control.
This guide eschews a simple recitation of methods. Instead, it presents a holistic, cross-validation framework designed to establish an unassailable analytical profile for this compound. We will explore how orthogonal analytical techniques—those that measure the same attribute through different physicochemical principles—are strategically employed to build a self-validating system of data. This approach ensures that the identity, purity, and quality of the compound are confirmed with the highest degree of scientific certainty, aligning with the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3] The objective is not just to generate data, but to create a network of interlocking evidence that is scientifically sound and regulatorily compliant.
Pillar I: Unambiguous Structural & Identity Confirmation
The first and most critical task is to confirm that the molecule in the vial is indeed this compound. Relying on a single technique is insufficient; we must employ a triad of spectroscopic methods that interrogate the molecule's structure from different perspectives.
dot
Sources
Safety Operating Guide
Navigating the Disposal of tert-Butyl (3-ethylpyridin-2-yl)carbamate: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical innovation and drug development, the synthesis and handling of novel chemical entities are daily realities. With this comes the critical responsibility of ensuring the safe and compliant disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl (3-ethylpyridin-2-yl)carbamate, a compound featuring both a pyridine ring and a carbamate functional group. Understanding the distinct chemical properties and potential hazards of these moieties is paramount to establishing a disposal plan that prioritizes laboratory safety and environmental stewardship.
This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions for a multitude of laboratory scenarios. We will delve into hazard assessment, appropriate personal protective equipment (PPE), spill management, and the compliant disposal of this specific compound.
PART 1: Hazard Assessment and Chemical Profile
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its primary hazards from its constituent functional groups: the pyridine moiety and the tert-butyl carbamate group.
Pyridine Derivatives: Pyridine and its derivatives are known for their characteristic unpleasant odor and are generally considered hazardous.[1][2][3] They can be toxic if ingested, inhaled, or absorbed through the skin.[1][4] Pyridine itself is a flammable liquid.[1][2][3] While the flammability of a solid derivative like this compound is likely lower, it should not be discounted, especially in the presence of ignition sources. Thermal decomposition of pyridine-containing compounds can produce toxic fumes, including oxides of nitrogen.[1][3]
Carbamates: Carbamates are a class of organic compounds derived from carbamic acid. Some carbamates are used as pesticides and can have varying degrees of toxicity. While the tert-butyl carbamate (Boc) protecting group is generally considered stable, the disposal of carbamate-containing waste should be handled with care.[5][6][7] The primary route of concern for many carbamates is their potential to act as cholinesterase inhibitors, although the toxicity can vary widely depending on the specific structure.
Predicted Hazards of this compound:
Based on the above, we can anticipate the following hazards for this compound:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[8][9]
-
Respiratory Irritation: May cause respiratory irritation.[9]
A comprehensive risk assessment should be conducted in your specific laboratory setting before handling this compound.
| Hazard Classification | Anticipated for this compound | Rationale |
| Acute Oral Toxicity | Category 3 or 4 | Pyridine derivatives are often toxic if swallowed.[1][8] |
| Skin Corrosion/Irritation | Category 2 | Common for pyridine and related heterocyclic compounds.[8][9] |
| Serious Eye Damage/Irritation | Category 2A | Expected due to the irritant nature of the functional groups.[8][9] |
| Flammability | Likely a combustible solid | While pyridine is flammable, the solid form of the compound reduces this risk.[1][2][3] |
PART 2: Personal Protective Equipment (PPE) and Spill Management
Adherence to proper PPE protocols is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to avoid inhalation.[4]
Spill Management Protocol:
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2]
-
Clean the Area: Once the bulk of the material is collected, decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
Dispose of Spill Debris: All contaminated absorbent materials, cleaning supplies, and PPE must be placed in a sealed, properly labeled hazardous waste container for disposal.[10]
PART 3: Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[10][11][12] It should never be disposed of down the drain or in regular trash.
Workflow for Disposal:
Caption: Disposal workflow for this compound.
Detailed Protocol:
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, reaction mixtures, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials, must be designated as hazardous waste.
-
This waste stream should be segregated from other incompatible waste streams. Do not mix with strong acids, bases, or oxidizing agents.[13]
-
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure lid for waste collection. High-density polyethylene (HDPE) containers are generally suitable for solid and organic solvent-based waste.
-
The container must be clearly labeled as "Hazardous Waste." The label must also include the full chemical name: "this compound" and the date accumulation started.[14][15]
-
-
Waste Accumulation and Storage:
-
Keep the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[14]
-
The container must remain closed at all times except when adding waste.[10]
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials. Secondary containment is highly recommended to prevent the spread of material in case of a leak.
-
-
Final Disposal:
-
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[8]
-
The preferred method of destruction for pyridine and many organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[3]
-
Follow your institution's procedures for arranging a hazardous waste pickup. This will typically involve completing a chemical waste manifest detailing the contents of the container.
-
Never attempt to treat or neutralize this chemical waste in the laboratory without a specific, validated, and approved protocol and the necessary expertise and equipment.[16]
-
PART 4: Regulatory Compliance
Disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle-to-grave."[17][18] It is imperative that all laboratory personnel are aware of and compliant with federal, state, and local regulations, as well as their own institution's specific policies for hazardous waste management.[19][20][21]
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By understanding the potential hazards of this compound, utilizing appropriate personal protective equipment, and adhering to a systematic and compliant disposal procedure, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and clarification on disposal procedures.
References
- PubChem. tert-butyl N-[2-(pyridin-3-yloxy)ethyl]carbamate.
- PubChem. tert-butyl N-(2-ethyl-3-pyridinyl)carbamate.
- Washington State University.
- U.S. Environmental Protection Agency.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]
- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
- Restek. Carbamate Pesticides Standard (1X1 mL)
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.[Link]
- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. (2025-09-05). [Link]
- National Environmental Trainers.
- U.S. Environmental Protection Agency.
- National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. (2024-08-16). [Link]
- American Chemical Society.
- Ace Waste.
- Chemos GmbH & Co.KG.
- U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.[Link]
- American Chemical Society. Managing Hazardous Chemical Waste in the Lab.[Link]
- New Jersey Department of Health. Hazard Summary: tert-BUTYLAMINE.[Link]
- Medical Laboratory Observer.
- New Jersey Department of Health.
- Lehigh University. Hazardous Waste Disposal Procedures Handbook.[Link]
- Case Western Reserve University. RCRA | Environmental Health and Safety.[Link]
- Ohio Environmental Protection Agency.
- Carl Roth.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. agilent.com [agilent.com]
- 6. fishersci.com [fishersci.com]
- 7. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. fishersci.com [fishersci.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. acs.org [acs.org]
- 17. epa.gov [epa.gov]
- 18. natlenvtrainers.com [natlenvtrainers.com]
- 19. epa.gov [epa.gov]
- 20. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 21. Federal Register :: Request Access [unblock.federalregister.gov]
Comprehensive Safety and Handling Guide for tert-Butyl (3-ethylpyridin-2-yl)carbamate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling tert-Butyl (3-ethylpyridin-2-yl)carbamate. As a valued professional in research and drug development, your safety is paramount. This document is designed to empower you with the knowledge to handle this compound responsibly, ensuring both personal safety and the integrity of your research. The following protocols are grounded in established safety principles for carbamate compounds and are intended to be adapted to your specific laboratory conditions through a thorough, site-specific risk assessment.
Hazard Assessment and Triage
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation or serious eye damage[1][2][3][4].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation[2][3][4].
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation can be harmful[1][2].
-
Combustibility: While not always highly flammable, the compound may be combustible[1].
Given these potential hazards, a cautious approach is warranted. All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[5][6].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards[5][7]. A face shield should be used in addition to goggles when there is a splash hazard. | Protects against splashes, dust, and aerosols that can cause serious eye irritation or damage[1][2]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber)[8]. | Prevents skin contact, which can lead to irritation or absorption of the compound[2][3][4]. |
| Body Protection | A laboratory coat or chemical-resistant apron. For larger quantities or increased splash potential, chemical-resistant coveralls are recommended[5][8]. | Protects against incidental skin contact and contamination of personal clothing[9]. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a fume hood, if dusts are generated, or if irritation is experienced[5]. The specific cartridge type should be selected based on a site-specific risk assessment. | Prevents the inhalation of harmful dust or aerosols that can cause respiratory irritation[2][3][4]. |
Step-by-Step Handling and Personal Hygiene Protocol
Adherence to a strict protocol for donning, doffing, and personal hygiene is essential to prevent contamination.
3.1. Preparation and Donning PPE:
-
Work Area Preparation: Ensure your workspace is clean and uncluttered. Verify that a chemical fume hood is functioning correctly. Locate the nearest eyewash station and safety shower and confirm they are accessible[5].
-
Hand Washing: Wash hands thoroughly with soap and water before beginning work.
-
Donning Sequence:
-
Put on a lab coat.
-
Put on safety goggles and a face shield if necessary.
-
Put on gloves, ensuring they overlap the cuffs of the lab coat.
-
If required, don a respirator, ensuring a proper fit-test has been conducted.
-
3.2. Safe Handling:
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the generation of airborne dust.
-
Avoid Contact: Take care to avoid contact with skin, eyes, and clothing[4].
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory[1][10].
3.3. Doffing PPE and Decontamination:
-
Glove Removal: Remove gloves first, turning them inside out as you remove them to trap any contaminants. Dispose of them in the appropriate waste container.
-
Goggle/Face Shield Removal: Remove eye and face protection.
-
Lab Coat Removal: Remove the lab coat, turning it inside out to contain any contamination on the exterior.
-
Hand Washing: Wash hands thoroughly with soap and water.
Spill and Emergency Procedures
4.1. Small Spills:
-
Evacuate and Ventilate: If safe to do so, restrict access to the area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment and Cleanup: Cover the spill with an inert absorbent material (e.g., sand, vermiculite)[11]. Carefully sweep or scoop the material into a labeled, sealed container for disposal. Avoid generating dust[12].
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
4.2. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[7].
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[7].
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention[7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated materials, including the compound itself, absorbent materials from spills, and disposable PPE, in a designated, labeled, and sealed hazardous waste container[13].
-
Regulatory Compliance: Dispose of hazardous waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance[14][15][16]. The U.S. Environmental Protection Agency (EPA) provides comprehensive guidelines for hazardous waste management[14].
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers.
- Occupational Safety and Health Administration. (2024). CARBARYL.
- UreaKnowHow. (n.d.). Ammonium Carbamate Hazards.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
- Health.vic. (2024). Pesticide use and personal protective equipment.
- AMP Home Page. (2017). SAFETY DATA SHEET: Tertiary Butyl Mercaptan.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: tert-BUTYLAMINE.
- California Department of Toxic Substances Control. (n.d.). Managing Hazardous Waste.
- National Institutes of Health. (n.d.). tert-butyl N-[2-(pyridin-3-yloxy)ethyl]carbamate. PubChem.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. Pesticide use and personal protective equipment [health.vic.gov.au]
- 9. epa.gov [epa.gov]
- 10. nj.gov [nj.gov]
- 11. amp.generalair.com [amp.generalair.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

